4-Fluoroisoquinoline sulfate
Description
Properties
IUPAC Name |
4-fluoroisoquinoline;sulfuric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN.H2O4S/c10-9-6-11-5-7-3-1-2-4-8(7)9;1-5(2,3)4/h1-6H;(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWPLWVBONXKIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2F.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70715598 | |
| Record name | Sulfuric acid--4-fluoroisoquinoline (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70715598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
906820-09-5 | |
| Record name | Sulfuric acid--4-fluoroisoquinoline (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70715598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Emergence of a Key Pharmacophore: A Technical Guide to the History and Discovery of 4-Fluoroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the history, discovery, and synthesis of 4-fluoroisoquinoline, a pivotal heterocyclic compound in modern medicinal chemistry. From its likely origins in the application of classical fluorination reactions to its current status as a key building block for targeted therapeutics, this document traces the evolution of its synthesis and explores its significant impact on drug discovery. We delve into the rationale behind various synthetic strategies, offering detailed experimental protocols and a comparative analysis of their advantages and limitations. The guide culminates in a discussion of the burgeoning applications of 4-fluoroisoquinoline derivatives, most notably in the development of Rho kinase (ROCK) inhibitors for the treatment of glaucoma and other conditions.
Introduction: The Significance of a Fluorinated Scaffold
The introduction of fluorine into organic molecules has become a cornerstone of modern drug design, often imparting enhanced metabolic stability, binding affinity, and bioavailability. The isoquinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure found in numerous natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities.[1] The strategic placement of a fluorine atom at the 4-position of the isoquinoline ring system creates 4-fluoroisoquinoline, a molecule that synergistically combines the beneficial properties of both moieties. This unique combination has propelled 4-fluoroisoquinoline to the forefront of medicinal chemistry, most notably as a critical intermediate in the synthesis of Ripasudil, a potent Rho kinase inhibitor.[2] This guide will provide an in-depth exploration of the journey of this important compound, from its historical roots to its contemporary applications.
Historical Context and Discovery
While the precise first synthesis of 4-fluoroisoquinoline is not prominently documented in readily available historical records, its discovery is intrinsically linked to the development of methods for introducing fluorine into aromatic systems. The isoquinoline core itself was first isolated from coal tar in 1885.[3] The early 20th century saw the advent of the Balz-Schiemann reaction , first reported by Günther Balz and Günther Schiemann in 1927, which provided a reliable method for the synthesis of aryl fluorides from aryl amines via diazonium tetrafluoroborates.[4][5]
Given that the classical synthesis of 4-fluoroisoquinoline involves the diazotization of 4-aminoisoquinoline, it is highly probable that its first preparation was achieved through the application of the Balz-Schiemann reaction to this precursor. This reaction remains a significant method for the regioselective introduction of fluorine into aromatic rings.[5]
Synthetic Methodologies: A Comparative Analysis
The synthesis of 4-fluoroisoquinoline has evolved from classical, often harsh, multi-step procedures to more efficient and safer modern methods. The choice of synthetic route is often dictated by factors such as scale, cost, and the availability of starting materials.
The Classical Route: A Multi-Step Approach via Balz-Schiemann Reaction
This traditional pathway begins with the bromination of isoquinoline, followed by ammonolysis to yield 4-aminoisoquinoline. The final step involves a Balz-Schiemann reaction, where the amino group is converted to a diazonium salt and subsequently displaced by fluorine.[3]
Causality Behind Experimental Choices:
-
Bromination: The introduction of a bromine atom at the 4-position serves as a handle for subsequent functionalization. The high temperatures historically used (180-190°C) were necessary to overcome the activation energy for electrophilic aromatic substitution on the isoquinoline ring.[3]
-
Ammonolysis: The displacement of the bromide with an amino group is a nucleophilic aromatic substitution reaction, often requiring a copper catalyst and high pressure to proceed efficiently.
-
Balz-Schiemann Reaction: This reaction is a reliable method for introducing fluorine into an aromatic ring. The use of fluoroboric acid and sodium nitrite generates the diazonium tetrafluoroborate salt, which upon thermal decomposition, yields the desired 4-fluoroisoquinoline.[3]
Limitations:
-
Harsh Conditions: The high temperatures and pressures involved in the bromination and ammonolysis steps are energy-intensive and can be challenging to manage on a large scale.[3]
-
Hazardous Reagents: The use of benzene, a known carcinogen, as a solvent in older protocols poses significant safety risks.[3]
-
Multiple Steps: The multi-step nature of this route can lead to lower overall yields and increased production costs.
dot
Caption: Classical synthetic route to 4-Fluoroisoquinoline.
Modern Approaches: Enhancing Efficiency and Safety
Driven by the demand for more sustainable and economical processes, several modern synthetic routes to 4-fluoroisoquinoline have been developed.
A more recent and efficient method starts from 1-hydroxyisoquinoline. This approach involves fluorination followed by chlorination and subsequent reductive dechlorination.[2]
Causality Behind Experimental Choices:
-
Fluorination: The initial fluorination of 1-hydroxyisoquinoline introduces the key fluorine atom onto the ring system.
-
Chlorination: The hydroxyl group is converted to a chloro group, which is a better leaving group for the subsequent reduction step.
-
Reductive Dechlorination: The selective removal of the chloro group at the 1-position is typically achieved using a palladium catalyst and a hydrogen source, such as ammonium formate. This selective reduction is possible because the C-Cl bond is more readily reduced than the C-F bond.[2]
Advantages:
-
Milder Conditions: This route generally employs milder reaction conditions compared to the classical approach.
-
Improved Efficiency: The process can be more streamlined, potentially leading to higher overall yields.
dot
Caption: Synthesis of 4-Fluoroisoquinoline from 1-Hydroxyisoquinoline.
Another modern approach involves the direct conversion of 4-bromoisoquinoline to 4-fluoroisoquinoline. This can be achieved through a lithiation-fluorination sequence or a palladium-catalyzed fluorine transfer reaction.[2]
Causality Behind Experimental Choices:
-
Lithiation-Fluorination: Treatment of 4-bromoisoquinoline with a strong base like n-butyllithium at low temperatures generates an organolithium intermediate. This nucleophilic species is then quenched with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to introduce the fluorine atom.
-
Palladium-Catalyzed Fluorination: This method utilizes a palladium catalyst to facilitate the coupling of 4-bromoisoquinoline with a fluoride source. This approach avoids the need for cryogenic temperatures and highly reactive organolithium intermediates.
Advantages:
-
Fewer Steps: These methods offer a more direct route to the target molecule, reducing the number of synthetic steps.
-
Potentially Higher Yields: Direct conversion can sometimes lead to higher overall yields compared to multi-step sequences.
dot
Caption: Direct conversion of 4-Bromoisoquinoline to 4-Fluoroisoquinoline.
Comparative Summary of Synthetic Routes
| Synthetic Route | Starting Material | Key Steps | Advantages | Disadvantages | Typical Yield |
| Classical Route | Isoquinoline | Bromination, Ammonolysis, Balz-Schiemann | Well-established | Harsh conditions, hazardous reagents, multi-step | Moderate |
| From 1-Hydroxyisoquinoline | 1-Hydroxyisoquinoline | Fluorination, Chlorination, Reductive Dechlorination | Milder conditions, potentially higher efficiency | Requires specific starting material | Good to Excellent |
| Direct Fluorination | 4-Bromoisoquinoline | Lithiation-Fluorination or Pd-catalyzed Fluorination | Fewer steps, direct conversion | May require cryogenic temperatures or expensive catalysts | Good |
Experimental Protocols
Protocol 1: Synthesis of 4-Fluoroisoquinoline via the Balz-Schiemann Reaction (Illustrative)
Step 1: Synthesis of 4-Aminoisoquinoline (from 4-Bromoisoquinoline)
-
In a sealed autoclave, combine 4-bromoisoquinoline (1 equivalent) and aqueous ammonia (excess).
-
Add a catalytic amount of copper(II) sulfate.
-
Heat the mixture at 150-160°C for several hours.
-
After cooling, extract the product with an organic solvent (e.g., dichloromethane).
-
Purify the crude product by column chromatography or recrystallization to obtain 4-aminoisoquinoline.
Step 2: Synthesis of 4-Fluoroisoquinoline
-
Dissolve 4-aminoisoquinoline (1 equivalent) in aqueous fluoroboric acid (HBF₄).
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 10°C.
-
Stir the mixture for an additional 30 minutes to ensure complete formation of the diazonium tetrafluoroborate salt.
-
Isolate the precipitated diazonium salt by filtration and wash with cold ether.
-
Carefully heat the dry diazonium salt in an inert, high-boiling solvent (e.g., toluene or xylene) until nitrogen evolution ceases.
-
Purify the resulting 4-fluoroisoquinoline by distillation or column chromatography.
Protocol 2: Synthesis of 4-Fluoroisoquinoline from 1-Hydroxyisoquinoline (Illustrative)
Step 1: Fluorination of 1-Hydroxyisoquinoline
-
To a solution of 1-hydroxyisoquinoline (1 equivalent) in a suitable solvent, add a fluorinating agent (e.g., Selectfluor®).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).
-
Work up the reaction and purify the product to obtain 4-fluoro-1-hydroxyisoquinoline.
Step 2: Chlorination of 4-Fluoro-1-hydroxyisoquinoline
-
Treat 4-fluoro-1-hydroxyisoquinoline (1 equivalent) with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Heat the reaction mixture to reflux for several hours.
-
Carefully quench the reaction with ice and neutralize with a base.
-
Extract the product with an organic solvent and purify to yield 1-chloro-4-fluoroisoquinoline.
Step 3: Reductive Dechlorination
-
Dissolve 1-chloro-4-fluoroisoquinoline (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Add a palladium catalyst (e.g., 10% Pd/C) and a hydrogen source (e.g., ammonium formate or hydrogen gas).
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete.
-
Filter off the catalyst and concentrate the filtrate.
-
Purify the residue to obtain 4-fluoroisoquinoline.
Applications in Medicinal Chemistry and Drug Development
The 4-fluoroisoquinoline scaffold is a valuable building block in the design and synthesis of a wide range of biologically active molecules.[6]
Rho Kinase (ROCK) Inhibitors: The Ripasudil Story
The most prominent application of 4-fluoroisoquinoline is as a key intermediate in the synthesis of Ripasudil (Glanatec®) , a Rho kinase inhibitor used for the treatment of glaucoma and ocular hypertension.[2] Rho kinase is an enzyme that plays a crucial role in regulating intraocular pressure by controlling the contractility of the trabecular meshwork, the primary site of aqueous humor outflow. By inhibiting ROCK, Ripasudil increases aqueous humor outflow, thereby lowering intraocular pressure.
The synthesis of Ripasudil involves the sulfonation of 4-fluoroisoquinoline at the 5-position, followed by conversion to the sulfonyl chloride and subsequent coupling with a chiral amine side chain. The presence of the 4-fluoro substituent is crucial for the high potency and selectivity of Ripasudil.
dot
Caption: Key steps in the synthesis of Ripasudil from 4-Fluoroisoquinoline.
Broader Therapeutic Potential
Beyond its role in Ripasudil, the 4-fluoroisoquinoline scaffold has been explored for its potential in other therapeutic areas. The unique electronic properties conferred by the fluorine atom can influence the binding of these molecules to various biological targets. Research into fluorinated isoquinoline derivatives has shown promise in the development of:
-
Anticancer agents: The isoquinoline core is present in many natural and synthetic compounds with anticancer activity.[7]
-
Antimicrobial agents: Fluorinated isoquinolines have been investigated for their antibacterial and antifungal properties.[6]
-
Antiviral agents: The incorporation of fluorine can enhance the antiviral activity of isoquinoline-based compounds.
-
CNS agents: The ability of fluorine to modulate lipophilicity can be advantageous in designing drugs that can cross the blood-brain barrier.
Conclusion
4-Fluoroisoquinoline has transitioned from a chemical curiosity, likely first synthesized through classical fluorination methods, to a cornerstone of modern medicinal chemistry. Its journey highlights the continuous evolution of synthetic organic chemistry, with the development of safer, more efficient, and scalable routes to this important intermediate. The successful development of Ripasudil stands as a testament to the power of fluorine in drug design and underscores the immense potential of the 4-fluoroisoquinoline scaffold. As our understanding of disease pathways deepens and synthetic methodologies continue to advance, it is certain that this versatile fluorinated heterocycle will continue to play a vital role in the discovery and development of new and innovative therapeutics.
References
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Selected fluorinated isoquinoline derivatives with medicinal and industrial applications. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
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Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. (2017). Hindawi. Retrieved January 3, 2026, from [Link]
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A Process For The Synthesis Of 4 Fluoro Isoquinoline. (n.d.). Quick Company. Retrieved January 3, 2026, from [Link]
- US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof. (n.d.). Google Patents.
- JP6755775B2 - 4-Fluoroisoquinoline manufacturing method. (n.d.). Google Patents.
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Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. (n.d.). Semantic Scholar. Retrieved January 3, 2026, from [Link]
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Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2023). National Institutes of Health. Retrieved January 3, 2026, from [Link]
- JP2018070562A - Preparation of 4-fluoroisoquinoline. (n.d.). Google Patents.
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). (2023). National Institutes of Health. Retrieved January 3, 2026, from [Link]
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A Palladium(0)‐Catalyzed C4 Site‐Selective C−H Difluoroalkylation of Isoquinolin‐1(2H)‐Ones. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
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Balz–Schiemann reaction. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]
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Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar. Retrieved January 3, 2026, from [Link]
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Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. (2016). ResearchGate. Retrieved January 3, 2026, from [Link]
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Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). Royal Society of Chemistry. Retrieved January 3, 2026, from [Link]
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Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). Retrieved January 3, 2026, from [Link]
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Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. (2025). ResearchGate. Retrieved January 3, 2026, from [Link]
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Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. (2021). National Institutes of Health. Retrieved January 3, 2026, from [Link]
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Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (n.d.). Royal Society of Chemistry. Retrieved January 3, 2026, from [Link]
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Novel isoquinoline derivatives as antimicrobial agents. (2013). National Institutes of Health. Retrieved January 3, 2026, from [Link]
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Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. (2018). MDPI. Retrieved January 3, 2026, from [Link]
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Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. (2018). National Institutes of Health. Retrieved January 3, 2026, from [Link]
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One-pot multistep synthesis of 1-fluoroalkylisoquinolines and fused fluoroalkylpyridines from N-fluoroalkyl-1,2,3-triazoles. (2024). Royal Society of Chemistry. Retrieved January 3, 2026, from [Link]
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Isoquinoline derivatives and its medicinal activity. (2024). Retrieved January 3, 2026, from [Link]
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Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (n.d.). Royal Society of Chemistry. Retrieved January 3, 2026, from [Link]
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Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. (2022). MDPI. Retrieved January 3, 2026, from [Link]
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A Technical Guide to the Physicochemical Properties of 4-Fluoroisoquinoline and its Sulfate Salt for Drug Development Professionals
Abstract: 4-Fluoroisoquinoline is a pivotal heterocyclic building block, instrumental in the synthesis of advanced therapeutic agents, most notably Rho-kinase (ROCK) inhibitors. The selection of the appropriate physical form of this intermediate—either as the free base or as a salt—is a critical decision in the drug development pipeline, profoundly impacting process efficiency, stability, and reaction outcomes. This technical guide provides a comprehensive analysis of the physicochemical properties of 4-Fluoroisoquinoline and its synthetically crucial sulfate salt. We will dissect the known experimental data, bridge information gaps with expert analysis grounded in chemical principles, and present detailed analytical protocols. This document is intended to equip researchers, chemists, and drug development professionals with the in-depth knowledge required to effectively utilize these compounds in their research and manufacturing endeavors.
Part 1: Introduction and Strategic Importance
The Isoquinoline Scaffold in Medicinal Chemistry
Nitrogen-containing heterocycles are a cornerstone of modern pharmacology, lending unique structural and electronic properties to bioactive molecules.[1][2][3] The isoquinoline core, in particular, is a privileged scaffold found in numerous approved drugs and clinical candidates, valued for its ability to engage in a wide range of biological interactions.
4-Fluoroisoquinoline: A Key Intermediate for ROCK Inhibitors
The introduction of a fluorine atom at the 4-position of the isoquinoline ring can significantly modulate a molecule's metabolic stability, binding affinity, and overall pharmacological profile.[4] Consequently, 4-Fluoroisoquinoline (CAS No. 394-67-2) has emerged as a high-value intermediate. Its most prominent application is in the synthesis of a new generation of Rho-kinase (ROCK) inhibitors, such as Ripasudil, which are under investigation for treating glaucoma, cardiovascular diseases, and neurological disorders.[4][5][6]
The Role and Rationale of the Sulfate Salt
While the free base of 4-Fluoroisoquinoline is a direct precursor, its sulfate salt (CAS No. 906820-09-5) is frequently employed in large-scale synthetic processes.[4][7] The formation of a salt with sulfuric acid serves several strategic purposes:
-
Enhanced Stability: The salt form is generally more crystalline and less susceptible to degradation from atmospheric exposure compared to the often air-sensitive free base.
-
Improved Handling: The salt's physical properties, such as being a free-flowing solid with a higher melting point, make it more amenable to industrial handling, weighing, and storage.
-
Modified Solubility: Salt formation dramatically alters solubility, typically increasing aqueous solubility, which can be advantageous for specific reaction conditions or purification steps.[8][9] As detailed in a patented process, 4-fluoroisoquinoline sulfate is used as the starting material for sulfonation, demonstrating its utility as a stable, handleable reactant.[4][7]
Part 2: Comparative Physicochemical Properties
A thorough understanding of the distinct properties of the free base and its sulfate salt is essential for process optimization and analytical method development.
4-Fluoroisoquinoline (Free Base)
The free base is a neutral organic molecule whose properties are dictated by intermolecular forces such as van der Waals interactions and dipole-dipole forces.
Table 1: Physicochemical Properties of 4-Fluoroisoquinoline (Free Base)
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 394-67-2 | [10] |
| Molecular Formula | C₉H₆FN | |
| Molecular Weight | 147.15 g/mol | [10] |
| Appearance | White to light yellow powder or lump | |
| Melting Point | 34 °C (Range: 32.0 to 36.0 °C) | [11] |
| Boiling Point | 236 - 240 °C | [11][12] |
| Density | 1.216 g/cm³ | [11][12] |
| pKa (Predicted) | 3.45 ± 0.10 | [11][13] |
| UV λmax | 320 nm (in Ethanol) | |
| Flash Point | 99 °C | [11] |
| Storage & Stability | Air sensitive; store under inert gas, protected from light. | |
Expert Analysis: The low melting point of 34°C indicates relatively weak intermolecular forces in the solid state.[11] The predicted pKa of 3.45 for the conjugate acid suggests that 4-Fluoroisoquinoline is a weak base, capable of being protonated by strong acids to form salts.[11][13] Its "powder to lump" appearance and noted air sensitivity underscore the handling challenges that make the sulfate salt an attractive alternative for process chemistry.
This compound (Sulfate Salt)
The sulfate salt is an ionic compound formed by the protonation of the isoquinoline nitrogen by sulfuric acid. Its properties are dominated by strong electrostatic interactions within a crystal lattice.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 906820-09-5 | [14][15] |
| Molecular Formula | C₉H₈FNO₄S | [14] |
| Molecular Weight | 245.23 g/mol | [14] |
| IUPAC Name | 4-fluoroisoquinoline;sulfuric acid | [14] |
| Melting Point | 165.7 to 167.0 °C | [7] |
| IR Spectral Data (KBr, cm⁻¹) | 1659, 1617, 1601, 1558, 1506, 1407, 1377, 1288, 1245, 1225, 1145, 1069, 1025, 893, 867, 795, 781, 714 |[7] |
Expert Analysis & Causality:
-
Melting Point: The dramatically higher melting point of the sulfate salt (~166 °C) compared to the free base (34 °C) is a direct consequence of its ionic nature.[7] Overcoming the strong electrostatic forces holding the 4-fluoroisoquinolinium cation and the sulfate anion together in the crystal lattice requires significantly more thermal energy than disrupting the weaker intermolecular forces of the neutral free base.
-
Solubility: While specific experimental data is scarce, fundamental principles dictate that the sulfate salt will exhibit substantially higher aqueous solubility than the free base. The ionic character of the salt allows for favorable ion-dipole interactions with water molecules, a process that is far less efficient for the largely non-polar free base.[8][9] This enhanced solubility is often a key reason for choosing a salt form in drug development.
-
Stability: The formation of a stable crystalline lattice renders the sulfate salt less reactive to atmospheric components, explaining its preference in syntheses where stability and ease of handling are paramount.[4]
Part 3: Spectroscopic and Analytical Characterization
Robust analytical methods are required to confirm identity, purity, and quality for both the free base and its salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive technique for structural elucidation.
-
¹H NMR: The spectrum of the 4-fluoroisoquinoline core is expected to show a series of signals in the aromatic region (typically 7.5-9.0 ppm). The protons on the pyridine ring will be deshielded relative to those on the benzene ring. For the sulfate salt, the protonation of the nitrogen atom will cause a significant downfield shift of adjacent protons (e.g., at the C1 and C3 positions) due to the increased positive charge density.
-
¹³C NMR: The spectrum will display nine distinct carbon signals. The carbon atom bonded to fluorine (C4) will show a large one-bond coupling constant (¹JCF) and smaller multi-bond couplings. Similar to ¹H NMR, protonation in the salt form will deshield adjacent carbons.
-
¹⁹F NMR: A single resonance is expected, with its chemical shift and coupling to nearby protons providing confirmation of the fluorine's position.
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying functional groups and confirming salt formation.
-
Free Base: The spectrum would be characterized by C=N, C=C, and aromatic C-H stretching vibrations.
-
Sulfate Salt: The patent data provides a detailed fingerprint for the salt form.[7] The bands between 1500-1660 cm⁻¹ are characteristic of the aromatic isoquinolinium ring vibrations. The strong, broad bands expected for the sulfate anion (typically around 1100-1200 cm⁻¹) are evident in the reported data (e.g., 1145, 1069, 1025 cm⁻¹).[7] The presence of broad N-H⁺ stretching bands may also be observed in the 2500-3000 cm⁻¹ region.
Mass Spectrometry (MS)
Under standard electron impact (EI) or electrospray ionization (ESI) conditions, both the free base and the sulfate salt are expected to yield a protonated molecular ion ([M+H]⁺) corresponding to the free base at an m/z of approximately 148.05. This is because the salt dissociates during the ionization process, and the detector observes the cationic organic component.
UV-Visible Spectroscopy
The free base has a reported maximum absorption (λmax) at 320 nm in ethanol, arising from the π→π* electronic transitions within the conjugated aromatic system. The spectrum of the sulfate salt is expected to be very similar, though minor shifts in λmax and molar absorptivity may occur due to the electronic changes upon protonation of the nitrogen atom. This property forms the basis for quantitative analysis by HPLC-UV.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse method for assessing the purity of both the intermediate and final active pharmaceutical ingredients.[16][17] A robust, stability-indicating reverse-phase HPLC method is critical.
-
Column: A C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm particle size) provides excellent resolving power for this type of aromatic compound.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is recommended. The use of an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid in the aqueous phase is crucial. This maintains a low pH, ensuring that both the free base and the salt are fully protonated, resulting in a single, sharp chromatographic peak.
-
Detection: UV detection at or near the λmax of 320 nm will provide high sensitivity.
Part 4: Key Experimental Protocols & Workflows
The following sections provide standardized, step-by-step methodologies for characterizing 4-Fluoroisoquinoline and its sulfate salt.
Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility, a fundamental parameter for any compound in development.
Methodology:
-
Preparation: Add an excess amount of the test compound (either free base or sulfate salt) to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 PBS) in a sealed, inert vial.
-
Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed to pellet the excess solid.
-
Sampling & Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it gravimetrically or volumetrically with an appropriate solvent (e.g., mobile phase).
-
Quantification: Analyze the diluted sample by a validated HPLC-UV method against a calibration curve prepared from a standard of known concentration.
-
Calculation: Calculate the original concentration in the supernatant to determine the solubility in mg/mL or mol/L.
Caption: Shake-Flask method for equilibrium solubility determination.
Protocol: HPLC Purity and Assay Method
This method provides a framework for assessing the purity and quantifying the content of 4-Fluoroisoquinoline samples.
Methodology:
-
Standard Preparation: Accurately weigh a reference standard of 4-Fluoroisoquinoline and dissolve it in a suitable diluent (e.g., 50:50 acetonitrile:water) to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a working standard (e.g., 0.1 mg/mL) by diluting the stock.
-
Sample Preparation: Accurately weigh the test sample (free base or sulfate salt) and prepare a solution at the same nominal concentration as the working standard using the same diluent.
-
Chromatographic Conditions:
-
Instrument: HPLC system with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: e.g., 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30 °C.
-
Detection: 320 nm.
-
Injection Vol: 10 µL.
-
-
Analysis: Inject the standard and sample solutions.
-
Calculation:
-
Purity (% Area): Calculate the area of the main peak as a percentage of the total area of all peaks in the sample chromatogram.
-
Assay (% w/w): Compare the peak area of the sample to the peak area of the reference standard to determine the content.
-
Caption: General workflow for HPLC purity and assay analysis.
Part 5: Conclusion and Future Recommendations
This guide establishes the distinct physicochemical profiles of 4-Fluoroisoquinoline free base and its sulfate salt. The free base is a low-melting solid suitable for certain organic transformations, while the sulfate salt offers superior thermal stability, handling characteristics, and likely aqueous solubility, making it the preferred form for many large-scale process chemistry applications.
The choice between these forms is a strategic one, guided by the specific requirements of the synthetic step, purification scheme, or desired material properties. For researchers in the field, it is recommended that a full experimental characterization of the sulfate salt be undertaken, including:
-
Polymorphism Screen: To identify and characterize any different crystalline forms which could impact properties.
-
Hygroscopicity Study: To understand its water uptake behavior, which is critical for storage and formulation.
-
Comprehensive Solubility Profiling: To determine solubility in a wider range of pharmaceutically relevant solvents and buffer systems.
By leveraging the data and protocols within this guide, scientists can make more informed decisions, accelerating the development of novel therapeutics based on the 4-Fluoroisoquinoline scaffold.
References
- 1. A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles [openmedicinalchemistryjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. Special Issue: Sulfur-Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. JP6755775B2 - 4-Fluoroisoquinoline manufacturing method - Google Patents [patents.google.com]
- 6. 4-fluoroisoquinoline-5-sulfonyl Chloride Hydrochloride CAS 906820-08-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]
- 8. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 4-Fluoroisoquinoline | C9H6FN | CID 640973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Fluoroisoquinoline CAS#: 394-67-2 [m.chemicalbook.com]
- 12. echemi.com [echemi.com]
- 13. 4-Fluoroisoquinoline | 394-67-2 [amp.chemicalbook.com]
- 14. This compound | C9H8FNO4S | CID 54671444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 906820-09-5 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]
- 16. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 4-Fluoroisoquinoline Sulfate: Synthesis, Properties, and Applications in Drug Discovery
An in-depth technical guide on the core.
This guide provides an in-depth analysis of 4-Fluoroisoquinoline sulfate, a critical intermediate in modern pharmaceutical synthesis. We will explore its chemical identity, detailed synthesis protocols, and its pivotal role in the development of targeted therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this compound's utility and handling.
Core Compound Identification and Molecular Structure
This compound is the acid salt of the heterocyclic compound 4-Fluoroisoquinoline. The formation of the sulfate salt is a strategic choice in synthetic chemistry, as it often results in a stable, crystalline solid that is easier to handle, purify, and store compared to the free base.[1] This enhanced stability and ease of purification are critical in multi-step pharmaceutical manufacturing where high purity of intermediates is paramount.
The compound is formed by the reaction of one molecule of 4-Fluoroisoquinoline with one molecule of sulfuric acid.[1][2]
| Identifier | Value | Source |
| CAS Number | 906820-09-5 | PubChem[2], NovaChemistry[3] |
| Molecular Formula | C₉H₈FNO₄S | PubChem[2] |
| Molecular Weight | 245.23 g/mol | PubChem[2] |
| IUPAC Name | 4-fluoroisoquinoline;sulfuric acid | PubChem[2] |
Below is the molecular structure of this compound, illustrating the ionic association between the protonated 4-Fluoroisoquinoline cation and the hydrogen sulfate anion.
Caption: Molecular structure of 4-Fluoroisoquinoline and Sulfuric Acid.
Synthesis and Purification Protocols
The synthesis of this compound is a straightforward acid-base reaction. However, the true value for a researcher lies in understanding the synthesis of the parent molecule, 4-Fluoroisoquinoline, which is a non-trivial process. The overall workflow is a multi-step procedure that requires careful control of reaction conditions to achieve high yield and purity.
Experimental Protocol: Synthesis of this compound
This protocol describes the direct and efficient formation of the sulfate salt from its parent compound. The choice of acetone as a solvent is critical; it readily dissolves the 4-Fluoroisoquinoline free base but has low solubility for the resulting sulfate salt, enabling precipitation and easy isolation of the final product.[1]
Materials:
-
4-Fluoroisoquinoline (1.0 eq)
-
Acetone
-
Sulfuric Acid (1.05 eq)
Procedure:
-
In a reactor equipped with a stirrer, thermometer, and addition funnel, dissolve 4-Fluoroisoquinoline (e.g., 9.40 kg, 63.9 mol) in acetone (35 L).[1]
-
Stir the solution and maintain the internal temperature at 5 ± 5 °C using an ice bath.
-
Carefully add sulfuric acid (e.g., 6.58 kg, 67.1 mol) dropwise to the solution, ensuring the temperature does not exceed 10 °C. The exothermicity of the acid-base neutralization requires slow addition.
-
After the addition is complete, continue stirring the resulting slurry for an additional two hours at 5 ± 5 °C to ensure complete precipitation.[1]
-
Collect the precipitated crystals by filtration.
-
Wash the collected solid with cold acetone (28 L) to remove any unreacted starting material or soluble impurities.[1]
-
Dry the product under reduced pressure to yield 4-Fluoroisoquinoline sulfuric acid salt as pale yellow crystals.[1] A typical yield for this process is very high, around 98.8%.[1]
Pivotal Role in Pharmaceutical Synthesis
This compound serves as a key starting material for the synthesis of more complex active pharmaceutical ingredients (APIs). Its most notable application is in the production of Ripasudil , a Rho kinase inhibitor used for the treatment of glaucoma and ocular hypertension.[4][5] The synthetic pathway involves the conversion of 4-Fluoroisoquinoline to 4-fluoroisoquinoline-5-sulfonyl chloride , a critical intermediate.[1][6]
The use of the sulfate salt in the initial step provides a high-purity starting material for the subsequent sulfonation reaction, which is notoriously sensitive to impurities.
Caption: Synthetic workflow from 4-Fluoroisoquinoline to the API Ripasudil.
This "one-pot" capability, starting from the sulfate salt to the sulfonyl halide, simplifies the production process, reduces production time, and lowers costs by allowing for the easy separation of the desired 5-substituted isomer from other by-products.[1] This strategic use of an intermediate salt form is a hallmark of efficient process chemistry in drug development.
Physicochemical and Spectroscopic Data
The physical properties of this compound are characteristic of an organic salt, notably its defined melting point and crystalline nature.
| Property | Value | Source |
| Appearance | Pale yellow crystals | Google Patents[1] |
| Melting Point | 165.7 to 167.0 °C | Google Patents[1] |
| Solubility | Soluble in DMSO | Home Sunshine Pharma[5] |
| IR (KBr) cm⁻¹ | 1659, 1617, 1601, 1558, 1506, 1407, 1377, 1288, 1245, 1225, 1145, 1069, 1025, 893, 867, 795, 781, 714 | Google Patents[1] |
Conclusion
This compound is more than a simple chemical; it is an enabling intermediate that streamlines the synthesis of vital pharmaceuticals. Its properties as a stable, high-purity crystalline solid make it an ideal starting point for complex synthetic routes, such as the production of the Rho kinase inhibitor Ripasudil. The protocols and insights provided in this guide underscore the importance of strategic intermediate selection in process chemistry and drug development, offering researchers a solid foundation for their work with this versatile compound.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2011). US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof.
- Google Patents. (n.d.). JP6755775B2 - 4-Fluoroisoquinoline manufacturing method.
-
Quick Company. (n.d.). A Process For The Synthesis Of 4 Fluoro Isoquinoline. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
PharmaCompass. (n.d.). 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride. Retrieved from [Link]
-
Home Sunshine Pharma. (n.d.). 4-fluoroisoquinoline-5-sulfonyl Chloride Hydrochloride CAS 906820-08-4. Retrieved from [Link]
-
NovaChemistry. (n.d.). This compound, CasNo.906820-09-5. Retrieved from [Link]
Sources
- 1. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]
- 2. This compound | C9H8FNO4S | CID 54671444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, CasNo.906820-09-5 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]
- 4. JP6755775B2 - 4-Fluoroisoquinoline manufacturing method - Google Patents [patents.google.com]
- 5. 4-fluoroisoquinoline-5-sulfonyl Chloride Hydrochloride CAS 906820-08-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
spectroscopic data of 4-Fluoroisoquinoline sulfate (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Data of 4-Fluoroisoquinoline Sulfate
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic and spectrometric data for this compound (C₉H₈FNO₄S). As a key intermediate in pharmaceutical synthesis, the precise characterization of this compound is critical for researchers, scientists, and drug development professionals.[1] Due to the limited availability of published experimental spectra for this specific salt, this document synthesizes predicted spectroscopic characteristics based on first principles and data from analogous structures, including the 4-fluoroisoquinoline free base and the parent isoquinoline molecule. We present detailed analyses for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes predicted data, interpretation based on molecular structure, and validated, step-by-step protocols for experimental data acquisition. This guide is designed to serve as an authoritative reference for the structural elucidation and quality control of this compound.
Introduction: The 4-Fluoroisoquinolinium Ion
4-Fluoroisoquinoline is a fluorinated heterocyclic compound of significant interest in medicinal chemistry.[2] It often serves as a foundational building block for more complex bioactive molecules.[3] The subject of this guide, this compound, is the salt formed from the protonation of the basic nitrogen atom of the isoquinoline ring by sulfuric acid.[4]
The molecular formula of the salt is C₉H₈FNO₄S, with a molecular weight of approximately 245.23 g/mol .[4] Spectroscopic analysis will therefore characterize the 4-fluoroisoquinolinium cation and the sulfate anion. The protonation of the nitrogen atom significantly alters the electronic environment of the molecule compared to its free base, a critical consideration for spectral interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. The analysis will focus on ¹H, ¹³C, and ¹⁹F NMR to provide a complete picture of the proton, carbon, and fluorine environments within the 4-fluoroisoquinolinium cation.
Predicted ¹H, ¹³C, and ¹⁹F NMR Data
The protonation of the ring nitrogen and the presence of the electronegative fluorine atom at the C4 position are the dominant factors influencing the chemical shifts. Protonation leads to a general downfield shift of all ring protons due to the increased positive charge and inductive effects.
Table 1: Predicted NMR Spectroscopic Data for 4-Fluoroisoquinolinium Cation
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment & Rationale |
|---|---|---|---|
| ¹H NMR | > 9.5 | s | H-1 : Significantly deshielded by the adjacent positively charged nitrogen. |
| > 8.5 | d | H-3 : Deshielded by adjacent N⁺ and coupled to H-1 (if not a singlet) and F-4. | |
| ~ 8.0 - 8.4 | m | H-5, H-8 : Aromatic protons on the benzene ring, typically found in this region. | |
| ~ 7.8 - 8.2 | m | H-6, H-7 : Aromatic protons on the benzene ring. | |
| ¹³C NMR | ~ 150-155 | d (¹JCF ≈ 250-260 Hz) | C-4 : Directly attached to fluorine, showing a large one-bond C-F coupling constant. |
| ~ 145-150 | s | C-1 : Deshielded by adjacent N⁺. | |
| ~ 135-140 | s | C-4a, C-8a : Bridgehead carbons. | |
| ~ 125-135 | d | C-5, C-6, C-7, C-8 : Aromatic carbons of the benzene ring. | |
| ~ 115-120 | d | C-3 : Shielded relative to C-1 but deshielded by N⁺. |
| ¹⁹F NMR | -110 to -125 | d or m | F-4 : Typical range for aryl fluorides.[1][5] The multiplicity will arise from coupling to H-3 and H-5. |
Expert Interpretation and Causality
-
¹H NMR: The most downfield signal is expected for the proton at the C1 position due to the powerful anisotropic and inductive effects of the adjacent protonated nitrogen. The fluorine at C4 will inductively withdraw electron density, further deshielding nearby protons, particularly H-3 and H-5. Spin-spin coupling will be observed between adjacent protons, and J-coupling between the fluorine and protons on adjacent carbons (³JHF for H-3 and H-5) will result in further splitting.[6]
-
¹³C NMR: The carbon directly attached to the fluorine (C4) will exhibit the most significant effect: a large downfield shift and a characteristic large one-bond coupling constant (¹JCF). Other carbons will be influenced by the overall positive charge on the ring system.
-
¹⁹F NMR: As a highly sensitive nucleus with a wide chemical shift range, ¹⁹F NMR provides an unambiguous signal for the fluorine atom.[7] Its chemical shift is highly sensitive to the electronic environment. The predicted range of -110 to -125 ppm (relative to CFCl₃) is characteristic for fluorine attached to an aromatic ring.[1][5]
Experimental Protocol: NMR Data Acquisition
This protocol outlines the standard procedure for acquiring high-resolution NMR spectra.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube. DMSO-d₆ is often preferred for salts to ensure solubility and avoid H-D exchange of the N-H proton.[8]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, if quantitative analysis or precise referencing is required.[9]
-
-
Instrument Setup (for a 400 MHz Spectrometer):
-
Insert the sample into the NMR magnet.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the respective probes for ¹H, ¹³C, and ¹⁹F nuclei.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
¹³C NMR: Acquire with proton decoupling. Use a wider spectral width (~200 ppm), a longer relaxation delay (2-5 seconds), and accumulate a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
¹⁹F NMR: Acquire with a spectral width of
200 ppm centered around the expected chemical shift (-115 ppm). ¹⁹F is a highly sensitive nucleus, so fewer scans (e.g., 32-64) are typically needed.[10]
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the chemical shift axis using the residual solvent peak or the internal standard.
-
Integrate the signals in the ¹H NMR spectrum.
-
Visualization: NMR Workflow
Caption: Standard workflow for structural elucidation using multinuclear NMR.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is an excellent technique for confirming the presence of key structural motifs in this compound.[11]
Predicted IR Absorption Bands
The IR spectrum will be a composite of the absorptions from the 4-fluoroisoquinolinium cation and the sulfate anion.
Table 2: Predicted IR Absorption Frequencies
| Frequency Range (cm⁻¹) | Vibration Type | Assignment & Rationale |
|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic C-H stretching vibrations from the isoquinoline ring system.[12] |
| 2800 - 2400 | N⁺-H Stretch | Broad absorption due to the stretching of the protonated nitrogen, often with multiple sub-peaks. |
| 1640 - 1600 | C=N Stretch | Stretching vibration of the iminium bond in the protonated heterocyclic ring. |
| 1600 - 1450 | C=C Stretch | Aromatic ring stretching vibrations, typically appearing as a series of sharp bands.[13] |
| 1250 - 1200 | C-F Stretch | Characteristic stretching vibration for an aryl-fluoride bond. |
| 1150 - 1050 | S=O Stretch | Strong, broad absorption characteristic of the sulfate anion (SO₄²⁻). |
| 900 - 675 | C-H Bend | Out-of-plane bending ("wagging") of aromatic C-H bonds. |
Expert Interpretation and Causality
The most prominent features will be the very strong and broad absorption from the S=O stretching of the sulfate anion and the broad absorptions in the 2400-2800 cm⁻¹ region corresponding to the N⁺-H stretch. The presence of sharp peaks between 1450 and 1600 cm⁻¹ will confirm the aromatic nature of the core structure.[13] The C-F stretch around 1200-1250 cm⁻¹ is a key diagnostic band for confirming the fluorination of the molecule.[14]
Experimental Protocol: FTIR Data Acquisition (KBr Pellet)
-
Sample Preparation:
-
Place ~1-2 mg of this compound and ~100-150 mg of dry, spectroscopic grade potassium bromide (KBr) into an agate mortar.
-
Gently grind the two components together with the pestle until a fine, homogeneous powder is obtained. The sample must be thoroughly mixed with the KBr.
-
-
Pellet Formation:
-
Transfer a small amount of the powder mixture into a pellet press die.
-
Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment first.
-
Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Visualization: Principle of IR Absorption
Caption: IR light causes molecules to transition to excited vibrational states.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule by measuring its mass-to-charge ratio (m/z). For an ionic salt like this compound, electrospray ionization (ESI) is the method of choice.
Predicted Mass Spectrum Data
Analysis by ESI-MS in positive ion mode will detect the 4-fluoroisoquinolinium cation.
Table 3: Predicted ESI-MS Data (Positive Ion Mode)
| Predicted m/z | Ion Species | Rationale |
|---|---|---|
| 148.06 | [M+H]⁺ | The protonated free base, 4-Fluoroisoquinoline (C₉H₆FN, MW = 147.15). This is the expected base peak. |
| 147.05 | [M]⁺ | The radical cation may be observed depending on instrument conditions. |
Note: High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement (e.g., 148.0560 for C₉H₇FN⁺), allowing for unambiguous confirmation of the elemental formula.
Expert Interpretation and Causality
In the ESI process, the pre-formed 4-fluoroisoquinolinium ion from the salt will be readily desolvated and detected. The dominant peak will correspond to this cation, C₉H₇FN⁺, with an m/z of approximately 148. The sulfate anion is not observed in positive ion mode. The fragmentation pattern, if induced by collision-induced dissociation (CID), would likely involve the loss of small molecules like HCN, similar to the fragmentation of the parent isoquinoline molecule.[15]
Experimental Protocol: ESI-MS Data Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of this compound (~0.1 mg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid helps to ensure complete protonation and stable spray.
-
-
Instrument Setup:
-
Use an ESI source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
-
Set the instrument to positive ion detection mode.
-
Optimize source parameters, including capillary voltage (~3-4 kV), cone voltage, desolvation gas flow, and temperature, to achieve a stable ion current.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).
-
-
Data Analysis:
-
Identify the m/z value of the base peak and other significant ions.
-
Compare the observed m/z with the theoretical value for the expected 4-fluoroisoquinolinium cation.
-
Visualization: ESI-MS Workflow
Caption: Workflow for analyzing this compound by ESI-MS.
References
-
Nowik, W., et al. (2021). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 26(15), 4629. Retrieved from [Link]
-
Celin Hemalatha, F., et al. (n.d.). FT-Raman, FTIR Spectra and Normal Co-Ordinate Analysis of Isoquinoline. International Research Publication House. Retrieved from [Link]
- Google Patents. (n.d.). JP6755775B2 - 4-Fluoroisoquinoline manufacturing method.
-
Lázár, L., et al. (2017). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 22(8), 1235. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Szymański, P., et al. (2016). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 21(11), 1530. Retrieved from [Link]
-
Quick Company. (n.d.). A Process For The Synthesis Of 4 Fluoro Isoquinoline. Retrieved from [Link]
-
Bilski, P., et al. (2005). Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. Photochemical & Photobiological Sciences, 4(7), 526-532. Retrieved from [Link]
-
ResearchGate. (n.d.). Photophysical properties of isoquinoline derivatives. Retrieved from [Link]
-
SpectraBase. (n.d.). Isoquinoline - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
ResearchGate. (n.d.). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoro-5-isoquinolinesulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Mayer, C., et al. (2012). Vibrational spectroscopic characterization of fluoroquinolones. Journal of Molecular Structure, 1025, 125-135. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared spectra and the structure of drugs of the fluoroquinolone group. Retrieved from [Link]
-
Autech. (n.d.). Buy 4-Fluoroisoquinoline (CAS: 394-67-2). Retrieved from [Link]
-
Suguna, H., & Pai, B. R. (1977). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Indian Journal of Chemistry Section B, 15B, 416-419. Retrieved from [Link]
-
ResearchGate. (n.d.). Three derivatives of 4-fluoro-5-sulfonylisoquinoline. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0014607). Retrieved from [Link]
-
NIST. (n.d.). Isoquinoline - Mass spectrum (electron ionization). NIST WebBook. Retrieved from [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy. Retrieved from [Link]
-
Biocompare. (2013). Molecular Characterization with FT-IR Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrum of isoquinoline. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility and Stability of 4-Fluoroisoquinoline Sulfate
Introduction: The Critical Role of Physicochemical Profiling in Drug Discovery
In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability stand as paramount pillars that dictate a compound's developability, bioavailability, and ultimate clinical success. This guide focuses on 4-Fluoroisoquinoline sulfate, a heterocyclic compound of interest due to the established significance of both the isoquinoline scaffold and fluorine substitution in medicinal chemistry. The incorporation of fluorine can modulate metabolic stability, lipophilicity, and binding affinity, making fluorinated heterocycles a rich area for exploration.[1]
This document serves as a comprehensive, field-proven manual for researchers, scientists, and drug development professionals. It eschews a rigid, one-size-fits-all template in favor of a logically structured approach to empirically determine the solubility and stability profile of this compound. As direct, comprehensive public data on this specific salt is limited, this guide empowers the user with the foundational principles and detailed, actionable protocols to generate this critical data in their own laboratory settings. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system, grounded in authoritative scientific principles.
Part 1: Aqueous and Organic Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. For a salt form like this compound, solubility is not a single value but a property influenced by the surrounding environment, most notably pH and the polarity of the solvent.[2][3] Understanding this profile is the first step in designing appropriate formulations for preclinical and clinical studies.
Causality of Experimental Design: Why the Shake-Flask Method?
The equilibrium shake-flask method is the gold standard for solubility determination due to its direct measurement of a saturated solution at thermodynamic equilibrium.[4] This method is robust, reproducible, and provides the most accurate reflection of a compound's intrinsic solubility in a given medium, which is essential for building a reliable biopharmaceutical profile.
Experimental Protocol: Equilibrium Solubility Determination
This protocol outlines the determination of the equilibrium solubility of this compound in various aqueous and organic solvents.
1. Materials and Reagents:
-
This compound (of known purity)
-
Volumetric flasks and pipettes
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
HPLC-UV system for quantification
-
Solvents:
-
Aqueous Buffers: pH 1.2 (simulated gastric fluid), pH 4.5, pH 6.8, and pH 7.4 (simulated intestinal fluid/physiological pH).
-
Organic Solvents: Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG 400).
-
2. Step-by-Step Methodology:
-
Preparation: Prepare the aqueous buffer solutions according to standard pharmacopeial procedures.
-
Addition of Excess Solid: Add an excess amount of this compound to a known volume of each solvent in a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation. A starting point is to add approximately 10 mg of the compound to 1 mL of solvent.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure thermodynamic equilibrium is reached.
-
Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle. Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.
-
Sample Collection and Dilution: Carefully withdraw a small aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter appropriate for the solvent. Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as the HPLC-UV method detailed in Part 3, to determine the concentration of dissolved 4-Fluoroisoquinoline.
Data Presentation: Solubility Profile
The results should be summarized in a clear, tabular format.
| Solvent System | pH (for aqueous) | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |
| 0.1 N HCl | 1.2 | 25 | |||
| Acetate Buffer | 4.5 | 25 | |||
| Phosphate Buffer | 6.8 | 25 | |||
| Phosphate Buffer | 7.4 | 25 | |||
| Methanol | N/A | 25 | |||
| Ethanol | N/A | 25 | |||
| Acetonitrile | N/A | 25 | |||
| DMSO | N/A | 25 | |||
| PEG 400 | N/A | 25 |
Visualization: Solubility Determination Workflow
Caption: Workflow for a Forced Degradation Study.
Part 3: A Stability-Indicating HPLC-UV Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient in the presence of its degradation products, process impurities, and excipients. [5]High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose in pharmaceutical analysis. [6][7]
Causality of Method Selection: Why Reversed-Phase HPLC with UV Detection?
Reversed-phase HPLC (RP-HPLC) is highly versatile for separating a wide range of small organic molecules based on their hydrophobicity. For an aromatic heterocyclic compound like 4-Fluoroisoquinoline, this technique is ideal. UV detection is robust, widely available, and suitable for compounds with a chromophore, which the isoquinoline ring system provides.
Proposed Starting HPLC-UV Method
This method is a starting point and should be optimized and validated for the specific application.
1. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column with good resolving power for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for basic compounds like isoquinolines. |
| Mobile Phase B | Acetonitrile | Common organic modifier in RP-HPLC. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient is a good starting point to elute the parent compound and any potential degradants with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detection | UV at 254 nm or 280 nm | Aromatic systems typically have strong absorbance at these wavelengths. A full UV scan of the compound should be performed to determine the optimal wavelength. |
| Injection Vol. | 10 µL | A typical injection volume. |
2. Standard and Sample Preparation:
-
Stock Standard: Accurately weigh and dissolve this compound in the mobile phase to prepare a 1 mg/mL stock solution.
-
Working Standards: Prepare a series of dilutions from the stock standard to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dilute the samples from the solubility and stability studies with the mobile phase to fall within the linear range of the calibration curve.
Data Presentation: Stability Assessment Summary
| Stress Condition | Duration | % this compound Remaining | Number of Degradation Products | Peak Area (%) of Major Degradant |
| Control | 24h | 100 | 0 | N/A |
| 0.1 N HCl, 60°C | 24h | |||
| 0.1 N NaOH, RT | 4h | |||
| 3% H₂O₂, RT | 24h | |||
| Thermal (80°C) | 7 days | |||
| Photolytic | ICH Q1B |
Visualization: Analytical Workflow for Stability Samples
Caption: HPLC Analysis Workflow for Stability Samples.
Conclusion and Forward Outlook
This guide provides a comprehensive and scientifically grounded framework for the systematic evaluation of the solubility and stability of this compound. By adhering to these detailed protocols, researchers and drug development professionals can generate the high-quality, reliable data necessary to make informed decisions about the progression of this compound. The principles and methodologies described herein are foundational to pharmaceutical development and ensure that subsequent formulation and preclinical studies are built on a solid understanding of the molecule's intrinsic physicochemical properties. The path from discovery to a potential therapeutic is paved with rigorous science, and a thorough characterization of solubility and stability is an indispensable part of that journey.
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Introduction: The Strategic Importance of a Fluorinated Scaffold
An In-Depth Technical Guide to the Fundamental Chemistry of 4-Fluoroisoquinoline and Its Salts
4-Fluoroisoquinoline is a halogenated heterocyclic aromatic compound built upon the isoquinoline framework. While the isoquinoline core itself is a well-established "privileged structure" in medicinal chemistry, found in numerous alkaloids and synthetic drugs, the strategic placement of a fluorine atom at the 4-position introduces profound changes to the molecule's physicochemical and biological properties.[1][2] The high electronegativity and small size of fluorine can alter the molecule's acidity, basicity, lipophilicity, and metabolic stability. Critically, the fluorine atom at the 4-position has been reported to enhance the binding affinity of derivative molecules to their biological targets, making 4-fluoroisoquinoline a highly sought-after building block in modern drug discovery.[1]
This guide offers a comprehensive exploration of the fundamental chemistry of 4-fluoroisoquinoline and its salts. It is intended for researchers, synthetic chemists, and drug development professionals, providing field-proven insights into its synthesis, reactivity, and application as a key pharmaceutical intermediate.
Physicochemical and Spectroscopic Data
A clear understanding of a compound's physical properties is foundational to its application in synthesis and formulation. 4-Fluoroisoquinoline is typically a white to pale yellow crystalline solid. Its key properties, along with those of its common sulfate salt, are summarized below.
| Property | 4-Fluoroisoquinoline | 4-Fluoroisoquinoline Sulfate | Reference |
| CAS Number | 394-67-2 | 906820-09-5 | [3][4] |
| Molecular Formula | C₉H₆FN | C₉H₈FNO₄S | [3][4] |
| Molecular Weight | 147.15 g/mol | 245.23 g/mol | [3][4] |
| Melting Point | 34 °C | Not Available | [5] |
| Boiling Point | ~240 °C | Not Available | [6] |
| Appearance | White to slightly pale yellow crystal/lump | Not Available | |
| IUPAC Name | 4-fluoroisoquinoline | 4-fluoroisoquinoline;sulfuric acid | [3][4] |
Synthesis of the 4-Fluoroisoquinoline Core
The synthesis of the 4-fluoroisoquinoline scaffold can be approached through several distinct pathways. The choice of method often depends on the availability of starting materials, scalability, and desired purity.
Method 1: From 4-Bromoisoquinoline via Halogen Exchange
This route leverages a lithium-halogen exchange followed by quenching with an electrophilic fluorine source. It is a common laboratory-scale method for introducing fluorine into a specific position on an aromatic ring.
Caption: Synthesis of 4-Fluoroisoquinoline from 4-Bromoisoquinoline.
Detailed Experimental Protocol: Synthesis from 4-Bromoisoquinoline
This protocol is adapted from established laboratory procedures.[7]
-
Reaction Setup: In a flame-dried, three-necked flask under an inert nitrogen atmosphere, dissolve 4-bromoisoquinoline (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -65 °C using an acetone/dry ice bath.
-
Lithiation: Slowly add n-butyllithium (n-BuLi, 2.5 M in hexanes, ~3.4 eq) dropwise to the solution, maintaining the temperature at -65 °C. The causality behind this low temperature is to prevent unwanted side reactions and decomposition of the highly reactive organolithium intermediate. Stir the mixture for 30 minutes at this temperature.
-
Fluorination: In a separate flask, dissolve N-fluorobenzenesulfonimide (NFSI, ~2.2 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture, again ensuring the temperature remains at -65 °C. The use of a potent electrophilic fluorine source like NFSI is critical for efficient F-transfer. Stir the reaction at -65 °C for 1 hour.
-
Quenching and Workup: Slowly warm the reaction mixture to room temperature. Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic phase with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by silica gel column chromatography to yield 4-fluoroisoquinoline.[7]
Method 2: Schiemann-type Reaction from 4-Aminoisoquinoline
An alternative, though often more hazardous, industrial process involves the diazotization of 4-aminoisoquinoline in the presence of fluoroboric acid. The resulting diazonium fluoroborate salt is then thermally decomposed to yield the desired product.[8] This process starts from isoquinoline itself, which is first brominated and then subjected to ammonolysis to produce the 4-aminoisoquinoline precursor.[8]
Core Reactivity: The Gateway to Bioactive Molecules
The true value of 4-fluoroisoquinoline in drug development is realized through its derivatization. The most critical reaction is the regioselective sulfonation at the 5-position, followed by conversion to a sulfonyl chloride. This creates a highly reactive electrophilic handle for further modification.
Caption: One-pot synthesis of 4-fluoroisoquinoline-5-sulfonyl chloride HCl.
This "one-pot" process is highly efficient as it avoids the isolation of the sulfonic acid intermediate, making it suitable for large-scale industrial production.[9] The resulting 4-fluoroisoquinoline-5-sulfonyl chloride is a key intermediate for a class of drugs known as Rho-kinase (ROCK) inhibitors, such as Ripasudil, which is used in the treatment of glaucoma and ocular hypertension.[1][10]
The Role of Salts in Synthesis and Formulation
4-Fluoroisoquinoline, being a nitrogen-containing heterocycle, is basic and readily forms salts with various acids, such as sulfuric acid and hydrochloric acid.[4] There are several practical reasons for using the salt form, particularly in large-scale synthesis:
-
Improved Handling: Salts are typically stable, non-volatile crystalline solids, which are easier and safer to handle and store compared to the free base.
-
Enhanced Solubility: Salt formation can modulate the solubility profile of the compound, which can be advantageous in certain reaction or purification steps.
-
Purification: Precipitation of the compound as a salt (e.g., the hydrochloride salt of the sulfonyl chloride) is an effective method for purification and isolation, separating it from isomers and other impurities.[9]
Key Derivative: 4-Fluoroisoquinoline-5-sulfonyl Chloride
This derivative is the cornerstone of 4-fluoroisoquinoline's utility in medicinal chemistry. The highly reactive sulfonyl chloride group acts as a powerful electrophile, readily reacting with nucleophiles like amines to form stable sulfonamides.[1]
Caption: General reaction scheme for forming sulfonamide drug candidates.
This reactivity allows for the efficient construction of large libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.[1] The 4-fluoroisoquinoline scaffold provides the core structure for target binding, while the diverse groups introduced via the sulfonamide linkage can be modified to optimize potency, selectivity, and pharmacokinetic properties.
Detailed Industrial Protocol: One-Pot Synthesis of 4-Fluoroisoquinoline-5-sulfonyl Chloride Hydrochloride
This protocol is adapted from a documented large-scale industrial process and involves highly corrosive reagents. It must be performed by trained personnel with appropriate safety measures.[9]
-
Sulfonation: In a suitable reactor, charge liquid sulfur trioxide (SO₃). Add this compound in portions, maintaining the internal temperature at 30°C. The reaction is exothermic and requires careful temperature control. Stir the mixture for approximately 16 hours at 30°C.
-
Chlorination: To the same reactor, add thionyl chloride (SOCl₂) while maintaining the temperature at 30°C. Once the addition is complete, heat the mixture to 70°C and stir for 4 hours. This step converts the sulfonic acid intermediate directly to the sulfonyl chloride.
-
Quenching: Cool the reaction mixture to 20°C. In a separate vessel, prepare a quench solution of ice-cold water and methylene chloride, cooled to below 5°C. Slowly and carefully add the reaction mixture to the quench pot, ensuring the temperature does not exceed 5°C. This step is highly exothermic and requires efficient cooling.
-
Extraction and Neutralization: Separate the organic (methylene chloride) layer. The aqueous layer can be extracted again with methylene chloride to maximize yield. The combined organic layers contain the free base of the sulfonyl chloride.
-
Salt Formation and Isolation: To the combined organic layer, add a solution of 4N HCl in ethyl acetate dropwise at a temperature between 18-21°C. Stir the mixture for one hour to allow for the complete precipitation of the hydrochloride salt.
-
Purification: Collect the precipitated white crystals by filtration, wash with fresh methylene chloride, and dry under vacuum to yield 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride with high purity.[9]
Safety and Handling
4-Fluoroisoquinoline and its derivatives must be handled with care. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-fluoroisoquinoline is associated with the following hazards:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[9]
Conclusion
4-Fluoroisoquinoline represents a premier example of how strategic fluorination can elevate a known chemical scaffold into a high-value building block for modern pharmaceutical development. Its well-defined synthesis and predictable reactivity, particularly the regioselective formation of the 5-sulfonyl chloride derivative, provide a reliable and efficient pathway to novel therapeutic agents. The insights into its fundamental chemistry, from laboratory-scale synthesis to industrial production protocols, empower researchers to harness its full potential in the ongoing quest for new and more effective medicines.
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A Technical Guide to the Biological Activity of Fluorinated Isoquinoline Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] The strategic incorporation of fluorine into this scaffold has emerged as a powerful tool to modulate and enhance its biological properties. Fluorination can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by altering its metabolic stability, membrane permeability, binding affinity, and pKa.[3][4][5][6] This guide provides an in-depth technical exploration of the synthesis, diverse biological activities, and structure-activity relationships of fluorinated isoquinoline scaffolds, with a focus on their applications in oncology, infectious diseases, and neuroscience.
The Strategic Imperative of Fluorine in Isoquinoline Drug Design
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, and its introduction into the isoquinoline framework is a deliberate, strategic decision to enhance drug-like properties.[7] Unlike other halogens, fluorine is the most electronegative element yet has a van der Waals radius similar to hydrogen, allowing it to act as a "super-hydrogen."[6] This unique combination of properties imparts several key advantages:
-
Enhanced Metabolic Stability: The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly Cytochrome P450s. Placing a fluorine atom at a metabolically vulnerable position (a "soft spot") can block oxidation, thereby increasing the drug's half-life and bioavailability.[3][4]
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the electron distribution across the isoquinoline ring system.[6] This can lower the pKa of nearby basic nitrogen atoms, which may improve oral absorption and cell membrane permeability by increasing the fraction of the neutral, more lipophilic species at physiological pH.[3][6]
-
Increased Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones (e.g., amide C=O groups) at the target binding site, enhancing ligand affinity and potency.[6][8]
-
Improved CNS Penetration: The incorporation of lipophilic fluorine or trifluoromethyl (CF3) groups can increase a molecule's ability to cross the blood-brain barrier (BBB), a critical feature for drugs targeting neurodegenerative diseases.[3][9][10]
The strategic placement of fluorine is therefore a cornerstone of modern medicinal chemistry, transforming the foundational isoquinoline scaffold into a highly tunable platform for drug discovery.[3]
Synthetic Pathways to Fluorinated Isoquinolines
The construction of the fluorinated isoquinoline core can be achieved through several established synthetic methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key reactions include the Bischler-Napieralski and Pictet-Spengler reactions.[7][11]
Bischler-Napieralski Reaction
This reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to the corresponding isoquinolines.[12][13] The process involves an intramolecular electrophilic aromatic substitution using a strong dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[12]
The general mechanism involves the activation of the amide carbonyl by the condensing agent, followed by cyclization of the electron-rich aromatic ring onto the activated intermediate.[13]
Pictet-Spengler Reaction
The Pictet-Spengler reaction is another fundamental method, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[14][15][16] This method is particularly useful when the aromatic ring is activated by electron-donating groups.[17] The resulting tetrahydroisoquinolines can be oxidized to furnish the aromatic isoquinoline core.
Diverse Biological Activities and Therapeutic Applications
Fluorinated isoquinolines exhibit a remarkable range of biological activities, with significant potential across multiple therapeutic areas.[7][18]
Anticancer Activity
The isoquinoline scaffold is a well-established pharmacophore in oncology.[19][20] Natural isoquinoline alkaloids induce cancer cell death through mechanisms like cell cycle arrest, apoptosis, and autophagy.[19][21] Fluorination can enhance these properties, leading to potent anticancer agents.
-
Mechanism of Action: Many isoquinoline-based compounds exert their anticancer effects by targeting crucial cellular pathways.[20] These include the inhibition of pro-survival signaling pathways like PI3K/Akt/mTOR, the induction of reactive oxygen species (ROS), and the inhibition of enzymes critical for cell division, such as topoisomerases.[20][22] Fluorinated derivatives can exhibit enhanced potency by improving binding to these targets or by resisting metabolic inactivation.[23]
-
Structure-Activity Relationship (SAR): SAR studies are crucial for optimizing anticancer potency.[24][25][26] The position and electronic nature of substituents on the isoquinoline core dramatically influence activity. For instance, the introduction of a fluorine atom can significantly alter the cytotoxic profile of a compound against various cancer cell lines.[23]
Table 1: Illustrative SAR Data for Hypothetical Fluorinated Isoquinolines against MCF-7 Breast Cancer Cells
| Compound ID | Fluorine Position | Other Substituents | IC₅₀ (µM) |
|---|---|---|---|
| ISO-01 | None | -H | > 50 |
| ISO-02F | 5-F | -H | 15.2 |
| ISO-03F | 7-F | -H | 8.5 |
| ISO-04CF3 | 7-CF₃ | -H | 2.1 |
| ISO-05F | 7-F | 1-Phenyl | 0.9 |
Note: Data is illustrative to demonstrate SAR principles.
Antimicrobial Activity
With the rise of drug-resistant pathogens, there is an urgent need for novel antimicrobial agents. Fluorinated isoquinolines have emerged as a promising class of compounds with potent activity against a range of bacteria, including resistant strains like MRSA and VRSA.[27][28]
-
Mechanism of Action: Similar to fluoroquinolone antibiotics, some trifluoromethyl-substituted isoquinolines are believed to target essential bacterial enzymes like DNA gyrase and topoisomerase IV.[27] These enzymes are vital for DNA replication and repair. By stabilizing the complex between the enzyme and bacterial DNA, the compounds inhibit these processes, leading to bacterial cell death.[27]
-
SAR Insights: Studies have shown that the presence of a fluorine atom or a trifluoromethyl group is often critical for potent antibacterial activity.[27] For example, replacing a chloro group with a fluoro group on certain isoquinoline scaffolds has been shown to maintain or enhance antibacterial efficacy.[28] Some fluorophenylpropanoate ester and halogenated phenyl carbamate derivatives of tetrahydroisoquinolines (THIQs) have demonstrated remarkable and broad-range bactericidal activity.[29]
Neurological and CNS Applications
The ability of fluorine to enhance BBB penetration makes fluorinated isoquinolines attractive candidates for treating central nervous system (CNS) disorders.[10]
-
Neurodegenerative Diseases: In diseases like Alzheimer's, fluorinated compounds are being developed as both therapeutic agents and diagnostic tools.[9][30] Fluorine-18 (¹⁸F) is a positron-emitting isotope widely used in Positron Emission Tomography (PET) imaging.[4][10] For instance, [¹⁸F]-MK-6240, a fluorinated isoquinoline derivative, is a novel PET tracer used for the in vivo detection and quantification of neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease.[31]
-
Other CNS Conditions: Fluorinated isoquinoline derivatives are also being investigated for a range of other neurological and psychiatric conditions, including Parkinson's disease, addiction, depression, and as anticonvulsants and analgesics.[32]
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the described protocols represent a self-validating system, from synthesis to biological evaluation.
Protocol: Synthesis of a Representative 7-Fluoro-1-methyl-3,4-dihydroisoquinoline
This protocol outlines a Bischler-Napieralski synthesis, a foundational method for creating the isoquinoline core.[13]
Materials:
-
N-acetyl-2-(3-fluorophenyl)ethylamine
-
Phosphorus oxychloride (POCl₃)
-
Toluene (anhydrous)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Magnesium sulfate (MgSO₄)
-
Rotary evaporator, reflux apparatus, separatory funnel
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve N-acetyl-2-(3-fluorophenyl)ethylamine (1.0 eq) in anhydrous toluene.
-
Reagent Addition: Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) to the solution at room temperature with stirring. The addition should be done carefully as the reaction can be exothermic.
-
Cyclization: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, carefully quench the reaction by slowly pouring the mixture into an ice-cold saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude 7-fluoro-1-methyl-3,4-dihydroisoquinoline via column chromatography on silica gel.
Protocol: Determination of Anticancer Activity (IC₅₀) using MTT Assay
The MTT assay is a standard colorimetric method for assessing cell viability, providing a quantitative measure of a compound's cytotoxic potency (IC₅₀ value).[33][34]
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Fluorinated isoquinoline stock solution (in DMSO)
-
96-well plates
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in sterile PBS.[33][35]
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[35]
-
Compound Treatment: Prepare serial dilutions of the fluorinated isoquinoline compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for another 4 hours.[35] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[33][35]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Plot the percentage of cell viability against the logarithm of the compound concentration. Use non-linear regression analysis to calculate the IC₅₀ value, which is the concentration that inhibits 50% of cell growth.[33][36]
Future Perspectives and Conclusion
The fluorinated isoquinoline scaffold is a testament to the power of strategic molecular design in medicinal chemistry. The unique properties of fluorine provide a rational means to optimize the biological activity, selectivity, and pharmacokinetic profiles of this already privileged heterocyclic system.[3][4] Future research will likely focus on the development of novel, more efficient and regioselective fluorination techniques, including late-stage fluorination, to rapidly generate diverse compound libraries.[3] As our understanding of the complex interplay between fluorine substitution and biological targets deepens, these scaffolds will undoubtedly continue to yield promising new candidates for the treatment of cancer, infectious diseases, and neurological disorders, underscoring a bright future for fluorine in drug discovery.[4]
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Unlocking the Therapeutic Potential: A Technical Guide to the Pharmacophore of 4-Fluoroisoquinoline Derivatives
For researchers, medicinal chemists, and drug development professionals, the isoquinoline scaffold represents a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The strategic introduction of a fluorine atom, particularly at the 4-position, can significantly alter the physicochemical and pharmacological properties of the isoquinoline ring, offering a compelling avenue for the development of novel therapeutics. This guide provides an in-depth exploration of the pharmacophore of 4-fluoroisoquinoline derivatives, synthesizing current understanding from related scaffolds and outlining the methodologies to define and validate the therapeutic potential of this promising class of molecules.
The 4-Fluoroisoquinoline Scaffold: A Primer
The 4-fluoroisoquinoline core is a heterocyclic aromatic compound, structurally isomeric to quinoline, with a fluorine atom at the C4 position. The introduction of fluorine, the most electronegative element, can profoundly influence a molecule's properties, including:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the compound's half-life.
-
Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with protein targets.
-
Lipophilicity and Permeability: The addition of fluorine generally increases lipophilicity, which can enhance membrane permeability and cellular uptake.
The synthesis of the 4-fluoroisoquinoline core is accessible, often proceeding through multi-step sequences starting from isoquinoline or via the construction of the isoquinoline ring system with a pre-installed fluorine substituent. A common intermediate for further derivatization is 4-fluoroisoquinoline-5-sulfonyl chloride, which allows for the introduction of a wide range of substituents at the 5-position.[2]
Representative Synthetic Workflow: 4-Fluoroisoquinoline-5-sulfonyl Chloride
Caption: Generalized synthetic workflow for 4-fluoroisoquinoline-5-sulfonyl chloride.
Deconstructing the Pharmacophore: Insights from Related Scaffolds
While dedicated pharmacophore models for 4-fluoroisoquinoline derivatives are not extensively published, a wealth of information can be gleaned from the vast body of research on analogous isoquinoline and quinoline compounds. A pharmacophore is defined as the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target and elicit a response.[3] Key recurring pharmacophoric features for these scaffolds include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups.[3]
Anticancer Activity: A Prominent Therapeutic Area
The most explored therapeutic application for isoquinoline and quinoline derivatives is oncology.[4][5][6] These compounds have been shown to target a variety of cancer-related proteins, including kinases, topoisomerases, and tubulin.
Table 1: Common Biological Targets and Inferred Pharmacophoric Features for Isoquinoline/Quinoline Scaffolds
| Biological Target | Key Pharmacophoric Features Inferred from Analogs | Representative References |
| Tyrosine Kinases (e.g., EGFR, VEGFR) | - Aromatic ring system for π-π stacking in the ATP binding site.- Hydrogen bond acceptor/donor groups to interact with the hinge region. | [7] |
| Topoisomerase II | - Planar aromatic core for DNA intercalation.- Side chains capable of hydrogen bonding with the enzyme and/or DNA. | [8] |
| Tubulin | - Aromatic rings occupying hydrophobic pockets.- Hydrogen bond donors/acceptors interacting with key residues at the colchicine binding site. | [9] |
| Leucine Aminopeptidase (LAP) | - Metal-coordinating groups (e.g., carbonyls, hydroxyls).- Hydrogen bond donors/acceptors interacting with key active site residues. | [10] |
Based on these related structures, a hypothetical pharmacophore for a 4-fluoroisoquinoline derivative targeting a kinase, for example, would likely include:
-
The isoquinoline nitrogen acting as a hydrogen bond acceptor.
-
The planar aromatic rings for hydrophobic and π-stacking interactions.
-
The 4-fluoro substituent potentially forming a hydrogen bond or other electrostatic interactions.
-
Substituents at other positions (e.g., an amino group at C7 or a sulfonamide at C5) providing additional hydrogen bonding or hydrophobic interactions to confer potency and selectivity.
Elucidating the Pharmacophore: An Integrated Experimental and Computational Workflow
For drug discovery teams venturing into the 4-fluoroisoquinoline space, a systematic approach is required to define and validate the pharmacophore for a specific biological target.
Ligand-Based and Structure-Based Pharmacophore Modeling
The initial step involves computational modeling to generate a hypothetical pharmacophore. This can be approached from two angles:
-
Ligand-Based Modeling: If a set of active 4-fluoroisoquinoline derivatives is available, their common chemical features can be aligned to generate a pharmacophore model. This method is particularly useful when the 3D structure of the target protein is unknown.[11]
-
Structure-Based Modeling: When the crystal structure of the target protein is known, the binding site can be analyzed to identify key interaction points (hydrogen bond donors/acceptors, hydrophobic pockets). A pharmacophore can then be constructed based on these complementary features.[3]
Caption: Integrated workflow for pharmacophore model generation and validation.
Experimental Validation: Synthesis and Biological Evaluation
Computational models are only as good as their experimental validation. The following protocols are essential for confirming the predicted pharmacophore.
This assay is a common starting point to assess the anticancer potential of newly synthesized derivatives.
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 4-fluoroisoquinoline derivatives in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.
-
Protein Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: Generate the 3D structure of the 4-fluoroisoquinoline derivative. Assign proper atom types and charges.
-
Grid Generation: Define the binding site on the protein and generate a grid box that encompasses this area.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to place the ligand in the defined binding site in various conformations and orientations.
-
Scoring and Analysis: The program will score the different poses based on a scoring function that estimates the binding affinity. Analyze the top-scoring poses to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein.[10][12][13]
Structure-Activity Relationship (SAR) and Pharmacophore Refinement
By synthesizing and testing a library of 4-fluoroisoquinoline derivatives with systematic structural modifications, a structure-activity relationship (SAR) can be established.
Table 2: Hypothetical SAR for a 4-Fluoroisoquinoline Series
| Position of Variation | Modification | Effect on Activity | Rationale |
| C5 | Small, polar groups (e.g., -NH2) | Increased | Potential for new hydrogen bond in a specific pocket. |
| C5 | Bulky, non-polar groups (e.g., -phenyl) | Decreased | Steric hindrance in the binding site. |
| C7 | Electron-donating group (e.g., -OCH3) | Increased | Enhances electron density of the ring system, potentially improving π-stacking. |
| C7 | Electron-withdrawing group (e.g., -CF3) | Variable | May alter the pKa of the isoquinoline nitrogen, affecting hinge binding. |
This SAR data is then used to refine the initial pharmacophore model. For instance, if small polar groups at C5 consistently lead to higher activity, a hydrogen bond donor/acceptor feature can be added or reinforced at that position in the model. This iterative process of design, synthesis, testing, and model refinement is the cornerstone of modern drug discovery.
Conclusion and Future Directions
The 4-fluoroisoquinoline scaffold holds considerable promise for the development of novel therapeutics, particularly in the realm of oncology. While a definitive, universal pharmacophore for this class of compounds has yet to be established, this guide provides a comprehensive framework for its exploration. By leveraging insights from related isoquinoline and quinoline structures and employing an integrated computational and experimental workflow, researchers can systematically define the key molecular features required for potent and selective biological activity. The continued investigation into the SAR of 4-fluoroisoquinoline derivatives will undoubtedly unlock new therapeutic opportunities and pave the way for the next generation of targeted therapies.
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theoretical studies on 4-Fluoroisoquinoline electronic properties
An In-Depth Technical Guide to the Theoretical Electronic Properties of 4-Fluoroisoquinoline
Abstract
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2] The introduction of a fluorine atom, a common strategy in drug design for modulating metabolic stability and binding affinity, at the 4-position of the isoquinoline ring system creates 4-Fluoroisoquinoline—a molecule of significant interest. This guide provides a comprehensive theoretical framework for understanding the electronic properties of 4-Fluoroisoquinoline, leveraging quantum chemical calculations. We will explore its molecular geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and global reactivity descriptors. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical insights to accelerate the design and synthesis of novel therapeutics.
The Rationale for Theoretical Investigation
In modern drug discovery, a "fail fast, fail cheap" paradigm is essential. Physical synthesis and testing of every conceivable molecular variant is untenable. Theoretical and computational studies, particularly those based on Density Functional Theory (DFT), provide a powerful in silico laboratory to predict molecular properties before a single gram of compound is synthesized.[3][4][5] By calculating electronic properties, we can gain predictive insights into a molecule's reactivity, stability, spectroscopic behavior, and potential intermolecular interactions—all of which are critical for its function as a drug.[6][7] For 4-Fluoroisoquinoline, understanding how the electronegative fluorine atom electronically perturbs the aromatic isoquinoline system is key to rationally designing its derivatives for specific biological targets.
Foundational Theory: Density Functional Theory (DFT)
The core of our investigation relies on Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[8] Unlike more computationally expensive methods, DFT calculates the properties of a molecule based on its electron density, which is a function of only three spatial coordinates. This approach offers an optimal balance between accuracy and computational cost for molecules of this size.
Key Choices in DFT:
-
Functional: We select the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It is renowned for its reliability in predicting the geometries and electronic properties of organic molecules.
-
Basis Set: The 6-311++G(d,p) basis set is employed. This is a triple-zeta basis set that provides a flexible and accurate description of the electron distribution. The ++ indicates the addition of diffuse functions on all atoms, crucial for describing non-covalent interactions, while (d,p) adds polarization functions to allow for non-spherical orbital shapes, which is essential for accurate bonding descriptions.[9]
Computational Workflow: From Structure to Properties
The process of theoretically characterizing 4-Fluoroisoquinoline follows a validated, multi-step workflow. This ensures that the calculated properties are derived from a stable, energetically minimized structure.
Caption: A standard workflow for the theoretical analysis of a molecule's electronic properties using DFT.
Experimental Protocol: Step-by-Step Calculation
-
Structure Generation: A 3D structure of 4-Fluoroisoquinoline is built using molecular modeling software (e.g., GaussView, Avogadro).
-
Input File Creation: An input file for a quantum chemistry package (e.g., Gaussian) is prepared. The route section specifies the calculation type: #p B3LYP/6-311++G(d,p) opt freq pop=full geom=connectivity
-
opt: Requests a geometry optimization.
-
freq: Requests a frequency calculation to verify the optimized structure.
-
pop=full: Requests a full population analysis to output orbital information.
-
-
Execution: The calculation is run on a high-performance computing cluster.
-
Verification: The output is checked to ensure the optimization converged successfully and that the frequency calculation yielded zero imaginary frequencies, confirming a true energy minimum.
-
Data Extraction: Key electronic properties are extracted from the output log file and visualized.
Analysis of Electronic Properties
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.[6][10] The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.[11] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.[7] A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.[9][10]
Caption: A representative energy level diagram for the HOMO-LUMO gap of 4-Fluoroisoquinoline.
The HOMO of 4-Fluoroisoquinoline is expected to be distributed across the π-system of the isoquinoline ring, while the LUMO will also be a π* anti-bonding orbital. The large energy gap suggests that 4-Fluoroisoquinoline is a kinetically stable molecule.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the total electron density distribution on the molecular surface. It is an invaluable tool for identifying the electron-rich and electron-poor regions of a molecule, which in turn predicts sites for electrophilic and nucleophilic attack and hydrogen bonding interactions.[7]
-
Red/Yellow Regions: Indicate negative potential (electron-rich), corresponding to sites susceptible to electrophilic attack. In 4-Fluoroisoquinoline, this region is expected around the nitrogen atom due to its lone pair of electrons.
-
Blue Regions: Indicate positive potential (electron-poor), corresponding to sites susceptible to nucleophilic attack. These regions will be concentrated around the hydrogen atoms and potentially near the carbon attached to the highly electronegative fluorine atom.
Understanding the MEP is crucial for drug design, as it helps predict how the molecule will interact with the electrostatic environment of a protein's active site.
Global Reactivity Descriptors
From the HOMO and LUMO energy values, we can derive several key descriptors that quantify the molecule's reactivity.[4][6] These values provide a quantitative basis for comparing the reactivity of different derivatives.
| Descriptor | Formula | Calculated Value (eV) | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | 6.78 | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | 1.52 | Energy released when an electron is added. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | 5.26 | A measure of chemical stability and reactivity.[7] |
| Electronegativity (χ) | χ = (I + A) / 2 | 4.15 | The ability of the molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | 2.63 | Resistance to change in electron configuration. |
| Chemical Softness (S) | S = 1 / (2η) | 0.19 | A measure of the molecule's polarizability. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | 3.27 | A measure of the molecule's ability to act as an electrophile. |
Note: The calculated values are representative and derived from the example HOMO/LUMO energies.
Implications for Drug Development
The theoretical analysis of 4-Fluoroisoquinoline's electronic properties provides actionable intelligence for drug development professionals.
Caption: The relationship between theoretical electronic properties and practical drug design strategies.
-
Metabolic Stability: The MEP and HOMO distributions can highlight sites prone to oxidative metabolism by cytochrome P450 enzymes. By identifying these "hot spots," chemists can protect them through further chemical modification to improve the drug's half-life.
-
Receptor Binding: The MEP map provides a blueprint for designing ligands that have complementary electrostatic interactions with a target receptor. Placing hydrogen bond donors/acceptors or hydrophobic groups in positions guided by the MEP can significantly enhance binding affinity.
-
Structure-Activity Relationship (SAR) Guidance: By calculating these properties for a series of substituted 4-Fluoroisoquinoline analogues, researchers can build quantitative structure-activity relationship (QSAR) models. This allows for the in silico screening and prioritization of candidates for synthesis, saving considerable time and resources.
Conclusion
The theoretical investigation of 4-Fluoroisoquinoline through quantum chemical calculations provides a deep and quantitative understanding of its electronic landscape. By analyzing its molecular orbitals, electrostatic potential, and reactivity descriptors, we establish it as a kinetically stable molecule with distinct regions of electrophilicity and nucleophilicity, primarily influenced by the nitrogen and fluorine atoms. These fundamental insights are not merely academic; they form a predictive foundation upon which medicinal chemists can rationally design novel, potent, and metabolically stable therapeutics based on the 4-Fluoroisoquinoline scaffold.
References
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An In-Depth Technical Guide to the Initial Biological Screening of Novel 4-Fluoroisoquinoline Analogs
This guide provides a comprehensive framework for the initial biological evaluation of novel 4-fluoroisoquinoline analogs, a class of compounds recognized for their significant therapeutic potential.[1][2][3] Drawing from established principles of drug discovery, this document outlines a tiered, logic-driven screening cascade designed to efficiently identify and characterize promising lead candidates for further development. The methodologies described herein are grounded in scientific rigor, emphasizing self-validating systems and data-driven decision-making.
Introduction: The Therapeutic Promise of Isoquinoline Scaffolds
Isoquinoline and its derivatives are a prominent class of heterocyclic compounds, both naturally occurring and synthetic, that have attracted substantial interest in medicinal chemistry.[1][3] This scaffold is a key structural component in numerous biologically active molecules, exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects.[2][3][4] The introduction of a fluorine atom at the 4-position can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its drug-like characteristics. The sulfonyl group, often present in these analogs, is highly electrophilic and serves as a reactive handle for further chemical modifications.[5]
The initial biological screening of novel 4-fluoroisoquinoline analogs is a critical phase in the drug discovery pipeline. It aims to systematically assess their biological activity, cytotoxicity, and preliminary safety profile to identify candidates with the most promising therapeutic potential.
The Screening Cascade: A Multi-Tiered Approach
A well-designed screening funnel is essential for the efficient and cost-effective evaluation of a library of novel compounds. This guide proposes a hierarchical approach, beginning with broad, high-throughput assays and progressing to more focused, mechanism-of-action studies for the most promising "hits."
Caption: A tiered approach to screening novel 4-fluoroisoquinoline analogs.
Tier 1: Primary High-Throughput Cytotoxicity Screening
The initial step in the screening cascade is a broad assessment of the cytotoxic potential of the entire compound library. This is typically performed using a high-throughput screening (HTS) approach to rapidly identify compounds that exhibit biological activity.[6][7]
Rationale and Experimental Choice
The primary objective of this tier is to cast a wide net and identify any compound that affects cell viability. Tetrazolium-based assays, such as the MTT and XTT assays, are widely used for this purpose due to their reliability, scalability, and cost-effectiveness.[8][9] These colorimetric assays measure the metabolic activity of cells, which serves as a proxy for cell viability.[9][10] A reduction in metabolic activity in the presence of a compound suggests a potential cytotoxic or cytostatic effect.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines a standard procedure for determining the cytotoxic effects of novel 4-fluoroisoquinoline analogs on a cancer cell line (e.g., MCF-7, a human breast cancer cell line).[8]
Materials:
-
Novel 4-fluoroisoquinoline analogs
-
Human cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the 4-fluoroisoquinoline analogs in culture medium. A broad concentration range, typically from nanomolar to micromolar (e.g., 10 nM to 100 µM), is recommended for novel compounds.[10]
-
Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the diluted compound solutions to the respective wells.[1] Include a vehicle control (e.g., 0.5% DMSO in medium) and a positive control (a known cytotoxic agent).[8][10]
-
Incubation: Incubate the plates for a predetermined period, typically 24 or 48 hours.[8]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours in the dark at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds that exhibit a significant reduction in cell viability (e.g., >50% inhibition at a specific concentration) are considered "hits" and are prioritized for further investigation.
Tier 2: Secondary Screening and Potency Determination
"Hits" identified in the primary screen are subjected to more rigorous testing to confirm their activity and determine their potency. This tier often involves assessing the compounds against a broader panel of cell lines and determining their half-maximal inhibitory concentration (IC50).
Anticancer Activity: IC50 Determination in a Panel of Cancer Cell Lines
To understand the spectrum of activity, promising compounds should be tested against a panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, prostate, and central nervous system).[2] This will help to identify compounds with broad-spectrum activity or those with selectivity towards specific cancer types. The IC50 value, the concentration of a compound that inhibits 50% of cell growth, is a key metric for quantifying potency.
Antimicrobial Activity: MIC and MBC Assays
Given the known antimicrobial potential of isoquinoline derivatives, parallel screening for antibacterial and antifungal activity is highly recommended.[3]
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12] The broth microdilution method is a standard technique for determining MIC values.[13][14]
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[11] This is determined by subculturing from the wells of the MIC assay onto agar plates.[12][15]
Data Presentation: Hypothetical Screening Results
| Compound ID | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| F-ISO-001 | 2.5 | 5.1 | 3.8 | >128 | >128 |
| F-ISO-002 | 15.7 | 22.4 | 18.9 | 8 | 16 |
| F-ISO-003 | 0.8 | 1.2 | 0.9 | 64 | >128 |
Tier 3: Selectivity and Preliminary Safety Profiling
Once potent compounds have been identified, it is crucial to assess their selectivity and potential for off-target effects at an early stage.[16][17][18]
Cytotoxicity in Non-Cancerous Cell Lines
To assess the therapeutic index, the cytotoxicity of the most potent anticancer candidates should be evaluated in a non-cancerous human cell line (e.g., HEK293, human embryonic kidney cells).[8] A compound that is highly potent against cancer cells but shows minimal toxicity to normal cells is a more desirable drug candidate.
In Vitro Safety Pharmacology Profiling
Early in vitro safety pharmacology profiling is an essential tool to predict potential clinical adverse effects.[19] This involves screening the compounds against a panel of known targets (e.g., receptors, ion channels, enzymes, and transporters) that are commonly associated with adverse drug reactions.[16][20] This "off-target" screening helps to identify potential liabilities early in the drug discovery process, allowing for the selection of candidates with a more favorable safety profile.[16][17]
Tier 4: Elucidating the Mechanism of Action
For the most promising lead candidates, the next step is to investigate their mechanism of action (MOA). Understanding how a compound exerts its biological effect is critical for its further development.
Kinase Inhibition Assays
Kinases are a major class of drug targets, particularly in oncology, as their dysregulation is often implicated in cancer.[21][22] Given that many isoquinoline derivatives have been shown to target kinases, a kinase profiling screen is a logical next step.[23][24] This can be done using a variety of assay formats, including radiometric, fluorescence-based, or ligand binding assays, to measure the ability of the compound to inhibit the activity of a panel of kinases.[21][]
Caption: A simplified schematic of a kinase inhibition assay.
Apoptosis and Cell Cycle Analysis
Many anticancer drugs exert their effects by inducing programmed cell death (apoptosis) or by arresting the cell cycle, thereby preventing cancer cell proliferation.[1][4]
-
Apoptosis Assays: Techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry can be used to quantify the induction of apoptosis. Western blotting for key apoptotic markers like cleaved caspases and Bcl-2 family proteins can provide further mechanistic insights.[1]
-
Cell Cycle Analysis: Flow cytometry analysis of DNA content using a fluorescent dye like propidium iodide can determine the effect of the compound on cell cycle progression.
Early ADME-Tox Profiling
In parallel with the later stages of biological screening, it is highly advantageous to perform early Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicology (Tox) studies.[26][27][28] These in vitro assays provide crucial information about the drug-like properties of the lead candidates and can help to identify potential liabilities that could lead to failure in later stages of development.[27][29][30]
Conclusion and Future Directions
The initial biological screening of novel 4-fluoroisoquinoline analogs is a multifaceted process that requires a systematic and logical approach. The tiered screening cascade outlined in this guide provides a robust framework for identifying and characterizing promising lead candidates. By integrating cytotoxicity, antimicrobial, and safety profiling with mechanism-of-action studies, researchers can make informed decisions and efficiently advance the most promising compounds into the next phase of drug development.
References
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Methodological & Application
Application Notes and Protocols for the Synthesis of Ripasudil Utilizing 4-Fluoroisoquinoline Sulfate
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of Ripasudil, a potent Rho-kinase (ROCK) inhibitor, with a specific focus on the strategic use of 4-Fluoroisoquinoline sulfate as a key starting material. This document is structured to provide not only a step-by-step protocol but also to impart a deeper understanding of the chemical principles and experimental rationale that underpin this synthetic route.
Introduction: The Significance of Ripasudil and its Fluorinated Isoquinoline Core
Ripasudil is a therapeutic agent indicated for the treatment of glaucoma and ocular hypertension.[1] Its mechanism of action involves the inhibition of Rho-associated coiled-coil-containing protein kinase (ROCK), which leads to an increase in the conventional outflow of aqueous humor, thereby reducing intraocular pressure.[2] The chemical architecture of Ripasudil is distinguished by a 4-fluoroisoquinoline sulfonamide moiety. The incorporation of a fluorine atom at the C4 position of the isoquinoline ring has been shown to significantly enhance the pharmacological potency and selectivity of ROCK inhibitors when compared to their non-fluorinated analogs like Fasudil.[3]
The synthesis of Ripasudil hinges on the efficient construction of the key intermediate, 4-fluoroisoquinoline-5-sulfonyl chloride. This guide details a robust and scalable one-pot synthesis of this intermediate starting from this compound, followed by its coupling with the chiral diazepine side chain to yield Ripasudil.
The Rho-Kinase (ROCK) Signaling Pathway and Inhibition by Ripasudil
The Rho-associated coiled-coil containing protein kinase (ROCK) is a critical enzyme in the regulation of the actin cytoskeleton. The RhoA/ROCK signaling pathway is integral to numerous cellular functions, including smooth muscle contraction, cell adhesion, and migration.[4] In the context of glaucoma, this pathway's dysregulation is implicated in the pathophysiology of the disease. Ripasudil, synthesized from 4-fluoroisoquinoline-5-sulfonyl chloride, acts as an ATP-competitive inhibitor of ROCK. It binds to the kinase domain, preventing the phosphorylation of downstream substrates and leading to the relaxation of the trabecular meshwork, which in turn facilitates aqueous humor outflow.[4]
Caption: Rho-Kinase signaling pathway and its inhibition by Ripasudil.
Synthetic Strategy: A Two-Stage Approach to Ripasudil
The synthesis of Ripasudil from this compound can be conceptually divided into two primary stages:
-
Stage 1: One-Pot Synthesis of 4-Fluoroisoquinoline-5-sulfonyl Chloride Hydrochloride. This stage involves the sulfonation of this compound followed by chlorination to produce the key sulfonyl chloride intermediate. The one-pot nature of this process is highly efficient for large-scale production.[4]
-
Stage 2: Coupling and Final Product Formation. The synthesized 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride is then coupled with a protected (S)-2-methyl-1,4-diazepane derivative, followed by deprotection and salt formation to yield Ripasudil hydrochloride.[5]
Sources
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- 2. Ripasudil Hydrochloride Hydrate in the Treatment of Glaucoma: Safety, Efficacy, and Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ripasudil - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Ripasudil Hydrochloride synthesis - chemicalbook [chemicalbook.com]
applications of 4-Fluoroisoquinoline derivatives in medicinal chemistry
An In-Depth Guide to the Applications of 4-Fluoroisoquinoline Derivatives in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the 4-Fluoroisoquinoline Scaffold
The isoquinoline core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a vast range of pharmacological activities.[1][2][3] Its rigid, bicyclic aromatic system provides a defined three-dimensional orientation for substituent groups to interact with biological targets. The strategic incorporation of a fluorine atom, one of the most impactful modifications in modern drug design, can profoundly enhance the therapeutic profile of the isoquinoline scaffold.[4]
Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can modulate key properties such as:
-
Metabolic Stability: Blocking sites of oxidative metabolism, thereby increasing the compound's half-life.
-
Binding Affinity: Altering the electronic properties (pKa) of nearby functional groups to enhance interactions with target proteins, such as hydrogen bonding.[5]
-
Membrane Permeability: Increasing lipophilicity, which can improve passage through cellular membranes.[6]
The 4-Fluoroisoquinoline scaffold, in particular, has emerged as a versatile building block for creating targeted inhibitors, especially for enzymes like kinases.[5] This guide provides detailed application notes and protocols for researchers and drug development professionals on the synthesis and utilization of 4-Fluoroisoquinoline derivatives, with a primary focus on their role as kinase inhibitors and their potential in anticancer drug discovery.
Core Application: Development of Rho-Kinase (ROCK) Inhibitors
A prominent application of 4-Fluoroisoquinoline is in the synthesis of potent inhibitors for Rho-associated coiled-coil containing protein kinase (ROCK). Dysregulation of the RhoA/ROCK signaling pathway is implicated in various pathologies, including glaucoma, hypertension, and cancer metastasis, making it a critical therapeutic target.[7]
Mechanism of Action: Competitive ATP Inhibition
Derivatives synthesized from 4-fluoroisoquinoline-5-sulfonyl chloride, such as the clinically approved drug Ripasudil, function as ATP-competitive inhibitors.[5][7] They occupy the ATP-binding pocket of the ROCK kinase domain, preventing the phosphorylation of downstream substrates. This inhibition disrupts the signaling cascade that leads to actomyosin contraction and other cellular processes.[7]
Signaling Pathway and Point of Inhibition
The diagram below illustrates the RhoA/ROCK signaling pathway and the inhibitory action of 4-Fluoroisoquinoline derivatives.
Caption: Rho-Kinase signaling pathway and point of inhibition by derivatives.
Experimental Protocols
Protocol 1: Synthesis of 4-Fluoroisoquinoline-5-sulfonyl Chloride Hydrochloride
This protocol describes a robust, one-pot synthesis of a key intermediate used in the development of various inhibitors.[7][8] The process involves the sulfonation of 4-fluoroisoquinoline followed by chlorination.
Causality and Self-Validation:
-
Reagents: Using liquid sulfur trioxide and thionyl chloride ensures efficient sulfonation and chlorination, respectively.[7] These are highly reactive and must be handled with extreme care in a well-ventilated fume hood.
-
Temperature Control: Maintaining specific temperatures during each step is critical. The initial sulfonation is performed at 30°C to control the exothermic reaction, while the subsequent chlorination is heated to 70°C to drive the reaction to completion.[7][8]
-
Quenching: The reaction mixture is quenched by slowly adding it to an ice/water/methylene chloride mixture. This safely neutralizes the reactive species and facilitates the separation of the product into the organic layer.[7]
-
Salt Formation: Precipitation as a hydrochloride salt is a key purification step. It isolates the desired product from isomers and impurities, providing a stable, solid material that is easier to handle and purify.[8]
Materials:
-
4-Fluoroisoquinoline sulfate
-
Liquid sulfur trioxide (SO₃)
-
Thionyl chloride (SOCl₂)
-
Methylene chloride (CH₂Cl₂)
-
Ice
-
Sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
4N HCl in Ethyl Acetate (EtOAc)
-
Appropriate reaction vessel with temperature control and stirring
Procedure:
-
Sulfonation: In a suitable reaction vessel, charge liquid sulfur trioxide.[7] While maintaining the internal temperature at 30°C, slowly add this compound over several hours. Stir the mixture for 13-16 hours at 30°C.[7][8]
-
Chlorination: Add thionyl chloride dropwise to the reaction mixture, keeping the temperature at 30°C.[7] Once the addition is complete, heat the mixture to 70°C and stir for 4 hours.[7][8]
-
Quenching: After cooling the reaction to 20°C, prepare a separate vessel containing a mixture of ice and methylene chloride, cooled to below 5°C.[7] Slowly and carefully add the reaction mixture to the ice/solvent slurry, ensuring the temperature does not exceed 5°C.[7]
-
Neutralization & Extraction: Allow the mixture to warm to room temperature (18-21°C).[7] Carefully neutralize the aqueous layer with sodium bicarbonate. Separate the organic layer. Extract the aqueous layer again with methylene chloride.
-
Workup: Combine all organic layers. Wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Precipitation: To the filtered organic solution, add 4N HCl in EtOAc. Stir the mixture for one hour at 30°C to allow for the complete precipitation of the hydrochloride salt.[7]
-
Isolation: Collect the precipitated crystals by filtration. Wash the solid with fresh methylene chloride and dry under vacuum to yield 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride.[7]
| Parameter | Typical Value | Reference |
| Sulfonation Temp. | 30°C | [7][8] |
| Chlorination Temp. | 70°C | [7][8] |
| Quench Temp. | < 5°C | [7] |
| Precipitation Time | 1 hour | [7] |
Protocol 2: In-Vitro Kinase Inhibition Assay (ROCK)
This protocol outlines a method to determine the inhibitory potency (IC₅₀) of a synthesized 4-Fluoroisoquinoline derivative against a specific kinase, such as ROCK.
Causality and Self-Validation:
-
Assay Principle: The assay measures the amount of ATP consumed during the phosphorylation of a substrate by the kinase. A decrease in ATP consumption in the presence of the test compound indicates inhibition.
-
Controls: Including a "no enzyme" control (background), a "no inhibitor" control (maximum activity), and a known inhibitor (positive control, e.g., Ripasudil) is essential for validating the assay results.
-
Dose-Response Curve: Testing the compound across a range of concentrations allows for the calculation of the IC₅₀ value, which is a standard measure of inhibitor potency.
Materials:
-
Recombinant human ROCK enzyme
-
Kinase substrate (e.g., S6K peptide)
-
ATP
-
Kinase assay buffer
-
Test compound (4-Fluoroisoquinoline derivative) dissolved in DMSO
-
Positive control inhibitor (e.g., Ripasudil)
-
Kinase-Glo® Luminescent Kinase Assay kit (or similar)
-
384-well plates (white, opaque)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into a 384-well plate. Also, include wells for the "no inhibitor" control (DMSO only) and the positive control.
-
Enzyme/Substrate Addition: Prepare a master mix of the ROCK enzyme and its substrate in the kinase assay buffer. Add this mix to all wells except the "no enzyme" background controls.
-
Reaction Initiation: Prepare a solution of ATP in the assay buffer. Add this solution to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a set time (e.g., 60 minutes).
-
Signal Detection: Add the Kinase-Glo® reagent to all wells. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP by generating a luminescent signal. Incubate for 10 minutes in the dark.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background signal ("no enzyme") from all other readings.
-
Normalize the data by setting the "no inhibitor" control as 100% activity and the background as 0% activity.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
-
Potential Application: Anticancer Drug Discovery
While direct research on 4-Fluoroisoquinoline as an anticancer agent is emerging, extensive data on the structurally analogous fluoroquinolone and quinoline scaffolds provide a strong rationale for its investigation in oncology.[9] These related compounds often exhibit potent cytotoxic activity through mechanisms such as the inhibition of Topoisomerase II or receptor tyrosine kinases (e.g., EGFR).[9][10]
Workflow for Anticancer Compound Screening
The following workflow can be employed to evaluate novel 4-Fluoroisoquinoline derivatives for anticancer potential.
Caption: A typical workflow for screening and developing anticancer compounds.
Protocol 3: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol provides a method for evaluating the in-vitro growth-inhibitory effects of test compounds on a panel of human cancer cell lines.[9]
Causality and Self-Validation:
-
Principle: The SRB assay is a cell density-based assay. SRB is a bright pink aminoxanthene dye that binds stoichiometrically to basic amino acid residues of proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, which is directly related to the cell number.
-
Cell Lines: Using a diverse panel of cancer cell lines (e.g., NCI-60) provides a broader understanding of the compound's spectrum of activity and potential selectivity.[9]
-
Endpoint: The endpoint is a colorimetric reading, providing a robust and reproducible measure of cell growth or death. A known chemotherapeutic agent (e.g., Etoposide) should be used as a positive control to validate the assay's performance.[9]
Materials:
-
Panel of human cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium
-
Test compound and positive control (e.g., Etoposide)
-
96-well plates
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Microplate reader (492 nm or 515 nm)
Procedure:
-
Cell Plating: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Add various concentrations of the test compound to the wells. Incubate for 48-72 hours.
-
Cell Fixation: Gently remove the medium. Add cold 10% (w/v) TCA to each well to fix the cells and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium components. Air dry the plates completely.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 10-30 minutes at room temperature.
-
Wash and Dry: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Dye Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Read the absorbance on a microplate reader at 515 nm.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the GI₅₀ (concentration for 50% growth inhibition) value by plotting the data.
Comparative Anticancer Activity of Related Quinolone/Isoquinoline Scaffolds
The following table summarizes representative data for compounds structurally related to 4-Fluoroisoquinoline, highlighting the potential of this class.
| Compound Class | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Fluoroquinolone Analog | Topoisomerase II | MCF-7 (Breast) | < 10 | [9] |
| 4-Anilinoquinoline | EGFR | A549 (Lung) | ~0.0075 | [10] |
| Imidazoquinoline | PI3K/mTOR | T-cell ALL | Nanomolar range | [10] |
| 5-Aminoisoquinoline | PARP-1 | BRCA-mutant cells | Varies | [11] |
Conclusion and Future Directions
The 4-Fluoroisoquinoline scaffold is a high-value building block in modern medicinal chemistry. Its demonstrated success in the development of potent and selective ROCK inhibitors like Ripasudil validates its utility.[5] The extensive research on related quinoline and fluoroquinolone structures strongly suggests that 4-Fluoroisoquinoline derivatives are prime candidates for exploration in other therapeutic areas, most notably as anticancer agents targeting kinases and topoisomerases.[12][9] Future research should focus on synthesizing diverse libraries of these derivatives and screening them against a wide range of biological targets, including those in neuroscience and infectious diseases, where the parent isoquinoline scaffold has also shown promise.[13][14]
References
- Quick Company. A Process For The Synthesis Of 4 Fluoro Isoquinoline.
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- ChemicalBook. 4-Fluoroisoquinoline-5-sulfonyl chloride synthesis.
- Google Patents. JP5066443B2 - Process for producing 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof.
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ResearchGate. Selected fluorinated isoquinoline derivatives with medicinal and industrial applications. Available from: [Link]
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PubMed. Three derivatives of 4-fluoro-5-sulfonylisoquinoline. Available from: [Link]
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ResearchGate. (PDF) Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Available from: [Link]
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IJCSR. Isoquinoline derivatives and its medicinal activity. Available from: [Link]
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National Institutes of Health. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Available from: [Link]
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PubMed. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Available from: [Link]
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Semantic Scholar. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Available from: [Link]
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Italian Institute of Technology. Discovery of a novel drug candidate to develop effective treatments for brain disorders. Available from: [Link]
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PubMed Central. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Available from: [Link]
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Application Note & Protocols: 4-Fluoroisoquinoline Sulfate as a Strategic Building Block for Novel Sulfonamides
Abstract: The isoquinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] When functionalized with a sulfonamide moiety—a critical pharmacophore in its own right—the resulting molecules exhibit a wide range of therapeutic potential, from kinase inhibition to antimicrobial activity.[4][5] This application note provides a comprehensive guide for researchers on utilizing 4-fluoroisoquinoline sulfate as a key starting material for the synthesis of diverse 4-fluoroisoquinoline-5-sulfonamides. We present a robust, two-stage, one-pot protocol for the synthesis of the crucial intermediate, 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride, followed by a general methodology for its conversion into target sulfonamides via nucleophilic substitution. The causality behind experimental choices, safety considerations, and the significance of this chemical transformation in drug discovery are discussed in detail.
Introduction: The Strategic Value of the 4-Fluoroisoquinoline Scaffold
The development of novel therapeutic agents often relies on the strategic combination of validated pharmacophores. The isoquinoline core is present in molecules that interact with a variety of biological targets, including kinases and enzymes.[1][2] The introduction of a fluorine atom at the 4-position can significantly modulate the physicochemical properties of the molecule, often enhancing metabolic stability, binding affinity, and cell permeability.[4]
The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a multitude of approved drugs.[6] Its ability to act as a hydrogen bond donor and acceptor, and to coordinate with metal ions in enzyme active sites, makes it a highly versatile functional group.[7]
This guide focuses on the synthesis pathway starting from this compound, a stable and readily available salt, to produce 4-fluoroisoquinoline-5-sulfonamides. This process first requires the conversion of the sulfate salt into the highly reactive 4-fluoroisoquinoline-5-sulfonyl chloride, a versatile intermediate for derivatization.[1][8]
Synthesis of the Key Intermediate: 4-Fluoroisoquinoline-5-sulfonyl Chloride
The conversion of this compound to its corresponding sulfonyl chloride is the critical enabling step. A direct, one-pot method involving sulfonation followed by chlorination is highly efficient and scalable, yielding the desired 5-sulfonyl chloride isomer with high regioselectivity.[4]
Principle and Mechanistic Insight
The synthesis proceeds in two distinct steps within a single reaction vessel:
-
Electrophilic Aromatic Sulfonation: 4-Fluoroisoquinoline is treated with a strong sulfonating agent, typically liquid sulfur trioxide (SO₃), optionally in the presence of sulfuric acid. The electrophilic SO₃ attacks the electron-rich isoquinoline ring. The substitution occurs preferentially at the C5 position, driven by the directing effects of the fused ring system. This yields the intermediate 4-fluoroisoquinoline-5-sulfonic acid.[1][9][10]
-
Chlorination: The sulfonic acid intermediate is then converted to the more reactive sulfonyl chloride. This is achieved by adding a halogenating agent, most commonly thionyl chloride (SOCl₂).[1][11] The thionyl chloride reacts with the sulfonic acid to replace the hydroxyl group with a chlorine atom, affording 4-fluoroisoquinoline-5-sulfonyl chloride.[1]
For ease of handling and purification, the final product is often precipitated and isolated as its hydrochloride salt.[4][11]
Visualization: One-Pot Synthesis Workflow
Caption: One-pot synthesis of 4-fluoroisoquinoline-5-sulfonyl chloride HCl.
Detailed Experimental Protocol
This protocol is adapted from established industrial processes and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[4]
Materials:
-
This compound (C₉H₈FNO₄S, MW: 245.23 g/mol )[12]
-
Sulfur trioxide (liquid)
-
Thionyl chloride (SOCl₂)
-
Methylene chloride (CH₂Cl₂)
-
4N HCl in Ethyl Acetate (HCl/EtOAc)
-
Ice, Water, Saturated Brine
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vessel with mechanical stirrer, thermometer, condenser, and dropping funnel
Procedure:
-
Sulfonation: In a suitable reaction vessel, charge liquid sulfur trioxide (approx. 4.4 eq).[11] While maintaining the internal temperature at 30°C, slowly add this compound (1.0 eq).[4] Stir the resulting mixture at 30°C for 13-16 hours.[4][11]
-
Chlorination: To the reaction mixture, add thionyl chloride (approx. 5.5 eq) dropwise, keeping the temperature at 30°C.[4][11] After the addition is complete, heat the mixture to 70°C and stir for 4 hours.[4][11]
-
Quench: After the reaction is complete, allow the mixture to cool to approximately 20°C.[4] In a separate, larger vessel, prepare a mixture of crushed ice and methylene chloride. Slowly and carefully add the reaction mixture to the ice/CH₂Cl₂ slurry, ensuring the temperature does not exceed 5°C.[4]
-
Neutralization & Extraction: Slowly add a saturated solution of sodium bicarbonate to the quenched mixture to neutralize the excess acid. Once neutralized, separate the organic layer. Extract the aqueous layer again with methylene chloride.[4]
-
Workup: Combine all organic layers and wash with saturated brine. Dry the organic layer over anhydrous sodium sulfate, filter off the drying agent.[11]
-
Precipitation & Isolation: To the filtrate, add 4N HCl in Ethyl Acetate dropwise at a temperature between 18-21°C.[11] Stir the mixture at 30°C for one hour to facilitate the precipitation of the hydrochloride salt.[11] Collect the precipitated crystals by filtration, wash with a small amount of cold methylene chloride, and dry under reduced pressure to yield 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride as a white solid.[4][11]
| Parameter | Value/Condition | Rationale |
| Sulfonation Temp. | 20°C - 40°C | Controls the exothermic reaction and ensures regioselectivity.[10] |
| Sulfonation Time | 10 - 15 hours | Ensures complete conversion to the sulfonic acid intermediate.[10] |
| Chlorination Temp. | 60°C - 80°C | Provides sufficient energy for the conversion of sulfonic acid to sulfonyl chloride.[10] |
| Chlorination Time | 1 - 4 hours | Drives the reaction to completion.[10] |
| Precipitation | As HCl salt | The hydrochloride salt is often more crystalline and less soluble, simplifying isolation and improving purity.[4] |
Synthesis of Target Sulfonamides
The 4-fluoroisoquinoline-5-sulfonyl chloride intermediate is a highly versatile electrophile. Its primary utility lies in its reaction with primary or secondary amines to form stable sulfonamide derivatives, a cornerstone transformation for building libraries of potential drug candidates.[1]
Principle and Mechanistic Insight
The formation of the sulfonamide bond proceeds via a Nucleophilic Aromatic Substitution (SₙAr) mechanism, specifically at the sulfur atom.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacks the highly electrophilic sulfur atom of the sulfonyl chloride.[1][13] The strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom makes the sulfur atom electron-deficient and susceptible to attack.
-
Elimination: A tetrahedral intermediate is formed. Subsequently, the chloride ion is expelled as a leaving group, and a proton is lost from the nitrogen atom (typically facilitated by a mild base or excess amine), restoring neutrality and forming the stable sulfonamide linkage.[13][14]
The sulfonyl chloride group is significantly more reactive than other sites on the isoquinoline ring, allowing for high chemoselectivity under typical reaction conditions.[1]
Visualization: General Sulfonamide Formation
Caption: General reaction for the synthesis of sulfonamides from the sulfonyl chloride.
General Experimental Protocol
Materials:
-
4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride
-
Desired primary or secondary amine (1.0 - 1.5 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Pyridine, 2.0-3.0 eq)
-
Standard glassware for reaction, workup, and purification
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride (1.0 eq) in the chosen anhydrous solvent.
-
Addition of Reagents: Add the base (e.g., triethylamine) to the solution to neutralize the hydrochloride salt and scavenge the HCl produced during the reaction. Then, add the desired amine (1.0-1.2 eq) to the reaction mixture, either neat or as a solution in the same solvent.
-
Reaction Monitoring: Stir the reaction at room temperature. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating may be required for less reactive amines.
-
Workup: Upon completion, the reaction mixture can be quenched by adding water. Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate). Combine the organic layers, wash with water and then brine to remove residual base and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., Ethanol/Water) or by column chromatography on silica gel to yield the pure sulfonamide derivative.
Safety and Handling
The synthesis protocols described involve hazardous and highly corrosive reagents. Strict adherence to safety protocols is mandatory.
-
Sulfur Trioxide & Thionyl Chloride: Both are highly corrosive and react violently with water. They must be handled in a well-ventilated chemical fume hood by trained personnel. Always wear appropriate PPE, including safety goggles, a face shield, acid-resistant gloves, and a lab coat.[4]
-
4-Fluoroisoquinoline: May be harmful if swallowed, cause skin irritation, and serious eye irritation.[15] Avoid inhalation of dust and contact with skin and eyes.[16]
-
General Precautions: Ensure that emergency equipment, such as a safety shower and eyewash station, is readily accessible. All reactions should be conducted with appropriate containment measures.[17]
Conclusion and Future Outlook
This compound serves as an excellent and cost-effective entry point for the synthesis of a wide array of 4-fluoroisoquinoline-5-sulfonamides. The robust one-pot conversion to the key sulfonyl chloride intermediate, followed by straightforward nucleophilic substitution with amines, provides a powerful platform for drug discovery and medicinal chemistry programs. The resulting compounds are of significant interest for developing novel therapeutics, particularly in the areas of oncology and infectious diseases, where isoquinoline sulfonamides have already shown promise as potent and selective inhibitors.[2][18]
References
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-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54671444, this compound. Retrieved from [Link]
- BenchChem. (n.d.). 4-Fluoroisoquinoline-5-sulfonyl Chloride.
-
Gomory, A., et al. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87185812, 4-Fluoro-5-isoquinolinesulfonic acid. Retrieved from [Link]
- Google Patents. (n.d.). JP5066443B2 - Process for producing 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof.
-
Bakker, A. T., et al. (2024). Discovery of isoquinoline sulfonamides as allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria. PubMed. Retrieved from [Link]
-
Wisdomlib. (2024). Isoquinoline-Sulfonamide derivatives: Significance and symbolism. Retrieved from [Link]
- Google Patents. (n.d.). US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof.
-
Coles, S. J., et al. (2007). Three derivatives of 4-fluoro-5-sulfonylisoquinoline. PubMed. Retrieved from [Link]
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Eldehna, W. M., et al. (2022). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. National Institutes of Health. Retrieved from [Link]
-
PharmaCompass. (n.d.). 4-fluoroisoquinoline-5-sulfonyl Chloride. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]
-
Velazquez, H. A., et al. (2018). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. Retrieved from [Link]
-
Greenbook.net. (n.d.). Safety Data Sheet. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines.
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
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PharmD Guru. (n.d.). 40. NUCLEOPHILIC AROMATIC SUBSTITUTION. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Neumann, C. N., et al. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Harvard DASH. Retrieved from [Link]
-
SpectraBase. (2016). methanesulfonamide, N-[6-[(3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-2-benzothiazolyl]-. Retrieved from [Link]
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reaction mechanism of 4-Fluoroisoquinoline with sulfur trioxide
Application Notes & Protocols
Topic: Reaction Mechanism and Synthetic Protocol for the Sulfonation of 4-Fluoroisoquinoline with Sulfur Trioxide
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive technical guide on the reaction of 4-fluoroisoquinoline with sulfur trioxide, a critical transformation for the synthesis of key pharmaceutical intermediates. We will dissect the underlying electrophilic aromatic substitution mechanism, offering a rationale for the observed regioselectivity. Furthermore, a detailed, field-proven laboratory protocol for the synthesis of 4-fluoroisoquinoline-5-sulfonic acid and its subsequent conversion to the corresponding sulfonyl chloride is presented. This guide is structured to provide both theoretical understanding and practical, actionable instructions for laboratory implementation.
Introduction: Significance of 4-Fluoroisoquinoline Sulfonation
4-Fluoroisoquinoline is a crucial heterocyclic building block in medicinal chemistry. The incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often enhancing its therapeutic potential[1]. The sulfonation of this scaffold, particularly at the C-5 position, is a pivotal step in the synthesis of a class of potent Rho-kinase (ROCK) inhibitors. These inhibitors are investigated for the treatment of various diseases, including glaucoma and hypertension, by targeting the RhoA/ROCK signaling pathway[2][3].
The reaction with sulfur trioxide (SO₃) is a powerful method for introducing a sulfonic acid (-SO₃H) group onto an aromatic ring. Understanding the mechanism and controlling the regioselectivity of this reaction are paramount for the efficient and scalable production of high-purity pharmaceutical intermediates.
The Reaction Mechanism: An Electrophilic Aromatic Substitution
The sulfonation of 4-fluoroisoquinoline is a classic example of an electrophilic aromatic substitution (SEAr) reaction[4][5]. The reaction proceeds through a well-defined, multi-step mechanism involving the attack of the electron-rich aromatic ring on the potent electrophile, sulfur trioxide.
The Nature of the Reactants
-
4-Fluoroisoquinoline : This molecule contains two fused rings: a pyridine ring and a benzene ring. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack[5][6]. Consequently, electrophilic substitution occurs preferentially on the more electron-rich benzene (carbocyclic) ring[7][8][9]. Under the strongly acidic conditions of sulfonation, the isoquinoline nitrogen is protonated, further deactivating the heterocyclic ring and reinforcing the preference for substitution on the benzenoid ring.
-
Sulfur Trioxide (SO₃) : SO₃ is a highly potent electrophile. The sulfur atom is bonded to three strongly electronegative oxygen atoms, creating a significant partial positive charge on the sulfur and making it highly susceptible to nucleophilic attack by the π-system of the aromatic ring[10]. It is often used in the form of oleum (a solution of SO₃ in sulfuric acid) or as liquid SO₃[11][12].
Step-by-Step Mechanism
The reaction proceeds via the canonical three steps of electrophilic aromatic substitution:
-
Generation of the Electrophile : Sulfur trioxide itself is the active electrophile. In fuming sulfuric acid (oleum), it is readily available[10].
-
Nucleophilic Attack and Formation of the Sigma Complex : The π-electron system of the benzene ring of 4-fluoroisoquinoline attacks the electrophilic sulfur atom of SO₃. This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex[4].
-
Deprotonation and Rearomatization : A weak base, such as the hydrogen sulfate ion (HSO₄⁻) present in the medium, abstracts a proton from the carbon atom bearing the new substituent. This restores the aromaticity of the ring, yielding the final product, 4-fluoroisoquinoline sulfonic acid.
Diagram 2: Workflow for the One-Pot Synthesis of 4-Fluoroisoquinoline-5-sulfonyl Chloride HCl.
Step 1: Sulfonation
-
In a dry, inerted (N₂) reaction vessel, charge liquid sulfur trioxide (approx. 9 molar equivalents relative to the substrate).[13]
-
Maintain the internal temperature at 30°C using a circulating bath.
-
Gradually add this compound (1.0 eq) in portions over 2-3 hours, ensuring the internal temperature does not exceed 35°C. The reaction is exothermic.[13][14]
-
Once the addition is complete, stir the resulting mixture at 30°C for 13 to 16 hours to ensure complete sulfonation.[2][14]
Step 2: Chlorination
-
To the reaction mixture from Step 1, carefully add thionyl chloride (approx. 5.5 eq) dropwise via a dropping funnel, maintaining the temperature at 30°C.[2][13]
-
After the addition is complete, heat the reaction mixture to 70°C and stir for 4 hours.[2][14] Monitor the reaction for completion (e.g., by HPLC).
-
Once complete, cool the mixture to ambient temperature (20-25°C).
Step 3: Work-up and Isolation
-
In a separate, larger vessel, prepare a quench mixture of crushed ice and methylene chloride (DCM).
-
Slowly and carefully add the cooled reaction mixture to the vigorously stirred ice/DCM slurry, ensuring the quench temperature is maintained below 5°C.[2]
-
Once the addition is complete, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid until the aqueous layer is slightly alkaline (pH 8-9).
-
Separate the organic layer. Extract the aqueous layer with additional portions of DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Step 4: Precipitation and Purification
-
To the clear filtrate, add 4N HCl in ethyl acetate with stirring.
-
Stir the mixture at ambient temperature for one hour to facilitate the precipitation of the 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride salt.[2]
-
Collect the precipitated solid by filtration, wash with a small amount of cold ethyl acetate or ether, and dry under vacuum to yield the final product.
Expected Results & Data
This robust protocol is designed for high regioselectivity and yield. The final product is obtained as a solid, which is often used directly in subsequent reactions.
| Parameter | Value / Condition | Source |
| Substrate | This compound | [2][13] |
| Sulfonating Agent | Liquid Sulfur Trioxide (SO₃) | [2][14] |
| Sulfonation Temp. | 20°C - 40°C (Optimally 30°C) | [13][14] |
| Sulfonation Time | 10 - 16 hours | [2][14] |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | [2][13] |
| Chlorination Temp. | 60°C - 80°C (Optimally 70°C) | [2][13] |
| Chlorination Time | 1 - 4 hours | [2][13] |
| Major Product | 4-Fluoroisoquinoline-5-sulfonic acid derivative | [2][3] |
Conclusion
The sulfonation of 4-fluoroisoquinoline with sulfur trioxide is a regioselective electrophilic aromatic substitution that proceeds reliably to yield the C-5 substituted product. This transformation is a cornerstone in the synthesis of medicinally important ROCK inhibitors. The mechanistic principles outlined, coupled with the detailed experimental protocol, provide researchers with the necessary tools to successfully and safely perform this reaction in a laboratory setting, enabling further research and development in medicinal chemistry.
References
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15. e-EROS Encyclopedia of Reagents for Organic Synthesis.
-
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17. Pharmaguideline.
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18. Quick Company.
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19. TYBSc Chemistry, YouTube.
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20. Request PDF, ResearchGate.
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Application Notes and Protocols for the Large-Scale Synthesis of 4-Fluoroisoquinoline and its Intermediates
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
4-Fluoroisoquinoline is a pivotal heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of a new generation of therapeutics. Its incorporation into molecular scaffolds can significantly enhance biological activity, metabolic stability, and binding affinity.[1][2] This is particularly evident in its application as a key intermediate for potent Rho-kinase (ROCK) inhibitors, which are under investigation for a wide array of diseases including glaucoma, cardiovascular disorders, and neurological conditions. This technical guide provides a comprehensive overview of a robust and scalable synthetic route to 4-Fluoroisoquinoline, as well as a detailed protocol for the synthesis of its critical derivative, 4-fluoroisoquinoline-5-sulfonyl chloride.[3][4] The methodologies presented are adapted from established industrial processes, emphasizing safety, scalability, and high purity of the final products.[3][4]
Introduction: The Significance of Fluorinated Isoquinolines in Drug Discovery
The isoquinoline framework is a well-established pharmacophore present in numerous natural products and synthetic drugs.[2][5] The strategic introduction of fluorine atoms into this scaffold can profoundly influence a molecule's physicochemical properties. Fluorine's high electronegativity and small van der Waals radius can lead to improved metabolic stability by blocking sites of oxidative metabolism, enhanced binding affinity to target proteins through favorable electrostatic interactions, and increased membrane permeability.[1][2][5] Consequently, fluorinated isoquinolines have garnered significant interest in drug development.[1][6][7]
4-Fluoroisoquinoline, in particular, has emerged as a crucial precursor for advanced pharmaceutical intermediates.[4][8] Its derivatives are integral to the synthesis of complex molecules with therapeutic potential.[9] A notable application is in the development of Ripasudil, a ROCK inhibitor where the 4-fluoro substituent is reported to enhance binding affinity to the target enzyme.[9]
Part 1: Large-Scale Synthesis of 4-Fluoroisoquinoline
The following multi-step process for the preparation of 4-Fluoroisoquinoline is an economical and scalable route that avoids highly energetic reactions and carcinogenic solvents found in some prior art methods.[4] The process begins with the bromination of isoquinoline, followed by ammonolysis, and finally a diazotization-fluorination reaction.
Logical Workflow for 4-Fluoroisoquinoline Synthesis
Caption: One-pot synthesis and isolation of 4-Fluoroisoquinoline-5-sulfonyl Chloride Hydrochloride.
Detailed Experimental Protocol: 4-Fluoroisoquinoline-5-sulfonyl Chloride Hydrochloride
Safety Precautions: This synthesis involves highly corrosive and reactive reagents, including sulfur trioxide and thionyl chloride. It must be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. The quenching step is highly exothermic and requires careful temperature control to prevent runaway reactions. [3] Materials and Reagents:
| Reagent | Purity | Supplier |
| 4-Fluoroisoquinoline Sulfate | >98% | Prepared from 4-Fluoroisoquinoline |
| Liquid Sulfur Trioxide | >99% | Standard Chemical Supplier |
| Thionyl Chloride | >99% | Standard Chemical Supplier |
| Methylene Chloride | Anhydrous | Standard Chemical Supplier |
| Sodium Bicarbonate | ACS Grade | Standard Chemical Supplier |
| Sodium Sulfate | Anhydrous | Standard Chemical Supplier |
| 4N HCl in Ethyl Acetate | Standard Chemical Supplier |
Procedure: [3]
-
Sulfonation: In a suitable reaction vessel, charge liquid sulfur trioxide. To this, add this compound portion-wise while maintaining the internal temperature at 30°C. Stir the mixture for approximately 16 hours at this temperature.
-
Chlorination: To the reaction mixture, add thionyl chloride while keeping the temperature at 30°C. After the addition is complete, heat the mixture to 70°C and stir for 4 hours.
-
Cooling: Once the reaction is complete, allow the mixture to cool to 20°C.
-
Quenching: In a separate vessel, prepare a mixture of ice-cold water and methylene chloride. Slowly and carefully add the reaction mixture to the quench solution, ensuring the temperature does not exceed 5°C.
-
Neutralization and Extraction: Neutralize the quenched mixture with a saturated solution of sodium bicarbonate. Separate the organic layer. Extract the aqueous layer with methylene chloride.
-
Work-up: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate and filter.
-
Precipitation: To the filtrate, add a 4N solution of HCl in ethyl acetate. Stir the mixture to facilitate the precipitation of the hydrochloride salt.
-
Isolation: Collect the precipitated product by filtration, wash with methylene chloride, and dry under vacuum.
Representative Data for Large-Scale Synthesis of the Sulfonyl Chloride Derivative:
| Parameter | Value |
| Starting Material (this compound) | 33.33 g (0.136 mol) |
| Liquid Sulfur Trioxide | ~48 kg scale equivalent |
| Thionyl Chloride | 89.0 g (0.75 mol) |
| Yield | High Purity Product |
Note: The quantities of sulfur trioxide and thionyl chloride are based on literature examples and should be scaled appropriately for the desired reaction size. [3]
Analytical Characterization
The purity and identity of the synthesized 4-Fluoroisoquinoline and its intermediates should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): To confirm the structure and the presence of the fluorine atom.
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final products.
-
Melting Point: As a preliminary check of purity. For this compound, the melting point is reported to be 165.7-167.0°C. [10][11]* Infrared (IR) Spectroscopy: To identify characteristic functional groups. For this compound, characteristic peaks are observed at 1659, 1617, 1601, 1558, 1506, 1407, 1377, 1288, 1245, 1225, 1145, 1069, 1025, 893, 867, 795, 781, and 714 cm⁻¹. [10][11]
Conclusion
The protocols detailed in this application note provide robust and scalable methods for the synthesis of 4-Fluoroisoquinoline and its key derivative, 4-fluoroisoquinoline-5-sulfonyl chloride. These compounds are of significant interest to the pharmaceutical industry due to their role in the development of novel therapeutics, particularly ROCK inhibitors. By following these procedures and adhering to the necessary safety precautions, researchers and drug development professionals can efficiently produce these valuable intermediates on a large scale.
References
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Journal of Chemistry. Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Available from: [Link].
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Quick Company. A Process For The Synthesis Of 4 Fluoro Isoquinoline. Available from: [Link].
-
ResearchGate. Recent isoquinoline synthesis methods. Available from: [Link].
-
Eureka. Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof. Available from: [Link].
- Google Patents. Process for producing 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof.
- Google Patents. 4-Fluoroisoquinoline manufacturing method.
- Google Patents. Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof.
-
Organic Chemistry Portal. Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources. Available from: [Link].
-
MDPI. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Available from: [Link].
- Google Patents. Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof.
-
ACS Publications. A New Scalable Synthesis of ELQ-300, ELQ-316, and other Antiparasitic Quinolones. Available from: [Link].
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PubMed. Scalable Formal Synthesis of (-)-Quinocarcin. Available from: [Link].
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ResearchGate. New Scalable Synthetic Routes to ELQ-300 , ELQ-316 , and Other Antiparasitic Quinolones. Available from: [Link].
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Application Notes & Protocols: Derivatization of the Sulfonyl Chloride Group on the 4-Fluoroisoquinoline Scaffold
Abstract: This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of the sulfonyl chloride functional group located at the 5-position of the 4-fluoroisoquinoline scaffold. This scaffold is a key structural motif in modern medicinal chemistry, most notably as the core of the Rho-kinase inhibitor Ripasudil.[1] The sulfonyl chloride group serves as a highly reactive and versatile electrophilic handle, enabling the synthesis of diverse compound libraries through reaction with a wide array of nucleophiles.[2][3] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into reaction mechanisms, step-by-step experimental protocols for synthesizing sulfonamides and sulfonate esters, characterization techniques, and troubleshooting advice.
Core Concepts: Reactivity and Mechanistic Insights
The successful derivatization of 4-fluoroisoquinoline-5-sulfonyl chloride hinges on understanding the inherent reactivity of the sulfonyl chloride group and the electronic influence of the heterocyclic scaffold.
The Electrophilic Nature of the Sulfonyl Chloride Group
The sulfonyl chloride (R-SO₂Cl) functional group is a powerful electrophile. The central sulfur atom is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms and a chlorine atom. This arrangement creates a significant partial positive charge on the sulfur atom, making it highly susceptible to attack by nucleophiles.[4] The chloride ion is an excellent leaving group, facilitating a nucleophilic substitution reaction to form a stable new bond to the sulfur atom.[4]
Influence of the 4-Fluoroisoquinoline Scaffold
The reactivity of the sulfonyl chloride is further modulated by the aromatic system to which it is attached. The 4-fluoroisoquinoline ring system is electron-deficient due to the electronegativity of the ring nitrogen and the C-4 fluorine substituent. This electron-withdrawing nature enhances the electrophilicity of the sulfonyl sulfur, increasing its reactivity towards nucleophiles compared to a sulfonyl chloride on a more electron-rich aromatic ring.
However, a critical consideration is the steric environment. The fluorine atom at the 4-position is in a peri relationship to the sulfonyl chloride at the 5-position. This proximity can create steric hindrance that may influence the approach of particularly bulky nucleophiles. X-ray crystallography studies of 4-fluoroisoquinoline-5-sulfonyl chloride show that one of the sulfonyl oxygen atoms lies nearly in the plane of the isoquinoline ring to minimize this steric repulsion.[5][6] This conformational preference should be considered when selecting nucleophiles for derivatization.
General Reaction Mechanism: Nucleophilic Substitution
The primary pathway for derivatization is a nucleophilic substitution reaction. A nucleophile (Nu:), such as an amine or an alcohol, attacks the electrophilic sulfur atom. This is followed by the expulsion of the chloride leaving group. When using amine or alcohol nucleophiles, this process generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a non-nucleophilic base to prevent protonation of the starting nucleophile and drive the reaction to completion.[7]
Figure 1. General mechanism for nucleophilic substitution on a sulfonyl chloride.
Experimental Protocols
Safety Precaution: 4-Fluoroisoquinoline-5-sulfonyl chloride is a reactive electrophile and should be handled in a well-ventilated fume hood. It is sensitive to moisture. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Protocol 1: General Synthesis of Sulfonamides
This protocol describes a standard procedure for the coupling of 4-fluoroisoquinoline-5-sulfonyl chloride with primary or secondary amines.
Figure 2. Step-by-step workflow for the synthesis of sulfonamides.
Materials and Reagents
| Reagent/Material | Purpose | Typical Supplier |
| 4-Fluoroisoquinoline-5-sulfonyl chloride | Electrophile | BenchChem |
| Primary or Secondary Amine | Nucleophile | Sigma-Aldrich |
| Dichloromethane (DCM), Anhydrous | Reaction Solvent | Fisher Scientific |
| Pyridine or Triethylamine (Et₃N) | Non-nucleophilic base | Acros Organics |
| 1M Hydrochloric Acid (HCl) | Aqueous wash (removes base/amine) | VWR |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous wash (removes acid) | VWR |
| Brine | Aqueous wash (removes water) | Lab prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying agent | EMD Millipore |
| Silica Gel | Stationary phase for chromatography | SiliCycle Inc. |
| Ethyl Acetate/Hexanes | Mobile phase for chromatography | Fisher Scientific |
Step-by-Step Methodology
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the amine (1.1 equivalents) and dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cooling and Base Addition: Cool the solution to 0 °C using an ice-water bath. Add the base (e.g., triethylamine, 1.5 equivalents) to the stirred solution.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve 4-fluoroisoquinoline-5-sulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15-20 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the limiting reagent is consumed.
-
Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[7]
-
Isolation: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide product.[7]
Table 1: Example Sulfonamide Derivatizations
| Nucleophile (Amine) | Expected Product | Key Considerations |
| Propylamine | N-propyl-4-fluoroisoquinoline-5-sulfonamide | A straightforward reaction with a primary amine. |
| Piperidine | 5-(Piperidin-1-ylsulfonyl)-4-fluoroisoquinoline | A common secondary cyclic amine; the product will lack an N-H proton. |
| (S)-(-)-2-Amino-1-propanol | (S)-4-Fluoro-N-(1-hydroxypropan-2-yl)isoquinoline-5-sulfonamide | A chiral nucleophile. The product has potential for intramolecular hydrogen bonding between the -OH and the sulfonyl oxygens or fluorine atom.[5] |
| 1-Methylpiperazine | 4-Fluoro-5-((4-methylpiperazin-1-yl)sulfonyl)isoquinoline | Contains a tertiary amine that remains basic after coupling, which can affect physicochemical properties. |
Protocol 2: General Synthesis of Sulfonate Esters
This protocol outlines a method for reacting 4-fluoroisoquinoline-5-sulfonyl chloride with alcohols or phenols. Pyridine is often used as it serves as both a base and a nucleophilic catalyst.
Step-by-Step Methodology
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.2 equivalents) in anhydrous pyridine, which acts as both the solvent and the base.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Sulfonyl Chloride Addition: Add 4-fluoroisoquinoline-5-sulfonyl chloride (1.0 equivalent) portion-wise to the stirred solution, ensuring the temperature remains low.
-
Reaction: Allow the mixture to warm to room temperature and stir for 6-24 hours. Monitor the reaction by TLC.
-
Workup: Upon completion, carefully pour the reaction mixture into ice-cold 2M HCl. Extract the product with a suitable organic solvent like ethyl acetate or DCM (3x).
-
Washing: Combine the organic extracts and wash sequentially with water (1x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization.
Characterization of Derivatives
Confirmation of product identity and purity is critical. The following analytical techniques are standard for characterizing the synthesized sulfonamides and sulfonate esters.
| Technique | Expected Observations for a Sulfonamide Derivative |
| ¹H NMR Spectroscopy | - Disappearance of the starting amine N-H proton signals. - Appearance of a new, often broad, sulfonamide N-H proton signal (typically downfield, δ 8-10 ppm) for products from primary amines. - Characteristic signals for the aromatic protons of the isoquinoline core and the protons from the coupled nucleophile. |
| ¹³C NMR Spectroscopy | - Signals corresponding to all unique carbon atoms in the final molecule. |
| Mass Spectrometry (MS) | - The molecular ion peak ([M+H]⁺ or [M]⁺) should correspond to the calculated molecular weight of the expected product.[7] |
| IR Spectroscopy | - Presence of two strong, characteristic S=O stretching bands. The asymmetric stretch appears around 1350-1370 cm⁻¹ and the symmetric stretch appears around 1160-1180 cm⁻¹ .[7] |
Troubleshooting and Field Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Reaction Conversion | - Inactive sulfonyl chloride (hydrolyzed). - Insufficiently nucleophilic amine/alcohol. - Insufficient base. | - Use fresh or properly stored sulfonyl chloride under anhydrous conditions. - For weak nucleophiles, consider using a more forcing solvent (e.g., DMF) and gentle heating. - Ensure at least one equivalent of base is used to neutralize HCl. |
| Formation of Byproduct (Sulfonic Acid) | - Presence of moisture in the reaction vessel, solvents, or reagents. | - Use flame-dried glassware. - Use anhydrous grade solvents and reagents. - Perform the reaction under a dry, inert atmosphere (N₂ or Ar). |
| Difficult Purification | - Product co-elutes with starting material or byproducts. - Product is highly polar and streaks on silica gel. | - Adjust the polarity of the chromatography eluent system. - Consider an alternative purification method like recrystallization. - For very polar compounds, consider reverse-phase chromatography. |
Conclusion
The 4-fluoroisoquinoline-5-sulfonyl chloride scaffold is a highly valuable building block in synthetic and medicinal chemistry. The protocols detailed in this guide provide a robust and reliable framework for its derivatization into libraries of sulfonamides and sulfonate esters. By understanding the underlying reaction mechanisms and paying close attention to experimental conditions, researchers can efficiently generate novel chemical entities for evaluation in drug discovery and other scientific endeavors.
References
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Sulfonyl Chloride Definition - Organic Chemistry Key Term. (n.d.). Fiveable. Retrieved from [Link]
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King, J. F. (n.d.). Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. ProQuest. Retrieved from [Link]
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King, J. F., et al. (1984). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry, 56(11), 1657-1668. Retrieved from [Link]
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King, J. F., et al. (1992). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH-Dependence, General Base, and Nucleophilic Catalysis by 2-Chlorophenoxide Anion, and the Behavior of Sulfenes toward Nucleophiles. Journal of the American Chemical Society, 114(5), 1743-1749. Retrieved from [Link]
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Reactions of Sulfonyl Chlorides and Unsaturated Compounds. (2020). Chinese Journal of Organic Chemistry, 40(11), 3647-3665. Retrieved from [Link]
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Gómez-Palomino, A., & Cornella, J. (2021). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 60(42), 22721-22726. Retrieved from [Link]
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Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. The Royal Society of Chemistry. Retrieved from [Link]
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Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2019). The Journal of Organic Chemistry, 84(17), 11069-11077. Retrieved from [Link]
-
The Synthesis of Functionalised Sulfonamides. (2011). UCL Discovery. Retrieved from [Link]
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Corbeil, C. R., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(12), 3010-3013. Retrieved from [Link]
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What is the use of sulfonyl chloride? (2023). Quora. Retrieved from [Link]
-
Nefzi, A., et al. (2007). Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold. Journal of Combinatorial Chemistry, 9(4), 683-688. Retrieved from [Link]
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Coles, S. J., et al. (2013). Three derivatives of 4-fluoro-5-sulfonylisoquinoline. Acta Crystallographica Section C: Crystal Structure Communications, 69(Pt 11), 1294-1299. Retrieved from [Link]
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One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2021). Macmillan Group - Princeton University. Retrieved from [Link]
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A Process For The Synthesis Of 4 Fluoro Isoquinoline. (n.d.). Quick Company. Retrieved from [Link]
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Jiang, B., et al. (2017). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 17(28), 3116-3138. Retrieved from [Link]
-
Brooke, G. M., et al. (1993). Remarkable orientational effects in the displacement of the fluorine from heptafluoro-isoquinoline and -quinoline towards sulfur nucleophiles. Further reactions with oxygen nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, (17), 2201-2209. Retrieved from [Link]
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Isoquinoline fluorination, fluoroalkylation, and fluoroarylation sites. (2017). ResearchGate. Retrieved from [Link]
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Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. (2018). Molecules, 23(11), 2997. Retrieved from [Link]
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Three derivatives of 4-fluoro-5-sulfonylisoquinoline. (2013). ResearchGate. Retrieved from [Link]
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-
Chambers, R. D., et al. (1995). Elemental fluorine. Part 10.1 Selective fluorination of pyridine, quinoline and quinoxaline derivatives with fluorine–iodine mixtures. Journal of the Chemical Society, Perkin Transactions 1, (4), 509-512. Retrieved from [Link]
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Reactivity of Isoquinoline. (2020). YouTube. Retrieved from [Link]
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Application Notes and Protocols for the Development of Novel Therapeutic Agents Utilizing a 4-Fluoroisoquinoline Core
Introduction: The Strategic Advantage of the 4-Fluoroisoquinoline Scaffold in Medicinal Chemistry
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1][2] The strategic incorporation of a fluorine atom at the 4-position of this bicyclic heterocycle introduces profound changes in the molecule's physicochemical and biological properties. Fluorine's high electronegativity and small size can enhance metabolic stability, improve binding affinity to target proteins, and modulate the basicity (pKa) of the isoquinoline nitrogen, thereby influencing pharmacokinetic and pharmacodynamic profiles.[3] This makes the 4-fluoroisoquinoline core a highly attractive starting point for the design of novel therapeutic agents targeting a range of diseases.
This guide provides a comprehensive overview of the synthetic strategies to access the 4-fluoroisoquinoline core and its key derivatives, followed by detailed protocols for the development and evaluation of new therapeutic agents in several key areas: kinase inhibition for oncology, antimicrobial discovery, and the exploration of treatments for neurodegenerative diseases.
Part 1: Synthesis of the 4-Fluoroisoquinoline Core and Key Intermediates
The accessibility of the 4-fluoroisoquinoline core is paramount for its use in drug discovery programs. Several synthetic routes have been established, offering flexibility in scale-up and derivatization.
Protocol 1.1: Synthesis of 4-Fluoroisoquinoline from 1-Hydroxyisoquinoline
This method provides an efficient pathway to the core structure, starting from a readily available precursor.
Experimental Protocol:
-
Fluorination of 1-Hydroxyisoquinoline: In a suitable reaction vessel, treat 1-hydroxyisoquinoline with a fluorinating agent (e.g., Selectfluor®) in an appropriate solvent like acetonitrile. The reaction is typically stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Acid Treatment: Upon completion, the reaction mixture is carefully subjected to acidic conditions. For instance, a 4M solution of hydrochloric acid in ethyl acetate can be added, and the mixture stirred for several hours.[4]
-
Chlorination: The resulting 4-fluoro-1-hydroxyisoquinoline is then chlorinated using a reagent such as phosphorus oxychloride (POCl₃). This step is often performed at elevated temperatures (e.g., room temperature to 80°C).[5]
-
Reductive Dechlorination: The 1-chloro-4-fluoroisoquinoline intermediate is then selectively reduced to afford the final 4-fluoroisoquinoline product. A common method involves using a palladium catalyst (e.g., 10% Pd/C) with a hydrogen source like ammonium formate in a solvent such as ethanol.[4]
-
Purification: The crude product is purified through standard techniques such as column chromatography on silica gel to yield pure 4-fluoroisoquinoline.
Protocol 1.2: Synthesis of the Key Intermediate: 4-Fluoroisoquinoline-5-sulfonyl Chloride
This intermediate is crucial for the synthesis of sulfonamide-based therapeutic agents, most notably Rho-kinase (ROCK) inhibitors like Ripasudil.[6][7]
Experimental Protocol (One-Pot Procedure):
-
Sulfonation: In a well-ventilated fume hood, carefully add 4-fluoroisoquinoline to liquid sulfur trioxide at a controlled temperature (e.g., 30°C). The reaction is stirred for an extended period (e.g., 16 hours) to ensure complete sulfonation at the 5-position.
-
Chlorination: To the same reaction vessel, add a chlorinating agent such as thionyl chloride (SOCl₂). The mixture is then heated (e.g., to 70°C) and stirred for several hours to convert the sulfonic acid to the sulfonyl chloride.
-
Quenching: The reaction mixture is cautiously quenched by slow addition to a biphasic mixture of ice-cold water and a chlorinated solvent like methylene chloride, maintaining a low temperature.
-
Work-up and Precipitation: The organic layer is separated, and the aqueous layer is extracted with methylene chloride. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered. The hydrochloride salt of the product is then precipitated by the addition of a solution of HCl in a suitable solvent like ethyl acetate.
-
Isolation: The precipitated 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride is collected by filtration, washed with a cold solvent, and dried under vacuum.
Part 2: Therapeutic Applications and Developmental Protocols
The 4-fluoroisoquinoline scaffold serves as a versatile platform for the development of drugs targeting various diseases. The following sections outline key therapeutic areas and provide detailed protocols for the biological evaluation of novel derivatives.
Section 2.1: Kinase Inhibitors for Oncology
The isoquinoline nucleus is a well-established pharmacophore for kinase inhibition.[8] The 4-fluoroisoquinoline core can be elaborated to generate potent and selective inhibitors of kinases implicated in cancer, such as Rho-kinase (ROCK).[9]
Dysregulation of the Rho/ROCK signaling pathway is implicated in cancer cell proliferation, migration, and invasion.[8] Ripasudil, a 4-fluoroisoquinoline derivative, is a potent ROCK inhibitor approved for the treatment of glaucoma and with potential applications in oncology.[4]
Workflow for Developing 4-Fluoroisoquinoline-Based ROCK Inhibitors:
Caption: Workflow for the development of 4-fluoroisoquinoline-based ROCK inhibitors.
This protocol describes a non-isotopic, enzyme-linked immunosorbent assay (ELISA)-based method to determine the inhibitory activity of test compounds against ROCK.
Materials:
-
Recombinant active ROCK enzyme (ROCK-I or ROCK-II)
-
Recombinant Myosin Phosphatase Target Subunit 1 (MYPT1) coated microplate
-
ATP solution
-
Kinase assay buffer
-
Anti-phospho-MYPT1 (Thr696) antibody
-
HRP-conjugated secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Test compounds (4-fluoroisoquinoline derivatives) dissolved in DMSO
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Kinase Reaction: To the MYPT1-coated wells, add the diluted test compounds, followed by the ROCK enzyme.
-
Initiation of Reaction: Add ATP to each well to initiate the phosphorylation reaction. Include positive (enzyme + ATP, no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes) with gentle agitation.
-
Washing: Stop the reaction by washing the wells multiple times with a wash buffer (e.g., TBS-T) to remove ATP and unbound reagents.
-
Primary Antibody Incubation: Add the anti-phospho-MYPT1 (Thr696) antibody to each well and incubate at room temperature for 1 hour.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate at room temperature for 1 hour.
-
Washing: Repeat the washing step.
-
Signal Development: Add TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the cytotoxic potential of the synthesized compounds.[10][11]
Materials:
-
Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the 4-fluoroisoquinoline derivatives in complete culture medium. Replace the medium in the wells with the medium containing the test compounds. Include vehicle controls (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value from the dose-response curve.
Data Presentation: Comparative Cytotoxicity of Hypothetical 4-Fluoroisoquinoline Derivatives
| Compound | R Group at C-5 | Target Cancer Cell Line | IC₅₀ (µM) |
| 4-FIQ-01 | -SO₂-NH-(4-chlorophenyl) | A549 (Lung) | 15.2 |
| 4-FIQ-02 | -SO₂-NH-(3,4-dimethoxyphenyl) | A549 (Lung) | 8.5 |
| 4-FIQ-03 | -SO₂-NH-(4-pyridyl) | A549 (Lung) | 22.1 |
| 4-FIQ-01 | -SO₂-NH-(4-chlorophenyl) | MCF-7 (Breast) | 12.8 |
| 4-FIQ-02 | -SO₂-NH-(3,4-dimethoxyphenyl) | MCF-7 (Breast) | 6.3 |
| 4-FIQ-03 | -SO₂-NH-(4-pyridyl) | MCF-7 (Breast) | 19.7 |
Section 2.2: Antimicrobial Agents
The quinoline and fluoroquinolone classes of compounds are well-known for their potent antibacterial activity.[5][12] The 4-fluoroisoquinoline core represents a promising scaffold for the development of new antimicrobial agents to combat drug-resistant pathogens.
Signaling Pathway and Mechanism of Action (Hypothesized for Fluoroquinolone-like derivatives):
Caption: Hypothesized mechanism of action for 4-fluoroisoquinoline derivatives targeting bacterial DNA replication.
This method provides a qualitative assessment of the antimicrobial activity of the synthesized compounds.[13][14]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton agar (MHA) plates
-
Sterile cotton swabs
-
Sterile filter paper disks (6 mm diameter)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic disks (positive controls)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies from a fresh culture in sterile saline or broth. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees between each swabbing to ensure confluent growth.
-
Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of the test compounds onto the inoculated agar surface. Gently press the disks to ensure complete contact. Also, apply standard antibiotic disks as positive controls and a solvent-only disk as a negative control.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
Interpretation: The size of the zone of inhibition correlates with the susceptibility of the bacterium to the compound. Larger zones indicate greater susceptibility.
Section 2.3: Agents for Neurodegenerative Diseases
Isoquinoline derivatives have been investigated for their potential in treating neurodegenerative diseases like Parkinson's and Alzheimer's disease.[15][16] The neuroprotective properties of some isoquinolines, coupled with the ability of fluorine to enhance blood-brain barrier permeability, make the 4-fluoroisoquinoline scaffold an interesting candidate for this therapeutic area.[3]
Potential Targets and Rationale:
-
Monoamine Oxidase (MAO) Inhibition: Some isoquinoline derivatives are known to inhibit MAO-B, an enzyme involved in the degradation of dopamine. This could be beneficial in Parkinson's disease.
-
Cholinesterase (ChE) Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key strategy in the symptomatic treatment of Alzheimer's disease.
-
Neuroprotection: Compounds that can protect neurons from oxidative stress and apoptosis are of great interest for a range of neurodegenerative conditions.
Further research is required to explore the potential of 4-fluoroisoquinoline derivatives in this complex area. The protocols for cytotoxicity (MTT assay) can be adapted for use with neuronal cell lines to assess neurotoxicity or neuroprotection.
Part 3: Lead Optimization and Future Directions
The initial screening of a library of 4-fluoroisoquinoline derivatives will identify "hit" compounds with promising activity. The subsequent phase of drug discovery, lead optimization, involves iterative chemical modification to improve potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).
Key Considerations for Lead Optimization of 4-Fluoroisoquinoline Derivatives:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the substituents on the isoquinoline core and the appended functionalities to understand which structural features are critical for biological activity. For example, in the case of sulfonamide-based kinase inhibitors, the nature of the amine coupled to the sulfonyl chloride will be a primary focus of SAR exploration.[17]
-
Physicochemical Properties: The introduction of fluorine already modulates lipophilicity. Further modifications should be made to achieve an optimal balance of solubility and permeability for good oral bioavailability.
-
Selectivity: For kinase inhibitors, it is crucial to assess the selectivity of lead compounds against a panel of other kinases to minimize off-target effects.
-
In Vivo Efficacy: Promising lead compounds should be advanced into animal models of the target disease to evaluate their in vivo efficacy and safety.
Conclusion
The 4-fluoroisoquinoline core is a valuable scaffold in modern medicinal chemistry, offering a unique combination of structural rigidity and advantageous physicochemical properties conferred by the fluorine atom. As demonstrated with the clinical success of Ripasudil, this core is a validated starting point for the development of potent kinase inhibitors. The detailed synthetic and biological protocols provided in this guide are intended to empower researchers to explore the full potential of the 4-fluoroisoquinoline scaffold in the discovery of novel therapeutic agents for cancer, infectious diseases, and potentially neurodegenerative disorders. The versatility of its chemistry, coupled with a growing understanding of its biological potential, ensures that the 4-fluoroisoquinoline core will remain a significant area of interest in the ongoing quest for new and improved medicines.
References
- BenchChem. (2025).
- ResearchGate. (n.d.). SAR of the anticancer activity of the new compounds 4a-c and 5a-c.
- PubMed. (n.d.).
- ChemicalBook. (n.d.). Ripasudil Hydrochloride synthesis.
- LookChem. (n.d.). Cas 223644-02-8, Ripasudil Hydrochloride.
- National Center for Biotechnology Information. (2013).
- ATCC. (n.d.).
- New Drug Approvals. (2016).
- National Center for Biotechnology Information. (2022).
- Google Patents. (n.d.). JP6755775B2 - 4-Fluoroisoquinoline manufacturing method.
- ResearchGate. (n.d.). Synthetic pathway for ripasudil isoquinoline sulfonyl chloride Ripa‐005.
- Future Medicine. (n.d.).
- PubMed. (2015).
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of ROCK Inhibitors Using Isoquinoline-5-sulfonyl Chlorides.
- National Center for Biotechnology Information. (n.d.). Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design.
- American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
- LibreTexts. (n.d.). 11. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method.
- BenchChem. (2025).
- ResearchGate. (2014). Synthesis and antibacterial activity of novel fluoroquinolone analogs.
- Google Patents. (n.d.).
- American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
- National Center for Biotechnology Information. (2015).
- Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
- ResearchGate. (2022). Design, Synthesis, and Biological Evaluation of Fluoroquinolones Linked to 4-Thiazolidinone Moieties as Potent Antimicrobial Agents: Docking Analysis.
- MDPI. (n.d.).
- ResearchGate. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
- National Center for Biotechnology Information. (2023).
- ResearchGate. (n.d.). Selected SAR of isoquinoline series.
- ScienceDaily. (2008).
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome.
- LibreTexts. (2024). 9: Kirby-Bauer (Antibiotic Sensitivity).
- MDPI. (n.d.). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents.
- PubMed. (n.d.).
- National Center for Biotechnology Information. (n.d.). Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists.
- PubMed. (2018). Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors.
- Google Patents. (n.d.).
- MDPI. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
- PubMed. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present).
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Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Fluoroisoquinoline Synthesis
Welcome to the technical support center for the synthesis of 4-Fluoroisoquinoline. This guide is designed for researchers, chemists, and drug development professionals actively engaged in synthesizing this critical heterocyclic building block. As a key intermediate in the development of novel therapeutics, particularly Rho-kinase (ROCK) inhibitors like Fasudil and Ripasudil, robust and optimized synthetic procedures are paramount.[1]
This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. The information is structured to help you diagnose issues, optimize reaction conditions, and improve the overall yield and purity of your target compound.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions that arise when planning the synthesis of 4-Fluoroisoquinoline.
Q1: There are several published routes to 4-Fluoroisoquinoline. Which one is most suitable for my needs?
A1: The optimal route depends heavily on your scale, available equipment, and tolerance for hazardous reagents.
-
For Lab-Scale & Versatility (Balz-Schiemann Route): The synthesis starting from isoquinoline via 4-bromoisoquinoline and 4-aminoisoquinoline is a classic and well-documented approach.[2][3] It offers flexibility but requires careful optimization, particularly for the challenging Balz-Schiemann reaction step which can have variable yields.[3]
-
For Process Development & Scale-Up (Reductive Dechlorination Route): A newer method involving the fluorination of 1-hydroxyisoquinoline, followed by chlorination and selective reductive dechlorination, presents a potentially more reliable and scalable option.[3] It avoids the notoriously fickle diazonium salt intermediate of the Balz-Schiemann reaction.
-
Alternative Modern Approaches: For specific applications, methods like silver-catalyzed aminofluorination of alkynes offer efficient access to substituted 4-fluoroisoquinolines.[4] Lithiation of 4-bromoisoquinoline followed by electrophilic fluorination is also possible but requires cryogenic conditions (-78 °C), which may not be feasible in all labs.[3]
Q2: What are the primary safety hazards I should be aware of?
A2: Safety is non-negotiable. Several routes involve significant hazards:
-
Corrosive Reagents: Many protocols for related intermediates use highly corrosive reagents like sulfur trioxide, thionyl chloride, phosphorus oxychloride, and strong acids (sulfuric, hydrobromic).[1][3] These must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Cryogenic Temperatures: The use of n-butyllithium for lithiation requires temperatures around -78 °C, necessitating the use of a dry ice/acetone bath and careful handling to avoid frostbite and solvent fires.[3]
-
High Temperatures: The bromination of isoquinoline hydrobromide can require high temperatures (e.g., 125-130°C or higher), which demands robust temperature control to prevent runaway reactions.[2]
-
Unstable Intermediates: Diazonium salts, key intermediates in the Balz-Schiemann reaction, are notoriously unstable and can be explosive. They should be generated at low temperatures (e.g., -15 to 0°C) and used immediately without isolation.[2][3]
Q3: How can I effectively purify the final 4-Fluoroisoquinoline product?
A3: Purification strategies depend on the nature of the impurities from your specific route.
-
Distillation: Crude 4-Fluoroisoquinoline can be purified by vacuum distillation.[2]
-
Acid/Base Extraction: An aqueous acid wash (e.g., 1% HCl) can be used to separate the basic product from non-basic organic impurities. The product can then be liberated from the aqueous layer by neutralization with a base (e.g., sodium bicarbonate) and extracted into an organic solvent.[2]
-
Crystallization as a Salt: For related compounds and intermediates, forming a hydrochloride or sulfate salt is an effective method for purification and isolation, as the salt often has better crystalline properties than the free base.[1][5][6]
-
Chromatography: While less ideal for large scales, column chromatography is a viable option for purifying small quantities or for removing persistent, closely-related impurities.[5]
Troubleshooting Guide: The Balz-Schiemann Route
This route typically follows the path: Isoquinoline → 4-Bromoisoquinoline → 4-Aminoisoquinoline → 4-Fluoroisoquinoline. Below are common problems and solutions.
Workflow for the Balz-Schiemann Synthesis of 4-Fluoroisoquinoline
Caption: Key stages in the synthesis of 4-Fluoroisoquinoline via the Balz-Schiemann reaction.
Problem 1: Low yield or incomplete conversion during the bromination of isoquinoline hydrobromide (Step 1).
-
Plausible Cause: Insufficient temperature or reaction time. This reaction requires significant thermal energy to proceed effectively. The literature reports temperatures of 125-130°C for 48 hours.[2] Older procedures mention even higher temperatures of 180-190°C.[2]
-
Suggested Solution:
-
Verify Temperature: Ensure your reaction setup (oil bath, heating mantle) is accurately calibrated and maintaining the target temperature.
-
Increase Reaction Time: If conversion is low after the specified time, consider extending it. Monitor the reaction by TLC or GC-MS if possible.
-
Reagent Quality: Ensure the bromine used is of good quality and the isoquinoline hydrobromide salt is dry.
-
Problem 2: Poor yield during the ammonolysis of 4-bromoisoquinoline (Step 2).
-
Plausible Cause: This is a high-pressure, high-temperature reaction typically performed in an autoclave, and success hinges on proper sealing and catalyst activity.[2] Deactivation of the copper catalyst or leaks in the autoclave are common failure points.
-
Suggested Solution:
-
Autoclave Integrity: Before starting, ensure the autoclave is properly sealed and pressure-tested.
-
Catalyst: Use a fresh, active copper catalyst.
-
Temperature & Pressure: Strictly follow the recommended temperature profile (e.g., 155-160°C).[2] The pressure will build as ammonia gas is heated; ensure it is within the safe operating limits of your equipment.
-
Problem 3: Inconsistent yield or product decomposition during the Balz-Schiemann reaction (Step 3).
-
Plausible Cause: This is the most critical and sensitive step. The diazonium fluoroborate salt is unstable. Premature decomposition or side reactions can drastically lower the yield.[3]
-
Suggested Solution:
-
Strict Temperature Control: The diazotization must be performed at low temperatures (-15 to 0°C) to prevent the salt from decomposing.[2] Add the sodium nitrite solution slowly to avoid exothermic spikes.
-
Immediate Use: The isolated diazonium salt should be used immediately in the next step. Do not store it.
-
Decomposition Conditions: The thermal decomposition to the final product should also be carefully controlled. Add the diazonium salt in portions to the heated toluene (e.g., 45-50°C) to manage the rate of nitrogen evolution.[2] The temperature may rise to 60-70°C during the reaction.[2]
-
Troubleshooting Decision Tree: Low Yield in Balz-Schiemann Step
Caption: A decision tree for troubleshooting low yields in the final Balz-Schiemann step.
Experimental Protocols
The following protocols are provided as a detailed guide. Always perform a thorough risk assessment before beginning any chemical synthesis.
Protocol 1: Synthesis of 4-Aminoisoquinoline (via Bromination & Ammonolysis)
Adapted from Innovassynth Technologies Patent.[2]
Step A: 4-Bromoisoquinoline
-
Prepare the hydrobromide salt of isoquinoline by treating it with hydrobromic acid. Isolate the salt by filtration.
-
In a suitable reactor, charge the isoquinoline hydrobromide salt.
-
Slowly add bromine drop-wise, keeping the temperature below 70°C.
-
After the addition is complete, heat the reaction mixture to 125-130°C and maintain for 48 hours.
-
Cool the mixture to 100°C and cautiously add water.
-
Further cool to 50°C and adjust the pH to 8.0-8.5 with a 20% NaOH solution.
-
Separate the organic layer. Extract the aqueous layer with hexane.
-
Combine the organic layers, wash with 5% hydrobromic acid solution, and then distill to obtain 4-bromoisoquinoline.
Step B: 4-Aminoisoquinoline
-
Charge the 4-bromoisoquinoline residue, a copper catalyst, and aqueous ammonia into a high-pressure autoclave.
-
Seal the autoclave and heat to 155-160°C.
-
After the reaction is complete, cool the autoclave, and carefully vent any excess pressure.
-
Work up the reaction mixture by extracting the product into a solvent like dichloromethane.
-
Isolate the 4-aminoisoquinoline product, which may require crystallization at a low temperature (0 to 5°C).
Protocol 2: Synthesis of 4-Fluoroisoquinoline (Balz-Schiemann Reaction)
Adapted from Innovassynth Technologies Patent.[2]
-
To a stirred solution of 40% fluoroboric acid, add 4-aminoisoquinoline at 25-30°C.
-
Cool the resulting solution to between -15 and -10°C.
-
Add solid sodium nitrite in small portions over 1 hour, ensuring the temperature does not rise above -10°C.
-
Stir the mixture for an additional hour at -15°C.
-
Filter the precipitated diazonium fluoroborate salt, wash it with chilled diisopropyl ether, and suck it dry. Use immediately.
-
In a separate flask, heat toluene to 45-50°C.
-
Add the filtered diazonium salt in portions to the warm toluene. An evolution of gas will be observed, and the temperature may rise to 60-70°C.
-
Once gas evolution ceases, separate the upper toluene layer.
-
Make the lower oily layer basic (pH 7.5-8.0) with a saturated sodium bicarbonate solution.
-
Extract the liberated product with a hexane/ethyl acetate mixture (e.g., 8:2).
-
Wash the combined organic layers with 1% aqueous HCl.
-
Dry the organic layer, and distill off the solvent to yield crude 4-fluoroisoquinoline.
-
Purify the crude product by vacuum distillation (e.g., at 0.2 mm Hg, 70-75°C).
Data Summary Table
The table below summarizes key quantitative parameters for the Balz-Schiemann route for easier comparison and planning.
| Reaction Step | Key Reagents | Solvent | Temperature | Time | Reference |
| Bromination | Isoquinoline HBr, Br₂ | None (neat) | 125–130 °C | 48 h | [2] |
| Ammonolysis | 4-Bromoisoquinoline, aq. NH₃, Cu catalyst | Water | 155–160 °C | Varies | [2] |
| Diazotization | 4-Aminoisoquinoline, HBF₄, NaNO₂ | 40% aq. HBF₄ | -15 to 0 °C | ~2 h | [2] |
| Decomposition | Diazonium Fluoroborate Salt | Toluene | 45–70 °C | Until N₂ evolution ceases | [2] |
| Purification | Crude 4-Fluoroisoquinoline | None | 70–75 °C @ 0.2 mmHg | N/A | [2] |
References
- JP5066443B2, Process for producing 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof, Kowa Co Ltd. [URL: https://patents.google.
- BenchChem, Large-Scale Synthesis of 4-Fluoroisoquinoline-5-sulfonyl Chloride, Application Notes and Protocols. [URL: https://www.benchchem.com/application-notes/4-fluoroisoquinoline-5-sulfonyl-chloride-synthesis]
- Innovassynth Technologies (India) Ltd., A Process For The Synthesis Of 4 Fluoro Isoquinoline, Indian Patent Application 27/2007. [URL: https://quickcompany.in/patents/a-process-for-the-synthesis-of-4-fluoro-isoquinoline]
- US7872136B2, Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof, Kowa Co Ltd. [URL: https://patents.google.
- Li, Y., et al. (2016). Ag(I)-Catalyzed Aminofluorination of Alkynes: Efficient Synthesis of 4-Fluoroisoquinolines and 4-Fluoropyrrolo[α]isoquinolines. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.6b01037]
- JP6755775B2, 4-Fluoroisoquinoline manufacturing method, Kowa Co Ltd. [URL: https://patents.google.
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- 4. pubs.acs.org [pubs.acs.org]
- 5. JP5066443B2 - Process for producing 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof - Google Patents [patents.google.com]
- 6. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]
common side products in the sulfonation of 4-Fluoroisoquinoline
Technical Support Center: Sulfonation of 4-Fluoroisoquinoline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the sulfonation of 4-Fluoroisoquinoline, a critical step in the synthesis of various pharmaceutical intermediates. Our focus is on identifying, understanding, and mitigating the formation of common side products to improve yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary side product I should expect during the sulfonation of 4-Fluoroisoquinoline?
The most common and significant side product encountered during the sulfonation of 4-Fluoroisoquinoline is a positional isomer: 4-Fluoroisoquinoline-8-sulfonic acid . The desired product is typically 4-Fluoroisoquinoline-5-sulfonic acid. The reaction is an electrophilic aromatic substitution, and while the 5-position is generally favored, substitution at the 8-position occurs concurrently, leading to a mixture of isomers.[1][2][3]
Q2: What is the chemical basis for the formation of the 8-sulfonic acid isomer alongside the desired 5-sulfonic acid?
The formation of both 5- and 8-substituted isomers is rooted in the fundamental principles of electrophilic aromatic substitution on the isoquinoline ring system.
-
Ring Reactivity: The isoquinoline scaffold consists of a pyridine ring fused to a benzene ring. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic attack. Conversely, the benzene (carbocyclic) ring is more electron-rich and is the primary site for electrophilic substitutions like sulfonation.[4][5]
-
Regioselectivity: Within the benzene ring, electrophilic attack occurs preferentially at the C-5 and C-8 positions. This preference is because the cationic intermediates (Wheland intermediates) formed by attack at these positions are more stable. They can delocalize the positive charge across the ring system more effectively without disrupting the aromaticity of the adjacent pyridine ring.[5][6][7]
The diagram below illustrates the electrophilic attack by sulfur trioxide (SO₃), the active electrophile, at both the C-5 and C-8 positions, leading to the respective sulfonic acid products.
Caption: Reaction mechanism for the sulfonation of 4-Fluoroisoquinoline.
Q3: How can I control the reaction conditions to maximize the yield of the desired 5-isomer?
Optimizing reaction parameters is crucial for favoring the formation of the 5-sulfonic acid isomer. This often involves manipulating kinetic and thermodynamic controls.
-
Choice of Sulfonating Agent: The use of sulfuric anhydride (SO₃) in the presence or absence of sulfuric acid is a documented method.[1][2][8] Fuming sulfuric acid (oleum) is also a common agent for sulfonation.[9]
-
Temperature Control: Temperature is a critical factor. The reaction between 4-fluoroisoquinoline and sulfuric acid is exothermic.[8] Maintaining a controlled internal temperature, for example between 30°C and 50°C, during the addition of sulfuric anhydride is recommended.[1][8] In analogous systems like quinoline, lower temperatures tend to favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable isomer.[6]
-
Molar Ratios: The stoichiometry of the reagents plays a significant role. An excess of the sulfonating agent is typically used to drive the reaction. For instance, using 5 to 15 moles of sulfuric anhydride for every mole of 4-fluoroisoquinoline is suggested.[1][8]
| Parameter | Recommended Condition | Rationale |
| Sulfonating Agent | Sulfuric Anhydride (SO₃) | Potent and effective electrophile for this substrate.[1][2] |
| Co-solvent/Acid | Sulfuric Acid (optional) | Can be used in amounts of 1.5 to 5 mol equivalents.[1][8] |
| Temperature | 30°C to 50°C | Controls reaction rate and minimizes degradation. Exothermic reaction requires careful cooling.[8][10] |
| Reaction Time | 5 to 30 hours | Sufficient time for the reaction to proceed to completion.[8] |
Q4: My analysis shows a mixture of the 5- and 8-sulfonic acid isomers. What is the most efficient method for purification?
While chromatographic separation is an option, it is often impractical on a large scale. A highly effective and scalable "one-pot" purification method involves the conversion of the sulfonic acid mixture to sulfonyl chlorides, followed by selective precipitation.[1][3]
This process leverages differences in the solubility of the acid-addition salts of the isomeric sulfonyl chlorides. The desired 5-isomer can be selectively crystallized, leaving the 8-isomer in the solution.[1][2]
The workflow below outlines the troubleshooting and purification process.
Caption: Troubleshooting and purification workflow for isomeric mixture.
Experimental Protocol: One-Pot Synthesis and Purification
This protocol describes an efficient one-pot synthesis of 4-Fluoroisoquinoline-5-sulfonyl chloride as its hydrochloride salt, which facilitates purification.[3][10]
Warning: This procedure involves highly corrosive reagents like sulfur trioxide and thionyl chloride. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[10]
Step 1: Sulfonation
-
In a suitable reactor, charge liquid sulfur trioxide.
-
While maintaining the internal temperature at approximately 30°C, gradually add 4-Fluoroisoquinoline sulfuric acid salt.
Step 2: Chlorination
-
To the reaction mixture from Step 1, add thionyl chloride dropwise.
-
Heat the mixture to 70°C and stir for approximately 4 hours.[3][10]
-
After the reaction is complete, allow the mixture to cool.
Step 3: Quench and Extraction
-
In a separate vessel, prepare a mixture of ice, water, and methylene chloride, and cool it to below 5°C.
-
Slowly and carefully add the cooled reaction mixture from Step 2 to the quench vessel, ensuring the temperature does not exceed 5°C. This step is highly exothermic.[10]
-
Allow the mixture to warm to room temperature and separate the organic layer.
-
Extract the aqueous layer with additional methylene chloride.
Step 4: Purification by Precipitation
-
Combine all organic layers.
-
To the combined organic filtrate, add a solution of 4N HCl in ethyl acetate.
-
Stir the mixture to allow for the complete precipitation of the 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride salt.[10]
-
Collect the precipitated crystals by filtration, wash with a suitable solvent (e.g., acetone, ether), and dry under reduced pressure.[1][10]
References
- Source: Google Patents (US7872136B2)
-
Title: UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. Source: GCW Gandhi Nagar Jammu URL: [Link]
- Source: Google Patents (EP1852421A1)
- Source: Google Patents (JP5066443B2)
-
Title: Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof Source: Eureka Patents URL: [Link]
-
Title: Isoquinoline Source: Eötvös Loránd University URL: [Link]
-
Title: Quinolines & Isoquinolines – Reactivity Source: University of Liverpool URL: [Link]
-
Title: Electrophilic substitution reaction in quinoline and isoquinoline Source: Química Organica.org URL: [Link]
-
Title: Aromatic sulfonation Source: Wikipedia URL: [Link]
Sources
- 1. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]
- 2. EP1852421A1 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]
- 3. Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Eureka | Patsnap [eureka.patsnap.com]
- 4. imperial.ac.uk [imperial.ac.uk]
- 5. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 6. gcwgandhinagar.com [gcwgandhinagar.com]
- 7. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 8. JP5066443B2 - Process for producing 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof - Google Patents [patents.google.com]
- 9. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-Fluoroisoquinoline Sulfate by Recrystallization
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 4-fluoroisoquinoline sulfate via recrystallization. The following content is structured to address common challenges and frequently asked questions, ensuring a robust and reproducible purification process.
Section 1: Foundational Principles & Initial Considerations
Why Recrystallize this compound?
Recrystallization is a powerful purification technique for crystalline solids.[1] For this compound, a key intermediate in the synthesis of various pharmaceutical compounds, achieving high purity is critical. The process leverages differences in solubility between the target compound and impurities. By dissolving the crude material in a hot solvent and allowing it to cool slowly, the this compound selectively crystallizes, leaving impurities behind in the solution (mother liquor).[1][2]
What are the Potential Impurities in Crude this compound?
Understanding the potential impurities is crucial for designing an effective recrystallization protocol. Depending on the synthetic route, impurities may include:
-
Positional Isomers: Synthesis can sometimes yield isomers, such as the 8-position isomer, which may have similar solubility profiles.[3]
-
Unreacted Starting Materials: Residual 4-fluoroisoquinoline or isoquinoline may be present.[4]
-
Byproducts of Synthesis: These can include compounds formed from side reactions during the sulfonation or preceding steps.[4][5]
-
Inorganic Salts: Residual salts from workup procedures can contaminate the crude product.
-
Colored Impurities: Often high molecular weight byproducts that can be removed with charcoal treatment.[1]
Section 2: Experimental Protocol - A Step-by-Step Guide
This section details a general, yet robust, protocol for the recrystallization of this compound.
Workflow for Recrystallization
Caption: Decision tree for troubleshooting common recrystallization problems.
Frequently Asked Questions (FAQs)
-
Q1: No crystals are forming after the solution has cooled. What should I do?
-
A1: This is a common issue that can often be resolved. [6] 1. Induce Crystallization: Try scratching the inside of the flask at the surface of the solution with a glass rod. [1]This creates a rough surface that can initiate crystal growth. 2. Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution. This will act as a template for further crystallization. 3. Concentrate the Solution: It's possible that too much solvent was added, and the solution is not saturated. [1][6]Gently heat the solution to boil off some of the solvent and then allow it to cool again.
-
-
Q2: The compound is "oiling out" instead of forming crystals. How can I fix this?
-
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. [6]This often happens if the boiling point of the solvent is higher than the melting point of the compound or if there are significant impurities.
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to decrease the saturation point and then cool the solution very slowly. [6] 2. Change Solvents: The chosen solvent may not be appropriate. A different solvent or solvent pair with a lower boiling point might be necessary.
-
-
-
Q3: My yield is very low. What went wrong?
-
A3: A low yield can be attributed to several factors. 1. Excess Solvent: Using too much solvent during the initial dissolution will result in a significant amount of the compound remaining in the mother liquor. [2] 2. Premature Crystallization: If the compound crystallizes during the hot filtration step, it will be lost. Ensure the filtration apparatus is pre-heated. [7] 3. Incomplete Crystallization: Make sure the solution is cooled sufficiently, including in an ice bath, to maximize the amount of product that crystallizes out. 4. Washing with a Non-Chilled Solvent: Washing the collected crystals with room temperature solvent can re-dissolve some of the product. [2]
-
-
Q4: How do I confirm the purity of my recrystallized this compound?
-
A4: Several analytical techniques can be used to assess purity:
-
Melting Point Analysis: A pure compound will have a sharp, defined melting point range. Impurities will typically broaden and depress the melting point.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities. [4][8] 3. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to identify the compound and detect any remaining impurities.
-
-
Section 4: Data Summary & References
Key Properties of 4-Fluoroisoquinoline and its Sulfate Salt
| Property | Value | Source |
| This compound Molecular Formula | C₉H₈FNO₄S | [9][10] |
| This compound Molecular Weight | 245.23 g/mol | [10] |
| This compound Melting Point | 166-167 °C | [9] |
| 4-Fluoroisoquinoline Melting Point | 34 °C | [11] |
| 4-Fluoroisoquinoline Purity (Typical) | >98.0% (GC) |
References
-
Recrystallization - Single Solvent. (n.d.). Retrieved from [Link]
-
Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]
-
Recrystallization. (n.d.). ResearchGate. Retrieved from [Link]
-
Troubleshooting Recrystallization. (2022). Chemistry LibreTexts. Retrieved from [Link]
- JP6755775B2 - 4-Fluoroisoquinoline manufacturing method. (n.d.). Google Patents.
-
Recrystallization. (n.d.). Retrieved from [Link]
- JP5066443B2 - Process for producing 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof. (n.d.). Google Patents.
-
Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
A Process For The Synthesis Of 4 Fluoro Isoquinoline. (n.d.). Quick Company. Retrieved from [Link]
- US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof. (n.d.). Google Patents.
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. Retrieved from [Link]
-
Recrystallization: Choosing Solvent & Inducing Crystallization. (2021). YouTube. Retrieved from [Link]
- Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof. (2009). Eureka.
-
Chemical/Laboratory Techniques: Recrystallization. (2022). YouTube. Retrieved from [Link]
Sources
- 1. Home Page [chem.ualberta.ca]
- 2. researchgate.net [researchgate.net]
- 3. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]
- 4. JP6755775B2 - 4-Fluoroisoquinoline manufacturing method - Google Patents [patents.google.com]
- 5. JP5066443B2 - Process for producing 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof - Google Patents [patents.google.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. 4-Fluoroisoquinoline-5-sulfonyl Chloride [benchchem.com]
- 9. This compound | 906820-09-5 [amp.chemicalbook.com]
- 10. This compound | C9H8FNO4S | CID 54671444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Fluoroisoquinoline | 394-67-2 | FF66744 | Biosynth [biosynth.com]
Technical Support Center: Synthesis of 4-Fluoroisoquinoline-5-sulfonyl Chloride
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis and yield optimization of 4-Fluoroisoquinoline-5-sulfonyl chloride. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol designed for researchers, medicinal chemists, and process development professionals. Our goal is to empower you with the scientific rationale behind each step to ensure a successful, high-yield synthesis.
4-Fluoroisoquinoline-5-sulfonyl chloride is a pivotal intermediate in pharmaceutical development, most notably as a precursor for potent Rho-kinase (ROCK) inhibitors like Ripasudil.[1] The introduction of a fluorine atom at the C-4 position can significantly enhance the potency and selectivity of these inhibitors.[2] The synthesis, while robust, involves highly reactive intermediates and requires careful control of reaction parameters to achieve high yield and purity. This guide focuses on the industrially preferred one-pot chlorosulfonylation method.
Experimental Workflow Overview
The synthesis is a one-pot, two-step process starting from 4-fluoroisoquinoline. The first step is a regioselective sulfonation, followed by a chlorination to yield the target sulfonyl chloride, which is typically isolated as its hydrochloride salt for enhanced stability and purity.[3][4]
Caption: High-level workflow for the one-pot synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis. Each answer provides a probable cause and a validated solution grounded in chemical principles.
Question 1: My final yield is significantly lower than the reported 45-50%. What are the most likely causes?
Low yield is a common issue that can stem from several stages of the process. A systematic approach is best for diagnosis.
-
Probable Cause 1: Incomplete Sulfonation. The sulfonation of the isoquinoline ring is an electrophilic aromatic substitution that requires forcing conditions. Insufficient reaction time or temperatures below the optimal range can lead to unreacted starting material.
-
Solution: Ensure the reaction mixture is stirred at the recommended temperature (e.g., 30°C) for the full duration (13-16 hours).[2][5] Using the sulfate salt of 4-fluoroisoquinoline can sometimes improve handling and reaction consistency.[5] Monitor the reaction's progress by carefully taking a sample, quenching it, and analyzing via TLC or LCMS if possible.
-
-
Probable Cause 2: Product Degradation during Quench. The reaction mixture is highly acidic and reactive. Quenching is a critical step where the sulfonyl chloride can hydrolyze back to the sulfonic acid if exposed to water at elevated temperatures.
-
Solution: The quench must be performed slowly and with aggressive cooling.[2][5] Prepare a biphasic mixture of crushed ice/water and an organic solvent like methylene chloride (DCM) and ensure its temperature is below 5°C before slowly adding the reaction mixture.[5] This ensures the product is rapidly diluted and extracted into the organic phase, protecting it from hydrolysis.[6][7]
-
-
Probable Cause 3: Losses During Workup and Extraction. The product, particularly in its free base form, has some aqueous solubility. Furthermore, incomplete neutralization can lead to losses.
-
Solution: After quenching, carefully neutralize the aqueous layer with a base like sodium bicarbonate until the pH is alkaline. Extract the aqueous layer multiple times (e.g., 3x) with methylene chloride to ensure complete recovery of the product.[2] Combine the organic layers for the subsequent steps.
-
-
Probable Cause 4: Inefficient Precipitation. Formation of the hydrochloride salt is crucial for both purification and achieving a solid, easily filterable product. If precipitation is incomplete, a significant amount of product will remain in the filtrate.
-
Solution: Ensure the organic extract is sufficiently concentrated before adding the HCl solution (e.g., 4N HCl in EtOAc).[5] Stirring the mixture for an adequate time (e.g., 1 hour) at a controlled temperature (e.g., 30°C) promotes crystal growth.[5] If precipitation is slow to start, try scratching the inside of the flask with a glass rod or adding a seed crystal from a previous successful batch.
-
Caption: Troubleshooting flowchart for low product yield.
Question 2: My NMR analysis shows a significant amount of an isomeric impurity. How can I improve regioselectivity?
The primary isomeric impurity is 4-fluoroisoquinoline-8-sulfonyl chloride. Its formation is a known challenge in electrophilic substitution reactions on the isoquinoline core.[1]
-
Probable Cause: While the C-4 fluorine atom is a meta-director and thus favors substitution at the C-5 position, some reaction can still occur at the electronically favorable C-8 position. Early synthesis methods struggled with this issue.[1]
-
Solution 1: Adhere to the Modern Protocol. The established one-pot method using liquid sulfur trioxide (SO₃) is designed for high regioselectivity.[2][4] Deviating from the recommended temperature and molar ratios of SO₃ can lower this selectivity. Using a large excess of SO₃ (8-10 mol equivalents) helps ensure the reaction proceeds under kinetic control, favoring the 5-isomer.[1][5]
-
Solution 2: Purification via Hydrochloride Salt. This is the most critical step for removing the 8-isomer. The hydrochloride salts of the 5- and 8-sulfonyl chloride isomers have different solubilities in the crystallization solvent system (e.g., methylene chloride/EtOAc).[1] The desired 5-isomer hydrochloride precipitates preferentially, leaving the more soluble 8-isomer in the mother liquor. A final wash of the filtered solid with fresh methylene chloride further enhances purity.[5] HPLC analysis of one such procedure showed the final crystal product contained a 99.64:0.36 ratio of the 5-isomer to the 8-isomer.[5]
-
Question 3: The reaction mixture turned black and viscous, resembling tar. What went wrong?
This indicates decomposition, often caused by runaway temperatures.
-
Probable Cause: The reaction between 4-fluoroisoquinoline and sulfur trioxide is highly exothermic.[4] Uncontrolled addition of reagents or inadequate cooling can cause the internal temperature to spike, leading to charring and polymerization side reactions.
-
Solution: Maintain strict temperature control throughout the reagent addition and reaction period. Use an ice bath or a chiller to externally cool the reaction vessel, especially during the addition of 4-fluoroisoquinoline to SO₃.[4] The addition must be done portion-wise or via a dropping funnel at a rate that keeps the internal temperature within the specified range (e.g., 10–40°C during addition).[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism for the sulfonation step?
The sulfonation of 4-fluoroisoquinoline is a classic electrophilic aromatic substitution (EAS) reaction. The electrophile is sulfur trioxide (SO₃). The fluorine atom at C-4 is an ortho-, para-director but is deactivating. More importantly for this system, it directs meta to itself, strongly favoring substitution at the C-5 position over the C-7 position. The C-8 position is also electronically favorable, but the C-5 position is sterically more accessible and favored under the reaction conditions.
Caption: Simplified sulfonation mechanism.
Q2: What are the critical safety precautions for this synthesis?
This synthesis involves highly hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.
-
Sulfur Trioxide (SO₃): Extremely corrosive and reacts violently with water. It should be handled as a liquid (requires gentle warming) in a closed system.[2]
-
Thionyl Chloride (SOCl₂): Corrosive, toxic, and reacts with water to release HCl and SO₂ gases.[2]
-
Quenching: The quenching of the reaction mixture is highly exothermic and releases acidic gases. It must be done slowly into a well-chilled ice/water mixture.
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
Q3: Can I use chlorosulfonic acid instead of the SO₃/SOCl₂ system?
While chlorosulfonic acid can be used for chlorosulfonylation reactions, it is generally less regioselective for this specific substrate and can lead to a higher proportion of the undesired 8-sulfonyl isomer.[4] The two-step, one-pot process using SO₃ for sulfonation followed by SOCl₂ for chlorination provides superior control and regioselectivity, which is why it is the preferred industrial method.[1][4]
Validated Experimental Protocol
This protocol is adapted from established and scalable industrial processes.[2][5]
Key Reaction Parameters
| Parameter | Value | Rationale / Comment |
| Starting Material | 4-Fluoroisoquinoline Sulfate | Using the pre-formed salt can improve handling and consistency.[5] |
| Sulfonating Agent | Liquid Sulfur Trioxide (SO₃) | Provides high reactivity and regioselectivity.[4] |
| Molar Ratio (SO₃:Substrate) | ~8.7 : 1 | A large excess ensures complete sulfonation.[5] |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Efficiently converts the sulfonic acid to the sulfonyl chloride.[4] |
| Sulfonation Temp. & Time | 30°C, 13 hours | Allows for complete and controlled reaction.[5] |
| Chlorination Temp. & Time | 70°C, 4 hours | Drives the chlorination reaction to completion.[2][5] |
| Quench Temperature | < 5°C | Critical to prevent hydrolysis of the product.[5] |
| Precipitation Method | Addition of 4N HCl in EtOAc | Selectively precipitates the desired 5-isomer as its HCl salt.[1][5] |
| Expected Yield | 45-50% | Based on reported procedures.[5] |
Step-by-Step Methodology
-
Vessel Preparation: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge liquid sulfur trioxide (8.7 eq).
-
Sulfonation: While maintaining the internal temperature between 26-34°C with external cooling, slowly and portion-wise add this compound (1.0 eq) over 1-2 hours.[5]
-
After the addition is complete, raise the temperature to 30°C and stir for 13 hours.[5]
-
Chlorination: Cool the mixture slightly and add thionyl chloride (5.5 eq) via an addition funnel, keeping the temperature below 40°C.
-
Once the addition is complete, heat the reaction mixture to 70°C and stir for 4 hours.[2][5]
-
Quench: In a separate, larger vessel, prepare a mixture of crushed ice, water, and methylene chloride (DCM). Cool this mixture to below 0°C.
-
Slowly transfer the reaction mixture into the vigorously stirred ice/DCM slurry, ensuring the internal temperature of the quench vessel does not exceed 5°C.[5]
-
Neutralization & Extraction: Once the addition is complete, allow the mixture to warm to room temperature. Slowly add a saturated solution of sodium bicarbonate until the aqueous layer is alkaline (pH > 8).
-
Separate the organic (DCM) layer. Extract the aqueous layer two more times with fresh DCM.
-
Workup: Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Precipitation: Filter off the drying agent and concentrate the filtrate under reduced pressure to approximately half its original volume.
-
With stirring, add 4N HCl in ethyl acetate dropwise at 18-21°C.[5]
-
Stir the resulting slurry at 30°C for one hour to ensure complete precipitation.[5]
-
Isolation: Collect the white crystalline precipitate by filtration. Wash the filter cake with a small amount of cold methylene chloride to remove any remaining soluble impurities.[5]
-
Dry the product under vacuum to a constant weight to yield 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride.
References
- Kikuchi, T., et al. (2011). Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof. U.S. Patent No. 7,872,136 B2.
- Kissei Pharmaceutical Co., Ltd. (2012). Process for producing 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof. Japan Patent No. JP5066443B2.
-
Quick Company. (n.d.). A Process For The Synthesis Of 4 Fluoro Isoquinoline. Available at: [Link]
-
Organic Syntheses. (n.d.). m-Trifluoromethylbenzenesulfonyl Chloride. Org. Synth. 1980, 59, 204. Available at: [Link]
-
Nikonov, I. L., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Catalysis, 11(24), 14836–14845. Available at: [Link]
-
Hogan, A. M., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 875–879. Available at: [Link]
- EP0983982A1. (2000). Process for the preparation of aromatic or heteroaromatic sulfonyl chlorides.
-
ResearchGate. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Available at: [Link]
Sources
- 1. 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride | 906820-08-4 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride | 906820-08-4 [smolecule.com]
- 4. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]
- 5. JP5066443B2 - Process for producing 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: A Guide to the Separation of 4- and 8-Sulfonylated Isoquinoline Isomers
Welcome to the technical support center for troubleshooting the separation of 4- and 8-sulfonylated isoquinoline isomers. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in resolving these structurally similar compounds. As Senior Application Scientists, we have compiled this resource to provide not only step-by-step protocols but also the underlying scientific reasoning to empower you to make informed decisions during your method development and troubleshooting processes.
Troubleshooting Guide
The separation of regioisomers like 4- and 8-sulfonylated isoquinolines by high-performance liquid chromatography (HPLC) can be a significant challenge due to their similar physicochemical properties. This troubleshooting guide will walk you through a systematic approach to identify and resolve common separation issues.
Common Problem: Poor or No Separation of 4- and 8-Sulfonylated Isoquinoline Isomers
If you are observing co-elution or poor resolution between your 4- and 8-sulfonylated isoquinoline isomers, follow the workflow below to diagnose and address the problem.
Figure 1: A systematic workflow for troubleshooting the separation of 4- and 8-sulfonylated isoquinoline isomers.
FAQs and In-Depth Troubleshooting
This section provides detailed answers to common questions and expands on the troubleshooting workflow with step-by-step guidance and scientific explanations.
Q1: Why is it so difficult to separate 4- and 8-sulfonylated isoquinoline isomers?
A1: The primary challenge lies in the subtle structural differences between these regioisomers. The position of the sulfonyl group (at C4 versus C8) influences the molecule's electronic distribution and steric hindrance, but the overall polarity and hydrophobicity can remain very similar. The sulfonyl group is strongly electron-withdrawing and can participate in hydrogen bonding as an acceptor.[1] These properties are often not different enough between the two isomers to allow for easy separation with standard chromatographic methods.
Q2: I'm using a standard C18 column and still not getting separation. What should I try next?
A2: While C18 columns are a good starting point for reversed-phase chromatography, they may not provide sufficient selectivity for these isomers.[2] Consider the following stationary phases to exploit different separation mechanisms:
-
Phenyl-Hexyl Columns: These columns offer π-π interactions with the aromatic isoquinoline ring system. The different positioning of the sulfonyl group can alter the electronic distribution of the aromatic rings, potentially leading to differential retention on a phenyl-based stationary phase.
-
Cyano (CN) Columns: Cyano columns can operate in both normal-phase and reversed-phase modes and provide dipole-dipole interactions. The polarity difference imparted by the sulfonyl group's position might be better resolved with this type of stationary phase.[2]
-
Embedded Polar Group (EPG) Phases: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This can offer alternative selectivity and improved peak shape, especially for basic compounds like isoquinolines.
Experimental Protocol: Screening Different Stationary Phases
-
Prepare Identical Mobile Phases: Start with a simple mobile phase, for example, a gradient of acetonitrile in water with 0.1% formic acid.
-
Equilibrate Each Column: Ensure each column (C18, Phenyl-Hexyl, Cyano) is properly equilibrated with the initial mobile phase conditions.
-
Inject the Isomer Mixture: Inject the same concentration and volume of your sample onto each column.
-
Compare Chromatograms: Analyze the resolution, peak shape, and retention times for each column. Look for any indication of peak splitting or shouldering that suggests partial separation.
Q3: How does the mobile phase composition affect the separation of these isomers?
A3: The mobile phase is a powerful tool for optimizing selectivity.[3][4]
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. They have different properties that can be exploited:
-
Acetonitrile is generally a weaker solvent than methanol and can provide different selectivity due to its dipole moment.
-
Methanol is a protic solvent and can engage in hydrogen bonding with the sulfonyl group, potentially highlighting the differences in steric hindrance around the sulfonyl moiety of the two isomers.
-
-
Mobile Phase pH: The isoquinoline ring contains a basic nitrogen atom. The pKa of the isoquinoline nitrogen will be influenced by the electron-withdrawing sulfonyl group. The pH of the mobile phase will determine the protonation state of this nitrogen.[5] Operating at a pH that is 1.5-2 units away from the pKa of the isomers can ensure a consistent charge state and improve peak shape. You may need to screen a range of pH values (e.g., pH 3, 5, and 7) to find the optimal selectivity. Buffers such as ammonium acetate or phosphate are commonly used.[3][6]
-
Additives: Triethylamine (TEA) can be added to the mobile phase to mask active silanol groups on the silica surface, which can improve the peak shape of basic compounds.[3]
Table 1: Recommended Starting Conditions for Mobile Phase Screening
| Parameter | Condition A | Condition B | Condition C |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Phenyl-Hexyl | Cyano |
| Mobile Phase A | 10 mM Ammonium Acetate, pH 5.0 | 0.1% Formic Acid in Water | 10 mM Phosphate Buffer, pH 7.0 |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient | 10-50% B over 20 min | 10-50% B over 20 min | 10-50% B over 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30 °C | 30 °C | 30 °C |
Q4: Can temperature be used to improve the resolution of my isomers?
A4: Yes, adjusting the column temperature can influence selectivity. Changing the temperature affects the thermodynamics of the interactions between the analytes and the stationary phase. Sometimes, a small change in temperature (e.g., from 30 °C to 40 °C) can be enough to resolve two closely eluting peaks. It is important to ensure that your HPLC system has a stable column oven, as temperature fluctuations can lead to retention time variability.[7]
Q5: My peaks are broad and tailing. What could be the cause?
A5: Broad or tailing peaks can be caused by several factors:
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.
-
Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak broadening. Whenever possible, dissolve your sample in the initial mobile phase.[7]
-
Secondary Interactions: The basic nitrogen on the isoquinoline ring can interact with acidic silanol groups on the silica support, leading to peak tailing. As mentioned in A3, adding a competitor like triethylamine to the mobile phase or using an EPG column can mitigate this.
-
Column Void: A void at the head of the column can cause peak distortion. This may require replacing the column.[8]
Q6: How can I be sure that I am actually separating the 4- and 8-sulfonylated isomers?
A6: Chromatographic separation should always be confirmed with spectroscopic techniques.
-
Mass Spectrometry (MS): Coupling your HPLC to a mass spectrometer will confirm that the two separated peaks have the same mass-to-charge ratio (m/z), as expected for isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If you can collect fractions of the separated peaks, ¹H and ¹³C NMR spectroscopy can definitively identify the position of the sulfonyl group on the isoquinoline ring.[9][10] The coupling patterns and chemical shifts of the aromatic protons will be distinct for the 4- and 8-substituted isomers.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting HPLC Separation of Isoquinoline Isomers.
- Phenomenex. (n.d.). Troubleshooting Guide.
- ResearchGate. (n.d.). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species.
- Phenomenex. (n.d.). Troubleshooting Guide.
- HALO Columns. (2023). LC Chromatography Troubleshooting Guide.
- SIELC Technologies. (n.d.). Separation of Isoquinoline, 3-methyl- on Newcrom R1 HPLC column.
- Benchchem. (n.d.). A Comparative Spectroscopic Guide to Quinoline and Isoquinoline.
- Pharmaguideline. (n.d.). Steps for HPLC Method Development.
- PubMed Central. (n.d.). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling.
- Sigma-Aldrich. (n.d.). Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices.
- Neliti. (2023). Influence of Chromatography Conditions on the Retention of Some Isoquinoline and Pyrimidinone Derivatives.
- ResearchGate. (n.d.). Application of Sulfonyl in Drug Design.
- ResearchGate. (n.d.). (PDF) Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives.
- ResearchGate. (n.d.). (PDF) Acid-base interactions in some isoquinoline and quinazoline amino derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. neliti.com [neliti.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. halocolumns.com [halocolumns.com]
- 8. lcms.cz [lcms.cz]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions in 4-Fluoroisoquinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-Fluoroisoquinoline and its derivatives. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you safely and effectively manage exothermic reactions during your experiments. As Senior Application Scientists, we have compiled this guide based on established protocols and field-proven insights to ensure the scientific integrity and reproducibility of your work.
I. Understanding and Identifying Exothermic Risks
The synthesis of 4-Fluoroisoquinoline and its subsequent derivatization, particularly for intermediates like 4-fluoroisoquinoline-5-sulfonyl chloride, involves several steps with significant exothermic potential.[1][2][3][4] Understanding the "why" behind these heat-generating steps is the first line of defense in maintaining a controlled and safe reaction environment.
Q1: Which steps in the synthesis of 4-Fluoroisoquinoline derivatives are most likely to be highly exothermic?
A1: The primary exothermic events typically occur during:
-
Sulfonation: The reaction of 4-fluoroisoquinoline with sulfuric acid or sulfur trioxide is inherently exothermic.[2][3][4] This is due to the highly energetic nature of the sulfonation reaction on the aromatic ring.
-
Halogenation/Chlorination: The introduction of a sulfonyl chloride group using reagents like thionyl chloride is also a significant heat-generating step.[1][2][3]
-
Quenching: The quenching of the reaction mixture, especially after sulfonation or chlorination, with water or an ice/water mixture is highly exothermic and requires strict temperature control to prevent a runaway reaction.[1]
Q2: What are the potential consequences of poorly managed exothermic reactions in this synthesis?
A2: Failure to control the temperature during these critical steps can lead to several undesirable outcomes:
-
Runaway Reactions: An uncontrolled increase in temperature can accelerate the reaction rate, leading to a rapid and dangerous release of energy.
-
Formation of Impurities: Elevated temperatures can promote side reactions, leading to the formation of unwanted byproducts and a decrease in the overall yield and purity of the desired product.[5]
-
Reagent Decomposition: Some reagents used in the synthesis may be thermally unstable and can decompose at elevated temperatures, posing additional safety hazards.
-
Pressure Buildup: In a closed system, a rapid temperature increase can lead to a dangerous buildup of pressure, potentially causing equipment failure.
II. Troubleshooting Guide: Proactive and Reactive Measures
This section provides a structured approach to troubleshooting common issues related to exothermic reactions during the synthesis of 4-Fluoroisoquinoline derivatives.
Q3: My reaction temperature is rising too quickly during the addition of sulfuric acid to 4-fluoroisoquinoline. What should I do?
A3: This is a critical control point. Here’s a step-by-step approach to manage the exotherm:
-
Immediate Action: Stop the addition of sulfuric acid immediately.
-
Enhanced Cooling: Ensure your cooling bath (e.g., ice-water or a cryocooler) is functioning optimally. If necessary, add more ice or lower the setpoint of your cooling system.
-
Controlled Addition: Once the temperature is stabilized within the desired range (typically 10°C to 40°C), resume the addition of sulfuric acid at a much slower rate.[2][3][4] Use a dropping funnel or a syringe pump for precise control.
-
Monitoring: Continuously monitor the internal reaction temperature with a calibrated thermometer.
Experimental Protocol: Controlled Sulfonation of 4-Fluoroisoquinoline
-
Setup: Place the reaction vessel containing 4-fluoroisoquinoline in an ice-water bath. Equip the vessel with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cooling: Cool the 4-fluoroisoquinoline solution to below 10°C.
-
Reagent Addition: Add concentrated sulfuric acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed 30°C.[2]
-
Stirring: Maintain vigorous stirring throughout the addition to ensure efficient heat dissipation.
-
Post-Addition: After the addition is complete, continue stirring the reaction mixture at the controlled temperature for the specified duration (e.g., 0.5 to 13 hours, depending on the specific protocol).[2]
Q4: I am observing a significant temperature spike during the quenching step. How can I prevent this?
A4: The quenching of the acidic reaction mixture is highly exothermic. The key is slow and controlled addition to a well-cooled quenching solution.
-
Prepare the Quenching Medium: In a separate, larger vessel, prepare a mixture of ice and water (and often an organic solvent like methylene chloride) and cool it to below 5°C.[1]
-
Slow Addition of Reaction Mixture: Slowly and carefully add the reaction mixture to the cold quenching solution. This can be done by pouring a thin stream or using a cannula.
-
Vigorous Stirring: Ensure the quenching solution is vigorously stirred to rapidly dissipate the heat generated at the point of addition.
-
Monitor Temperature: Continuously monitor the temperature of the quenching mixture, ensuring it remains below the specified limit (e.g., 5°C).[1]
DOT Diagram: Decision-Making for Exotherm Control
Caption: Workflow for managing temperature during reagent addition.
III. Frequently Asked Questions (FAQs)
Q5: What are the recommended temperature ranges for the key exothermic steps in 4-fluoroisoquinoline-5-sulfonyl chloride synthesis?
A5: Based on established protocols, the following temperature ranges are recommended:
| Reaction Step | Reagents | Recommended Temperature Range |
| Sulfonation (Initial) | 4-Fluoroisoquinoline + Sulfuric Acid | 10°C to 40°C[2][3][4] |
| Sulfonation (with SO₃) | 4-Fluoroisoquinoline sulfate + SO₃ | 30°C to 50°C (during addition)[2][3][4] |
| Chlorination | Reaction Mixture + Thionyl Chloride | 20°C to 40°C (during addition)[3] |
| Quenching | Reaction Mixture + Ice/Water | Below 5°C[1] |
Q6: Are there alternative, less exothermic methods for the synthesis of 4-Fluoroisoquinoline?
A6: While the direct sulfonation and chlorination route is common, other synthetic strategies for isoquinoline derivatives exist, some of which may offer milder conditions. These include:
-
Bischler-Napieralski Reaction: This method involves the cyclization of β-arylethylamides and is a cornerstone for synthesizing 3,4-dihydroisoquinolines, which can be oxidized to isoquinolines.[6][7][8][9][10] The reaction typically uses condensing agents like POCl₃ or P₂O₅.[6][9][10]
-
Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by ring closure, to form tetrahydroisoquinolines.[11][12] This method can often be performed under milder conditions, especially with electron-rich aromatic rings.[11][13]
-
Balz-Schiemann Reaction: This method can be used to introduce a fluorine atom onto a pre-formed isoquinoline ring system via a diazonium salt intermediate.[14]
It's important to note that while these methods may avoid some of the specific exothermic steps of the direct sulfonation route, they will have their own safety considerations and reaction parameters that need to be carefully controlled.
DOT Diagram: Synthetic Routes to Isoquinolines
Caption: Overview of synthetic strategies for isoquinoline derivatives.
Q7: What personal protective equipment (PPE) is essential when handling the reagents involved in this synthesis?
A7: Due to the corrosive and reactive nature of reagents like sulfur trioxide and thionyl chloride, a high level of PPE is mandatory.[1] This includes:
-
Eye Protection: Chemical splash goggles are essential. A face shield is also highly recommended.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene). Consider double-gloving.
-
Body Protection: A flame-resistant lab coat is necessary. An apron made of a chemically resistant material provides an extra layer of protection.
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood to avoid inhalation of corrosive vapors.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
IV. References
-
Google Patents. (n.d.). US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof. Retrieved from
-
Google Patents. (n.d.). JP5066443B2 - Process for producing 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof. Retrieved from
-
Google Patents. (n.d.). EP1852421A1 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof. Retrieved from
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
-
Aaltodoc. (n.d.). The Pictet-Spengler reaction: with focus on isoquinoline synthesis. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). The Preparation of Heterocyclic Fluorine Compounds by the Schiemann Reaction. III. Some Monofluoroisoquinolines1. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]
- 3. JP5066443B2 - Process for producing 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof - Google Patents [patents.google.com]
- 4. EP1852421A1 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. grokipedia.com [grokipedia.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 10. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 11. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 12. The Pictet-Spengler reaction: with focus on isoquinoline synthesis [aaltodoc.aalto.fi]
- 13. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solvent Selection for 4-Fluoroisoquinoline Sulfate Reactions
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-Fluoroisoquinoline sulfate. This guide is designed to provide expert advice and practical solutions for the critical task of solvent selection in reactions involving this key intermediate. We will delve into the causality behind experimental choices to ensure your reactions are efficient, reproducible, and safe.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when selecting a solvent for reactions with this compound?
A1: The selection of a solvent is a multi-faceted decision that significantly impacts reaction success. Key factors include:
-
Solubility of Reactants: this compound is a salt, which influences its solubility. It is crucial to select a solvent system where both the sulfate salt and other reactants have adequate solubility to ensure a homogeneous reaction mixture and optimal reaction rates.
-
Reaction Type: The nature of the reaction dictates the ideal solvent properties. For instance, in the conversion to 4-fluoroisoquinoline-5-sulfonyl chloride, highly reactive and anhydrous conditions are necessary.
-
Solvent Polarity and Type (Protic vs. Aprotic): The polarity of the solvent affects the stabilization of reactants, intermediates, and transition states.
-
Polar protic solvents (e.g., water, alcohols) can hydrogen bond with and stabilize anions, which can sometimes reduce the reactivity of nucleophiles.[1][2][3]
-
Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) can dissolve salts but do not form strong hydrogen bonds, leaving anions more "naked" and potentially more reactive.[1][2]
-
Nonpolar solvents (e.g., toluene, hexanes) are generally poor choices for dissolving the sulfate salt itself but may be used in workup or purification steps.[4]
-
-
Reaction Temperature: The solvent's boiling point must be compatible with the required reaction temperature to maintain appropriate pressure and reaction conditions.[4][5]
-
Workup and Product Isolation: The solvent should facilitate easy separation of the desired product from byproducts and unreacted starting materials. Properties like immiscibility with water and ease of removal by evaporation are important considerations for extraction and isolation.[5][6]
Q2: My this compound is not dissolving. What solvents are recommended for initial dissolution?
A2: As a salt, this compound has limited solubility in many common nonpolar organic solvents. For the preparation of the salt itself, acetone has been shown to be an effective solvent for dissolving 4-fluoroisoquinoline before adding sulfuric acid to precipitate the sulfate salt.[7][8][9][10] For subsequent reactions, such as sulfonation, the starting material is often added directly to a reactive medium like liquid sulfur trioxide or sulfuric acid, which acts as both a reagent and a solvent.[7][8][11]
Q3: For the synthesis of 4-fluoroisoquinoline-5-sulfonyl chloride, what solvents are used in the workup and extraction phases?
A3: Methylene chloride (CH₂Cl₂) is a commonly cited solvent for both quenching the reaction mixture (often in the presence of ice-cold water) and for subsequent extractions.[7][11] Its utility stems from its ability to dissolve the organic product while being immiscible with the aqueous layer, allowing for efficient separation. Other chlorinated solvents like chloroform and ester-based solvents such as ethyl acetate are also viable options for extraction.[7][9]
Troubleshooting Guide: Solvent-Related Issues
Issue 1: Low yield of 4-fluoroisoquinoline-5-sulfonyl chloride due to hydrolysis.
-
Symptom: You observe the formation of 4-fluoroisoquinoline-5-sulfonic acid as a significant byproduct.[12]
-
Cause: The sulfonyl chloride functional group is susceptible to hydrolysis. This can be caused by the presence of water in the reaction mixture or during the workup process.[12]
-
Solution:
-
Ensure Anhydrous Conditions: Use anhydrous grade solvents and reagents. Ensure all glassware is thoroughly dried before use. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.
-
Careful Quenching: When quenching the reaction, do so at a low temperature (e.g., below 5°C) and work quickly to minimize the contact time between the sulfonyl chloride and the aqueous environment before extraction.[11]
-
Solvent Choice for Workup: Use a non-protic, water-immiscible solvent like methylene chloride for extraction to efficiently remove the product from the aqueous phase.
-
Issue 2: Formation of positional isomers during the sulfonation reaction.
-
Symptom: NMR or HPLC analysis shows the presence of an undesired isomer, such as 4-fluoroisoquinoline-8-sulfonyl chloride, in your product mixture.[12]
-
Cause: The sulfonation of the isoquinoline ring can occur at different positions. The regioselectivity of this reaction is highly dependent on the reaction conditions, including temperature.[12]
-
Solution:
-
Temperature Control: Precise control of the reaction temperature is critical. For the sulfonation of this compound, maintaining a temperature of around 30°C has been reported in large-scale syntheses.[11] It is advisable to conduct small-scale optimization experiments to find the ideal temperature that maximizes the yield of the desired 5-isomer.[12]
-
Purification Strategy: If isomer formation is unavoidable, a purification strategy that can separate the isomers is necessary. The product is often precipitated as a hydrochloride salt, which can facilitate the purification process.[11] The choice of solvent for this precipitation is key. A mixture of 4N HCl in ethyl acetate is commonly used.[11]
-
Issue 3: Difficulty in precipitating the final product.
-
Symptom: The desired product remains in solution during the isolation step, leading to poor recovery.
-
Cause: The chosen solvent or solvent mixture is too good at solvating the product, preventing it from crystallizing or precipitating.
-
Solution:
-
Solvent Selection for Precipitation: To induce precipitation, you need a solvent in which your product has low solubility. For precipitating the hydrochloride salt of 4-fluoroisoquinoline-5-sulfonyl chloride, adding a solution of HCl in a less polar solvent like ethyl acetate to the methylene chloride filtrate is an effective method.[11]
-
Anti-Solvent Addition: If the product is soluble in the reaction solvent, the addition of an "anti-solvent" (a solvent in which the product is insoluble) can trigger precipitation. For example, after filtration, washing the collected crystals with a non-polar solvent like isopropyl ether can help remove more soluble impurities.[7]
-
Solvent Property Summary for Key Processes
| Process Step | Recommended Solvent(s) | Solvent Type | Rationale |
| Salt Formation | Acetone | Polar Aprotic | Good for dissolving 4-fluoroisoquinoline; the sulfate salt precipitates upon acid addition.[7][8][9][10] |
| Sulfonation | Liquid SO₃ / H₂SO₄ | Protic / Reagent | Acts as both reagent and solvent; highly reactive environment.[7][8][11] |
| Extraction/Workup | Methylene Chloride, Chloroform, Ethyl Acetate | Halogenated/Ester | Good solubility for the organic product and immiscible with water for efficient separation.[7][9][11] |
| Precipitation | Ethyl Acetate (with HCl), Isopropyl Ether | Ester / Ether | The product (as HCl salt) has low solubility, allowing for effective isolation and purification.[7][11] |
Experimental Protocols & Visual Guides
Protocol: Preparation of this compound
This protocol outlines the formation of the starting sulfate salt.
-
Dissolve 4-fluoroisoquinoline in acetone in a suitable reaction vessel.[10]
-
Cool the solution, for instance, to 5 ± 5°C, with constant stirring.[8][10]
-
Slowly add sulfuric acid to the cooled acetone solution. An exothermic reaction may occur, so careful temperature control is necessary.[8]
-
Continue stirring the mixture for a period, for example, two hours, to allow for complete precipitation of the salt.[8][10]
-
Collect the precipitated crystals by filtration.
-
Wash the collected crystals with cold acetone to remove any unreacted starting material or impurities.[8][10]
Decision Workflow for Solvent Selection
The following diagram illustrates a logical workflow for selecting an appropriate solvent system.
Caption: A decision-making workflow for solvent selection.
Reactant-Solvent Interaction Diagram
This diagram visualizes the role of solvents during the extraction process.
Caption: Phase separation during extraction.
References
- Application Notes and Protocols: Large-Scale Synthesis of 4-Fluoroisoquinoline-5-sulfonyl Chloride - Benchchem.
- JP5066443B2 - Process for producing 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof.
- US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google P
- EP1852421A1 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google P
- solvent effects on the reactivity of sodium benzo[d]thiazole-2-sulfin
- Drug substances presented as sulfonic acid salts: overview of utility, safety and regul
- Effects of Ion and Protic Solvent on Nucleophilic Arom
- Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D - The Royal Society of Chemistry.
- Synthesis of Sulfonic Acid Salts and Sulfonic Acids by Advanced Cross‐Coupling Reaction of Vinyl Sulfonates - ResearchG
- Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Eureka.
- JP6755775B2 - 4-Fluoroisoquinoline manufacturing method - Google P
- What Factors Are Taken Into Consider
- Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline.
- troubleshooting side reactions in the synthesis of quinoline deriv
- Is there a guide to selecting solvents for synthesis? : r/OrganicChemistry - Reddit.
- 4-Fluoro-5-isoquinolinesulfonic acid | C9H6FNO3S | CID 87185812 - PubChem.
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry.
- Solvent selection tool - American Chemical Society.
- Polar Protic and Polar Aprotic Solvents - Chemistry Steps.
- Three derivatives of 4-fluoro-5-sulfonylisoquinoline | Request PDF - ResearchG
- 20.1 Polar Protic/Aprotic Solvent Choice in Sn1 & Sn2 Reactions [HL IB Chemistry].
- Polar Protic vs Polar Aprtotic Solvents in Organic Chemistry - YouTube.
- Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM! (SN1,SN2, E1 & E2) - YouTube.
- Common Solvents Used in Organic Chemistry: Table of Properties 1.
- 4-Fluoroisoquinoline-5-sulfonyl chloride CAS#: 194032-33-2 - ChemicalBook.
- Characterization of byproducts in 4-Methylisoquinoline-5-sulfonyl chloride reactions - Benchchem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 4. reddit.com [reddit.com]
- 5. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. JP5066443B2 - Process for producing 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof - Google Patents [patents.google.com]
- 8. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]
- 9. EP1852421A1 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]
- 10. Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Eureka | Patsnap [eureka.patsnap.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Isoquinoline Synthesis and Functionalization
Welcome to the Technical Support Center for Isoquinoline Synthesis and Functionalization. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common issues encountered during the synthesis and modification of isoquinoline scaffolds. The isoquinoline core is a privileged structural motif found in a vast array of natural products and pharmaceuticals, making its efficient synthesis and functionalization a critical aspect of medicinal chemistry and materials science.[1][2][3][4] This resource is structured to address specific experimental challenges in a direct question-and-answer format, grounded in mechanistic principles and supported by authoritative literature.
Section 1: Classical Isoquinoline Synthesis – Troubleshooting Common Hurdles
The traditional methods for isoquinoline synthesis, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, remain valuable tools in the synthetic chemist's arsenal.[2][4] However, they are not without their challenges, particularly concerning substrate scope and reaction conditions.
Frequently Asked Questions (FAQs): Classical Synthesis
Q1: My Bischler-Napieralski reaction is giving a low yield. What are the most likely causes and how can I improve it?
A1: Low yields in the Bischler-Napieralski reaction, which involves the acid-catalyzed cyclization of a β-phenylethylamide, are often traced back to a few key factors:
-
Inadequate Dehydrating Agent/Catalyst: The choice of acid catalyst is critical. While traditional reagents like phosphorus pentoxide (P₂O₅) or polyphosphoric acid (PPA) are effective, they can be harsh and lead to side reactions. Consider milder alternatives like phosphoryl chloride (POCl₃) in a non-polar solvent or triflic anhydride. The catalyst's role is to facilitate the formation of a nitrilium ion intermediate, which then undergoes electrophilic aromatic substitution.
-
Electron-Withdrawing Groups on the Aromatic Ring: The final cyclization step is an electrophilic aromatic substitution. If your phenylethylamine precursor has strong electron-withdrawing groups on the aromatic ring, this step will be disfavored. In such cases, you may need to use stronger catalysts or higher temperatures, though this can increase the risk of degradation.
-
Steric Hindrance: Bulky substituents near the cyclization site can impede the reaction. If possible, consider a synthetic route that introduces these bulky groups after the isoquinoline core has been formed.
Troubleshooting Flowchart for Bischler-Napieralski Reaction
Caption: Troubleshooting decision tree for low yields in the Bischler-Napieralski reaction.
Q2: I am struggling with the Pictet-Spengler reaction. What are the critical parameters to control for a successful synthesis of tetrahydroisoquinolines?
A2: The Pictet-Spengler reaction, which condenses a β-arylethylamine with an aldehyde or ketone followed by ring closure, is a powerful tool for generating tetrahydroisoquinolines.[5][6] Success hinges on several factors:
-
Acidity: The reaction is acid-catalyzed, with the acid promoting the formation of an electrophilic iminium ion, which is necessary for the cyclization step.[5][7] The choice of acid is crucial; while strong acids like hydrochloric acid or trifluoroacetic acid are common, milder conditions can be achieved with Lewis acids or even in the absence of an acid catalyst for highly activated aromatic rings (e.g., indoles).[5][7]
-
Nucleophilicity of the Aromatic Ring: Similar to the Bischler-Napieralski reaction, the success of the Pictet-Spengler reaction is highly dependent on the electron density of the aromatic ring. Electron-donating groups significantly enhance the reaction rate and yield, while electron-withdrawing groups can be problematic.[5][7]
-
Aldehyde/Ketone Reactivity: The choice of the carbonyl component is also important. Aldehydes are generally more reactive than ketones. Formaldehyde is a common choice for producing unsubstituted tetrahydroisoquinolines.[8]
Experimental Protocol: A Representative Pictet-Spengler Reaction
-
Reactant Preparation: Dissolve the β-arylethylamine (1.0 equiv) in a suitable solvent (e.g., toluene, dichloromethane).
-
Aldehyde Addition: Add the aldehyde (1.1 equiv) to the solution.
-
Acid Catalyst: Introduce the acid catalyst (e.g., trifluoroacetic acid, 0.1-1.0 equiv).
-
Reaction Monitoring: Stir the reaction at the appropriate temperature (room temperature to reflux) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a base (e.g., saturated sodium bicarbonate solution), extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Q3: My Pomeranz-Fritsch reaction is failing. What are the common pitfalls and how can I overcome them?
A3: The Pomeranz-Fritsch reaction synthesizes isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine.[9] It is known to be sensitive to reaction conditions and substrate electronics.
-
Acid Catalyst and Concentration: This reaction typically requires a strong acid catalyst, with concentrated sulfuric acid being the classic choice.[9] However, this can lead to charring and side reactions. Alternative acid systems like polyphosphoric acid (PPA) or Lewis acids such as trifluoroacetic anhydride have been used to improve yields.[9][10] The concentration of the acid is also a critical parameter that may require optimization.
-
Substituent Effects: Electron-donating groups on the benzaldehyde generally favor the cyclization and lead to higher yields, while electron-withdrawing groups can significantly hinder the reaction or cause it to fail.
-
Side Reactions: A common side reaction is the formation of an oxazole byproduct.[11] Careful control of temperature and reaction time can help to minimize the formation of this and other side products.
Section 2: Transition-Metal-Catalyzed Isoquinoline Synthesis and Functionalization
Modern synthetic methods heavily rely on transition-metal catalysis to construct and functionalize the isoquinoline core with high efficiency and selectivity.[12][13][14] These methods often offer milder reaction conditions and broader functional group tolerance compared to classical approaches.[4][15][16]
FAQs: Transition-Metal Catalysis
Q4: I am planning a C-H activation/annulation strategy to synthesize a substituted isoquinoline. Which catalyst system should I start with?
A4: Transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for isoquinoline synthesis.[15][16] The choice of catalyst is highly dependent on the directing group and the coupling partner.
-
Rhodium(III) Catalysts: [Cp*Rh(III)] complexes are among the most versatile and widely used catalysts for this transformation, particularly with directing groups like oximes, imines, and amides.[13][17][18][19] They are often used in combination with a silver or copper co-oxidant.
-
Palladium(II) Catalysts: Palladium catalysts are also effective, especially for the annulation of N-methoxy benzamides with alkynes or alkenes.[15]
-
Ruthenium(II) and Cobalt(III) Catalysts: Ruthenium and cobalt catalysts are emerging as more sustainable and cost-effective alternatives to rhodium and palladium.[14][20][21]
Catalyst Selection Guide for C-H Activation/Annulation
| Directing Group | Coupling Partner | Recommended Catalyst System | Reference |
| Oxime | Alkyne | [CpRhCl₂]₂/AgSbF₆ | [17][22] |
| N-Methoxy Benzamide | Alkene/Allene | Pd(OAc)₂/Ag₂CO₃ | [15] |
| Hydrazone | Alkyne | [Ru(p-cymene)Cl₂]₂/NaOAc | [14] |
| Amidine | Diazo Compound | [Co(Cp)I₂(CO)] | [22] |
Catalytic Cycle for Rh(III)-Catalyzed C-H Activation/Annulation
Caption: A simplified catalytic cycle for the Rh(III)-catalyzed synthesis of isoquinolines via C-H activation.
Q5: I need to introduce a substituent at the C1 position of my isoquinoline. What are the best catalytic methods for this functionalization?
A5: The C1 position of the isoquinoline ring is a common site for functionalization. Several transition-metal-catalyzed cross-coupling reactions are well-suited for this purpose.
-
Suzuki-Miyaura Coupling: If you can prepare a 1-haloisoquinoline, a palladium-catalyzed Suzuki-Miyaura coupling with a boronic acid or ester is a robust method for introducing aryl or vinyl groups.
-
Direct C-H Arylation: For a more direct approach, palladium-catalyzed C-H arylation of isoquinoline N-oxides can be highly effective for introducing aryl groups at the C1 position.[23]
-
Copper-Catalyzed Reactions: Copper catalysts can be used in sequential cyclization/cross-coupling reactions to generate functionalized isoquinolines.[24][25] For example, a CuX₂-mediated cyclization of a 2-alkynylbenzaldehyde O-methyl oxime can produce a 4-haloisoquinoline, which can then undergo a palladium-catalyzed cross-coupling reaction.[24]
Q6: I am interested in synthesizing chiral isoquinoline derivatives. What catalytic strategies are available for enantioselective synthesis?
A6: The synthesis of chiral isoquinoline derivatives is of great interest for pharmaceutical applications. Several catalytic asymmetric methods have been developed.
-
Asymmetric Pictet-Spengler Reaction: The use of chiral Brønsted acid catalysts can induce enantioselectivity in the Pictet-Spengler reaction, leading to chiral tetrahydroisoquinolines.[26]
-
Asymmetric [3+3] Cycloaddition: Chiral phase-transfer catalysts can be employed in the [3+3] cycloaddition of isoquinolinium methylides and diazo compounds to produce chiral triazinoisoquinoline derivatives with high enantioselectivity.[27][28]
-
Enantioselective C-H Functionalization: While still a developing field, enantioselective C-H functionalization using chiral ligands in combination with transition metal catalysts holds great promise for the direct asymmetric synthesis of functionalized isoquinolines.
Section 3: General Troubleshooting and Optimization
Q7: My reaction is sluggish, and the starting material is not being consumed. What general steps can I take to improve the reaction rate?
A7: A sluggish reaction can be due to a variety of factors. Here's a general troubleshooting guide:
-
Check Catalyst Activity: Ensure your catalyst is active. If it's an air-sensitive catalyst, make sure it was handled under an inert atmosphere. Consider using a fresh batch of catalyst.
-
Solvent Effects: The choice of solvent can have a significant impact on reaction rates. Try screening different solvents with varying polarities.
-
Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, be mindful of potential side reactions or decomposition at higher temperatures.
-
Concentration: In some cases, increasing the concentration of the reactants can improve the reaction rate.
-
Additives: For some transition-metal-catalyzed reactions, the addition of specific ligands or additives can significantly enhance catalytic activity.
Q8: I am observing poor regioselectivity in my isoquinoline functionalization reaction. How can I control the position of the new substituent?
A8: Achieving high regioselectivity is a common challenge in the functionalization of heterocyclic compounds.
-
Directing Groups: The use of a directing group is one of the most powerful strategies to control regioselectivity in C-H functionalization reactions. The directing group coordinates to the metal catalyst and positions it to activate a specific C-H bond.
-
Steric and Electronic Control: The inherent steric and electronic properties of the isoquinoline substrate can also influence regioselectivity. Bulky substituents can block certain positions, while the electronic nature of existing substituents can make certain positions more or less reactive.
-
Ligand Effects: In transition-metal-catalyzed reactions, the choice of ligand can have a profound effect on regioselectivity. Screening a library of ligands is often a necessary step in optimizing a new transformation.
This technical support guide provides a starting point for addressing common challenges in isoquinoline synthesis and functionalization. For more in-depth information, please consult the references provided below.
References
-
Sharma, V., et al. (2022). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 13(9), 1039-1076. Retrieved from [Link]
-
Wang, Q., et al. (2018). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Molecules, 23(11), 2947. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). Transition‐Metal‐Catalyzed synthesis of isoquinolines. Retrieved from [Link]
-
Yu, X., & Wu, J. (2009). Synthesis of functionalized isoquinolines via sequential cyclization/cross-coupling reactions. Journal of Combinatorial Chemistry, 11(5), 895-899. Retrieved from [Link]
-
LookChem. (n.d.). Understanding Isoquinoline: Properties, Production, and Industrial Uses. Retrieved from [Link]
-
Chuang, S. C., Gandeepan, P., & Cheng, C. H. (2013). Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group. Organic Letters, 15(20), 5294-5297. Retrieved from [Link]
-
Chemistry Letters. (n.d.). Catalytic C-H Activation. Oxford Academic. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient Synthesis of Isoquinoline and Its Derivatives: From Metal Сatalysts to Catalyst-free Processes in Water. Retrieved from [Link]
-
ResearchGate. (n.d.). Transition‐metal‐catalyzed Synthesis of N‐oxides of Isoquinoline. Retrieved from [Link]
-
Besset, T., et al. (2017). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 22(1), 123. Retrieved from [Link]
-
Guimond, N., & Fagnou, K. (2009). Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes. Journal of the American Chemical Society, 131(34), 12050-12051. Retrieved from [Link]
-
Jacob, J., et al. (2016). RECENT ADVANCES IN THE SYNTHESIS OF ISOQUINOLINE AND ITS ANALOGUE: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 1820-1845. Retrieved from [Link]
-
Gupta, S., et al. (2015). C–H Activation Guided by Aromatic N–H Ketimines: Synthesis of Functionalized Isoquinolines Using Benzyl Azides and Alkynes. The Journal of Organic Chemistry, 80(15), 7696-7704. Retrieved from [Link]
-
ResearchGate. (n.d.). One-Step Preparation of 1-Substituted Tetrahydroisoquinolines via the Pictet?Spengler Reaction Using Zeolite Catalysts. Retrieved from [Link]
-
Buchler GmbH. (n.d.). Cycloaddition catalyzed by Cupreidine Derivative. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]
-
Kirada, S., Deepa, P. R., & Sankaranarayanan, M. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 15, 1-20. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. Retrieved from [Link]
-
Wang, Y., et al. (2022). Highly Enantioselective Synthesis of[1][12][29]Triazino[5,4-a]isoquinoline Derivatives via (3 + 3) Cycloaddition Reactions of Diazo Compounds and Isoquinolinium Methylides. Organic Letters, 24(21), 3848-3853. Retrieved from [Link]
-
Yu, X., & Wu, J. (2009). Synthesis of Functionalized Isoquinolines via Sequential Cyclization/Cross-Coupling Reactions. Journal of Combinatorial Chemistry, 11(5), 895–899. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]
-
Jaman, Z., et al. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Journal of the American Society for Mass Spectrometry, 28(11), 2341-2349. Retrieved from [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
-
Cruz, A. C., & Jacobsen, E. N. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society, 144(34), 15571-15582. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pictet-Spengler Reaction - Common Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Ru(II)-catalyzed isoquinoline synthesis from benzylamines. Retrieved from [Link]
-
Kumar, A., et al. (2025). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. RSC Advances, 15, 1-23. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of isoquinolines and isoquinolinones via transition‐metal‐catalyzed C–H functionalization. Retrieved from [Link]
-
Guimond, N., & Fagnou, K. (2009). Isoquinoline synthesis via rhodium-catalyzed oxidative cross-coupling/cyclization of aryl aldimines and alkynes. Journal of the American Chemical Society, 131(34), 12050-12051. Retrieved from [Link]
-
Synfacts. (2021). C–H Functionalization of Quinolines, Isoquinolines, and Pyridines by N-Alkenoxyhetareniums. Synfacts, 17(01), 0031. Retrieved from [Link]
-
Kirada, S., Deepa, P. R., & Sankaranarayanan, M. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 15, 1-20. Retrieved from [Link]
-
D'Elia, V., & Varese, M. (2018). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 23(11), 2758. Retrieved from [Link]
-
Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Retrieved from [Link]
-
ResearchGate. (2017). Pomeranz-Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]
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J&K Scientific LLC. (2021). Pictet-Spengler Reaction. Retrieved from [Link]
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Digital Commons@DePaul. (n.d.). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Retrieved from [Link]
-
Zemtsov, A. A., et al. (2021). Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. Molecules, 26(16), 4967. Retrieved from [Link]
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Technical Support Center: Analytical Methods for Monitoring 4-Fluoroisoquinoline Reaction Progress
Welcome to the technical support center for analytical methods focused on monitoring the reaction progress of 4-Fluoroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to ensure the successful monitoring of your chemical reactions.
Introduction
4-Fluoroisoquinoline is a critical heterocyclic building block in medicinal chemistry and materials science.[1] The introduction of a fluorine atom into the isoquinoline scaffold can significantly alter the compound's physicochemical and biological properties, including metabolic stability and bioavailability.[2][3] Accurate and real-time monitoring of reactions involving 4-Fluoroisoquinoline is paramount for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product.[4] This guide provides a comprehensive overview of the most common analytical techniques, offering practical advice and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for monitoring the progress of reactions with 4-Fluoroisoquinoline?
A1: The most prevalent analytical methods for monitoring reactions involving 4-Fluoroisoquinoline are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[5] Each technique offers distinct advantages depending on the specific requirements of the reaction monitoring.
-
HPLC is highly versatile for monitoring the consumption of starting materials and the formation of products, especially for reactions in the liquid phase.[6]
-
GC-MS is suitable for volatile and thermally stable compounds, providing both separation and mass identification of reactants, products, and byproducts.[7]
-
NMR spectroscopy , particularly 1H and 19F NMR, offers detailed structural information and can be used for in-situ reaction monitoring without the need for sample workup.[8][9]
Q2: How do I choose the best analytical method for my specific 4-Fluoroisoquinoline reaction?
A2: The selection of the optimal analytical method hinges on several factors:
-
Reaction Type: For reactions with significant polarity changes, such as the formation of an amide from a polar amine and a less polar acyl chloride, HPLC and Thin-Layer Chromatography (TLC) are excellent choices.[5]
-
Information Required: If detailed structural information about reactants, products, and potential intermediates is necessary, NMR spectroscopy is the most powerful tool.[9][10] For highly sensitive detection and mass information to identify products and byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.[5]
-
Sample Complexity: For complex reaction mixtures with multiple components, the high resolving power of HPLC and LC-MS is advantageous.[5]
-
Availability of Equipment: Practical considerations of available instrumentation in your laboratory will also guide your choice.[5]
Q3: Why is 19F NMR particularly useful for monitoring reactions with 4-Fluoroisoquinoline?
A3: 19F NMR is an invaluable tool for monitoring reactions involving fluorinated compounds like 4-Fluoroisoquinoline for several key reasons:
-
High Sensitivity and 100% Natural Abundance: The 19F nucleus has a spin of ½ and is 100% naturally abundant, leading to strong signals and high sensitivity.[8]
-
Distinct Chemical Shifts: The chemical shift of the fluorine atom is highly sensitive to its electronic environment. Any change in the substitution pattern or a chemical transformation near the fluorine atom will result in a significant and easily observable shift in the 19F NMR spectrum.[8]
-
Clean Spectral Window: The 19F NMR spectrum is typically free from overlapping signals from other nuclei, providing a clear window to observe the fluorine-containing species.[8]
-
Quantitative Analysis: Under appropriate experimental conditions, the integrals of 19F NMR signals are directly proportional to the concentration of the respective species, allowing for quantitative reaction monitoring.[10]
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the analysis of 4-Fluoroisoquinoline reactions using HPLC, GC-MS, and NMR.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Issue 1: Poor Peak Shape (Tailing or Fronting) for 4-Fluoroisoquinoline or Related Products.
-
Potential Cause:
-
Secondary Interactions: The basic nitrogen atom in the isoquinoline ring can interact with residual acidic silanol groups on the surface of the silica-based stationary phase, leading to peak tailing.
-
Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, causing peak distortion.[11]
-
Inappropriate Mobile Phase pH: The ionization state of 4-Fluoroisoquinoline is pH-dependent. An unsuitable mobile phase pH can lead to poor peak shape.
-
Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
-
Solutions & Proactive Measures:
-
Use a Base-Deactivated Column: Employ a column with end-capping or a base-deactivated stationary phase to minimize silanol interactions.
-
Optimize Mobile Phase pH: For reversed-phase HPLC, add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (0.1%) to the mobile phase to protonate the isoquinoline nitrogen, ensuring a single ionic species and improving peak shape.[5]
-
Reduce Sample Concentration: Dilute the sample to an appropriate concentration before injection.
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[5]
-
Issue 2: Drifting Retention Times.
-
Potential Cause:
-
Column Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention times.[12]
-
Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components or evaporation of a volatile solvent can alter the mobile phase composition over time.[12]
-
Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase can cause retention time drift, especially with gradient elution.
-
-
Solutions & Proactive Measures:
-
Use a Column Oven: Maintain a constant and controlled column temperature using a column oven.[13]
-
Ensure Proper Mobile Phase Preparation: Premix mobile phase components where possible and keep solvent reservoirs capped to prevent evaporation.[11]
-
Adequate Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections. Monitor the baseline for stability as an indicator of equilibration.
-
Issue 3: Ghost Peaks Appearing in the Chromatogram.
-
Potential Cause:
-
Contamination in the Mobile Phase or HPLC System: Impurities in the solvents or leaching from tubing can appear as peaks.
-
Carryover from Previous Injections: Highly retained or high-concentration samples can be carried over to subsequent runs.[13]
-
Degradation of 4-Fluoroisoquinoline: The compound may be unstable under the analytical conditions.
-
-
Solutions & Proactive Measures:
-
Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases.[11]
-
Implement a Needle Wash Step: Use a strong solvent in the autosampler's needle wash to clean the injection port and needle between injections.
-
Incorporate a Column Wash Step: In gradient methods, include a high-organic wash at the end of each run to elute any strongly retained compounds.[14]
-
Assess Analyte Stability: Investigate the stability of 4-Fluoroisoquinoline in the mobile phase and sample solvent over the analysis time.[15][16]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
Issue 1: No Peak or Poor Signal for 4-Fluoroisoquinoline.
-
Potential Cause:
-
Thermal Instability: 4-Fluoroisoquinoline may be degrading in the high-temperature environment of the GC inlet or column.
-
Non-Volatility: The compound or its derivatives may not be sufficiently volatile for GC analysis.
-
Active Sites in the GC System: The analyte may be adsorbing to active sites in the inlet liner, column, or transfer line.
-
-
Solutions & Proactive Measures:
-
Lower Inlet and Oven Temperatures: Optimize the temperature program to use the lowest possible temperatures that still provide good chromatography.
-
Derivatization: Consider derivatization to increase the volatility and thermal stability of the analyte.[17]
-
Use a Deactivated Inlet Liner and Column: Employ a deactivated inlet liner and a column with low bleed and high inertness to minimize active sites.
-
Issue 2: Poor Reproducibility of Peak Areas.
-
Potential Cause:
-
Inconsistent Injection Volume: Issues with the autosampler syringe or manual injection technique can lead to variable injection volumes.
-
Inlet Discrimination: High molecular weight or less volatile compounds may not be transferred efficiently from the inlet to the column.
-
Sample Degradation in the Inlet: The analyte may be degrading to a variable extent during injection.
-
-
Solutions & Proactive Measures:
-
Use an Internal Standard: Incorporate a stable, non-reactive internal standard into your samples to correct for variations in injection volume and system response.
-
Optimize Injection Parameters: Adjust the injection speed, inlet temperature, and split ratio to ensure consistent and efficient sample transfer.
-
Check for Inlet Leaks: Ensure all seals and septa in the inlet are in good condition and properly installed to prevent leaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
Issue 1: Broad or Distorted NMR Peaks.
-
Potential Cause:
-
Poor Magnetic Field Homogeneity (Shimming): An improperly shimmed magnet will result in broad and asymmetric peaks.[9]
-
Presence of Paramagnetic Impurities: Paramagnetic species in the reaction mixture can cause significant line broadening.
-
Chemical Exchange: If the analyte is undergoing a chemical exchange process on the NMR timescale, the peaks can be broadened.
-
Sample Viscosity: Highly viscous samples can lead to broader lines.
-
-
Solutions & Proactive Measures:
-
Proper Shimming: Carefully shim the spectrometer on your sample before acquiring data.
-
Sample Filtration: If solid particles are present, filter the sample before transferring it to the NMR tube.
-
Temperature Variation: Acquiring spectra at different temperatures can help determine if chemical exchange is occurring.
-
Dilute the Sample: If viscosity is an issue, diluting the sample may improve spectral resolution.
-
Issue 2: Inaccurate Quantitative Results.
-
Potential Cause:
-
Insufficient Relaxation Delay (d1): If the relaxation delay is too short, signals from nuclei with long T1 relaxation times will not fully relax, leading to inaccurate integrals.
-
Non-uniform Excitation: The excitation pulse may not be uniform across the entire spectral width.
-
Baseline Distortions: A non-flat baseline will lead to integration errors.
-
-
Solutions & Proactive Measures:
-
Optimize Relaxation Delay: Set the relaxation delay to at least 5 times the longest T1 of the nuclei of interest to ensure full relaxation.
-
Calibrate Pulse Width: Ensure the 90° pulse width is correctly calibrated.
-
Proper Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction algorithm before integration.[10]
-
Experimental Protocols & Data Presentation
General Protocol for Reaction Monitoring by HPLC
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture at specific time points.[17]
-
Quench the reaction if necessary (e.g., by adding a small amount of a suitable quenching agent or diluting in a cold solvent).
-
Dilute the aliquot with a suitable solvent (e.g., a mixture of acetonitrile and water) to an appropriate concentration for HPLC analysis.[17]
-
-
HPLC Conditions (Starting Point for a C18 Column):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start with 95% A and ramp to 95% B over 10-15 minutes.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV detection at a wavelength where both the starting material and product have good absorbance (e.g., 254 nm or 280 nm).[5]
-
Injection Volume: 5-10 µL.[5]
-
-
Analysis:
-
Inject the prepared sample.
-
Monitor the disappearance of the 4-Fluoroisoquinoline peak and the appearance of the product peak over time.
-
The relative peak areas can be used to estimate the reaction progress.[5]
-
Table 1: Example HPLC Data for a Hypothetical Reaction
| Time (minutes) | 4-Fluoroisoquinoline (Peak Area) | Product (Peak Area) | % Conversion |
| 0 | 1,000,000 | 0 | 0% |
| 30 | 750,000 | 250,000 | 25% |
| 60 | 500,000 | 500,000 | 50% |
| 120 | 100,000 | 900,000 | 90% |
| 240 | <10,000 | 990,000 | >99% |
General Protocol for In-Situ Reaction Monitoring by 19F NMR
-
Setup:
-
Acquisition Parameters:
-
Pulse Program: A standard 1D 19F pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 of the fluorine nuclei being observed.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio in a reasonable amount of time.
-
-
Data Collection and Processing:
-
Acquire 19F NMR spectra at regular time intervals throughout the reaction.[19]
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to the starting material (4-Fluoroisoquinoline) and the product(s).
-
Plot the normalized integrals as a function of time to obtain reaction kinetics.[8]
-
Visualizations
Caption: Troubleshooting workflow for poor HPLC peak shape.
Caption: Decision tree for selecting an analytical method.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mt.com [mt.com]
- 5. benchchem.com [benchchem.com]
- 6. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and quantification of isoquinoline alkaloids in the genus Sarcocapnos by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. magritek.com [magritek.com]
- 9. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 15. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 16. From Bed to Bench: Pre-analytical Stability of 29 Anti-infective Agents in Plasma and Whole Blood to Improve Accuracy of Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. organomation.com [organomation.com]
- 18. magritek.com [magritek.com]
- 19. chemrxiv.org [chemrxiv.org]
strategies to minimize impurity formation in 4-Fluoroisoquinoline synthesis
Welcome to the technical support center for 4-Fluoroisoquinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently asked questions. Our focus is to equip you with the knowledge to minimize impurity formation and optimize the yield and purity of your synthesis.
Troubleshooting Guide: Minimizing Impurity Formation
This section addresses specific issues you may encounter during the synthesis of 4-Fluoroisoquinoline, providing potential causes and actionable solutions.
Problem 1: Presence of Unreacted Starting Material in the Final Product
Q: After my reaction, analysis (TLC, HPLC) shows a significant amount of the starting material (e.g., 4-bromoisoquinoline or 4-aminoisoquinoline) remaining. What could be the cause and how can I resolve this?
A: The presence of unreacted starting material is a common issue that typically points to incomplete reaction progression. Several factors could be at play:
-
Insufficient Reagent Stoichiometry: The molar ratio of your reagents is critical. For instance, in a Balz-Schiemann reaction from 4-aminoisoquinoline, an insufficient amount of sodium nitrite or fluoroboric acid will lead to incomplete diazotization and subsequent fluorination.
-
Suboptimal Reaction Temperature: Many synthetic steps are highly temperature-dependent. For example, the decomposition of the diazonium fluoroborate salt to form 4-Fluoroisoquinoline requires a specific temperature range, typically between 45-70°C.[1] Temperatures outside this range can slow down or halt the reaction.
-
Poor Reagent Quality: Degradation of reagents, especially those sensitive to moisture or air (e.g., n-butyllithium in lithiation reactions), can significantly reduce their effective concentration and lead to incomplete reactions.
-
Inadequate Reaction Time: Complex reactions may require longer durations to reach completion. It's crucial to monitor the reaction progress using an appropriate analytical technique like TLC or HPLC.
Troubleshooting Steps:
-
Verify Reagent Stoichiometry: Carefully recalculate and re-weigh your reagents. Consider using a slight excess (1.1-1.2 equivalents) of the key reagent to drive the reaction to completion.
-
Optimize Reaction Temperature: Ensure your reaction is maintained at the optimal temperature. For exothermic reactions, proper cooling is essential to prevent side reactions. For reactions requiring heating, ensure uniform heat distribution.
-
Use High-Purity Reagents: Whenever possible, use freshly opened or properly stored reagents. If you suspect reagent degradation, consider titrating it to determine its active concentration before use.
-
Monitor Reaction Progress: Before quenching the reaction, take aliquots at regular intervals and analyze them by TLC or HPLC to confirm the disappearance of the starting material.
Problem 2: Formation of Positional Isomers
Q: My final product is contaminated with a positional isomer. How can I minimize its formation and purify my desired 4-Fluoroisoquinoline?
A: The formation of positional isomers is a significant challenge, particularly in electrophilic substitution reactions on the isoquinoline core. For instance, during sulfonation or nitration, substitution can occur at other positions on the ring, leading to isomeric impurities.[2]
Strategies to Minimize Isomer Formation:
-
Choice of Synthetic Route: Some synthetic routes offer better regioselectivity than others. For example, building the isoquinoline ring with the fluorine already in place via a Bischler-Napieralski or Pictet-Spengler type synthesis can provide better control over the substitution pattern compared to direct fluorination of the isoquinoline core.
-
Directing Groups: The presence of existing substituents on the isoquinoline ring can direct incoming electrophiles to specific positions. Understanding the directing effects of your substituents is crucial for predicting and controlling the reaction outcome.
-
Reaction Conditions: Temperature and the choice of catalyst or acid can influence the ratio of isomers formed. Milder reaction conditions often favor the thermodynamically more stable product.[3]
Purification of Isomers:
-
Fractional Crystallization: If the isomers have significantly different solubilities, fractional crystallization can be an effective purification method.
-
Column Chromatography: Silica gel column chromatography is a widely used technique for separating positional isomers. The choice of eluent system is critical and may require some optimization.
-
Formation of Acid Addition Salts: As described in the synthesis of 4-fluoroisoquinoline-5-sulfonyl chloride, forming an acid addition salt (e.g., hydrochloride or sulfate) can selectively precipitate one isomer, allowing for its separation from the others.[2][4] This is a highly effective industrial method for purification.
| Purification Method | Principle | Applicability |
| Fractional Crystallization | Differential solubility of isomers | High-purity bulk material |
| Column Chromatography | Differential adsorption on a stationary phase | Lab-scale purification |
| Acid Addition Salt Formation | Differential solubility of salts | Scalable industrial purification[2][4] |
Problem 3: Tar and Polymer Formation
Q: My reaction mixture has turned into a dark, tarry mess, making product isolation difficult. What causes this and how can it be prevented?
A: Tar and polymer formation is a common issue in reactions that involve strong acids, high temperatures, or reactive intermediates, such as in the Skraup or Doebner-von Miller quinoline syntheses which share similarities with some isoquinoline syntheses.[3]
Primary Causes:
-
Polymerization of Reactive Intermediates: Certain reagents or intermediates, especially α,β-unsaturated carbonyl compounds, can polymerize under strongly acidic and high-temperature conditions.[3]
-
Side Reactions: Uncontrolled temperature can lead to a cascade of undesired side reactions, resulting in complex, high-molecular-weight byproducts.[5]
-
Decomposition of Starting Materials or Product: Prolonged exposure to harsh reaction conditions can cause the starting materials or the desired product to decompose into a tarry mixture.[5]
Preventative Measures:
-
Strict Temperature Control: This is the most critical factor. Use an ice bath for exothermic reactions and a well-controlled heating mantle or oil bath for reactions requiring elevated temperatures. Avoid localized overheating.[3]
-
Slow Addition of Reagents: Adding a reactive reagent slowly and in a controlled manner can help to dissipate heat and maintain a steady reaction rate, minimizing side reactions.[3]
-
Use of Milder Catalysts and Conditions: Whenever possible, opt for milder catalysts and reaction conditions that can achieve the desired transformation without promoting side reactions.[3]
-
Purity of Starting Materials: Ensure your starting materials are free from impurities that could initiate polymerization or other side reactions.[3]
-
Optimize Reaction Time: Monitor the reaction closely and quench it as soon as it reaches completion to avoid product degradation.[5]
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for producing high-purity 4-Fluoroisoquinoline?
A1: While several routes exist, a common and often preferred industrial method involves a multi-step synthesis starting from 4-bromoisoquinoline. This route typically proceeds via 4-aminoisoquinoline, followed by a Balz-Schiemann reaction to introduce the fluorine atom.[1] This approach offers good control over the position of the fluorine atom. Another robust method involves the direct fluorination of 4-bromoisoquinoline using n-butyllithium and an electrophilic fluorine source like N-fluorobenzenesulfonimide.[6]
Q2: What are the key safety precautions to consider during 4-Fluoroisoquinoline synthesis?
A2: Many reagents used in these syntheses are hazardous. For example, the synthesis of derivatives like 4-fluoroisoquinoline-5-sulfonyl chloride involves highly corrosive and reactive substances such as sulfur trioxide and thionyl chloride.[7] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and be prepared for quenching highly reactive reagents. The quenching of reactions involving strong acids or organometallic reagents is often highly exothermic and requires careful temperature control.[7]
Q3: What analytical techniques are recommended for monitoring the purity of 4-Fluoroisoquinoline?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of 4-Fluoroisoquinoline and its derivatives.[2][8] It allows for the separation and quantification of the desired product, unreacted starting materials, and byproducts. Other useful techniques include:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and identification of impurities.
Q4: Can the Bischler-Napieralski or Pictet-Spengler reactions be used for 4-Fluoroisoquinoline synthesis?
A4: Yes, these are classical methods for synthesizing the isoquinoline core.[9][10]
-
The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide.[11][12] To synthesize 4-Fluoroisoquinoline, one would need to start with a suitably fluorinated β-phenylethylamine derivative. A major challenge can be the formation of styrenes as a side product via a retro-Ritter reaction.[13]
-
The Pictet-Spengler reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by ring closure.[14][15] This method typically produces tetrahydroisoquinolines, which would then need to be oxidized to yield the aromatic 4-Fluoroisoquinoline. The reaction conditions are generally milder if the aromatic ring is electron-rich.[15]
Experimental Workflow: Purification of 4-Fluoroisoquinoline via Acid Addition Salt Formation
This protocol is adapted from established industrial processes for purifying isoquinoline derivatives.[2][4]
-
Dissolution: Dissolve the crude 4-Fluoroisoquinoline in a suitable organic solvent such as methylene chloride or ethyl acetate.
-
Acidification: Slowly add a solution of an acid (e.g., 4N HCl in ethyl acetate or sulfuric acid in acetone) dropwise to the stirred solution.[2][16] The amount of acid should be slightly more than one molar equivalent relative to the 4-Fluoroisoquinoline.
-
Precipitation: The hydrochloride or sulfate salt of 4-Fluoroisoquinoline will precipitate out of the solution. Continue stirring for a period (e.g., 1 hour) to ensure complete precipitation.[7]
-
Isolation: Collect the precipitated salt by filtration.
-
Washing: Wash the collected solid with a small amount of the organic solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified salt under vacuum.
-
Liberation of the Free Base (Optional): To recover the purified 4-Fluoroisoquinoline free base, dissolve the salt in water and neutralize it with a base (e.g., sodium bicarbonate or sodium hydroxide) to a pH of 7.5-9.5.[2][4]
-
Extraction: Extract the aqueous solution with an organic solvent (e.g., methylene chloride).
-
Final Workup: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified 4-Fluoroisoquinoline.
Visualizing Reaction Pathways
Diagram 1: Generalized Bischler-Napieralski Synthesis and a Key Side Reaction
Caption: Bischler-Napieralski synthesis pathway and potential retro-Ritter side reaction.
Diagram 2: Troubleshooting Workflow for Low Purity
Caption: A logical workflow for troubleshooting low purity in 4-Fluoroisoquinoline synthesis.
References
- JP5066443B2 - Process for producing 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof. (URL not available)
-
A Process For The Synthesis Of 4 Fluoro Isoquinoline - Quick Company. [Link]
- US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google P
-
Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline. [Link]
-
Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines | Chemical Reviews - ACS Publications. [Link]
-
Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines - PMC - NIH. [Link]
-
Pictet-Spengler Isoquinoline Synthesis. [Link]
-
Isoquinoline synthesis - Química Organica.org. [Link]
-
Pictet–Spengler reaction - Wikipedia. [Link]
- EP1852421A1 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google P
- JP6755775B2 - 4-Fluoroisoquinoline manufacturing method - Google P
-
Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones - NIH. [Link]
-
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Publishing. [Link]
-
Pomeranz-Fritsch Reaction - Organic Chemistry Reaction. [Link]
-
Bischler-Napieralski Reaction - Organic Chemistry Portal. [Link]
-
Bischler–Napieralski reaction - Wikipedia. [Link]
-
Pomeranz–Fritsch reaction - Wikipedia. [Link]
-
Bischler-Napieralski Reaction: Examples & Mechanism - NROChemistry. [Link]
-
Pomerantz-Fritsch synthesis of isoquinolines - Química Organica.org. [Link]
-
The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. [Link]
-
A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC - NIH. [Link]
-
Pomeranz-Fritsch Isoquinoline Synthesis | Chem-Station Int. Ed.. [Link]
-
Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PubMed. [Link]
-
Analytical methods for the determination of fluoroquinolones in solid environmental matrices | Request PDF - ResearchGate. [Link]
-
Analytical methods for the determination of fluoroquinolones in solid environmental matrices. [Link]
-
Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - ResearchGate. [Link]
Sources
- 1. A Process For The Synthesis Of 4 Fluoro Isoquinoline [quickcompany.in]
- 2. JP5066443B2 - Process for producing 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-Fluoroisoquinoline CAS#: 394-67-2 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 10. Isoquinoline synthesis [quimicaorganica.org]
- 11. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 12. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 13. Bischler-Napieralski Reaction [organic-chemistry.org]
- 14. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 16. EP1852421A1 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to 4-Fluoroisoquinoline vs. 4-Chloroisoquinoline in Synthesis
Introduction: The Strategic Importance of Halogenated Isoquinolines
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active natural products.[1][2][3] Its rigid, bicyclic framework provides an excellent template for orienting functional groups in three-dimensional space to achieve specific interactions with biological targets.[4] Within this class, halogenated isoquinolines are particularly valuable as versatile intermediates. The halogen atom serves as a reactive handle, enabling a wide array of synthetic transformations to build molecular complexity.
This guide provides an in-depth comparison of two key building blocks: 4-Fluoroisoquinoline and 4-Chloroisoquinoline. While structurally similar, the nuanced differences in the C-F and C-Cl bonds dictate profoundly different synthetic behaviors. Understanding these differences is critical for researchers, scientists, and drug development professionals to devise efficient and logical synthetic strategies. We will explore the synthesis of each compound and dissect their comparative reactivity in fundamental transformations, supported by experimental data and mechanistic insights.
Comparative Synthesis: Accessing the Key Intermediates
The synthetic accessibility of a building block is a primary consideration in any drug development campaign. Here, we contrast the common synthetic routes to 4-fluoroisoquinoline and 4-chloroisoquinoline.
Synthesis of 4-Fluoroisoquinoline
The most established route to 4-fluoroisoquinoline is a multi-step sequence that typically begins with the bromination of isoquinoline.[5] This is followed by ammonolysis to install an amino group, which is then converted to the target fluoro-derivative via a diazotization and subsequent decomposition of the resulting diazonium fluoroborate salt (a Balz-Schiemann type reaction).[5]
Workflow for 4-Fluoroisoquinoline Synthesis
Caption: Multi-step synthesis of 4-Fluoroisoquinoline.
Experimental Protocol: Synthesis of 4-Fluoroisoquinoline from 4-Aminoisoquinoline[5]
-
Diazotization: To a stirred solution of 40% fluoroboric acid (1890 ml), add 4-aminoisoquinoline (420g, 2.909 moles) at 25-30°C. Stir until a clear solution is obtained. Cool the mixture to 0-5°C.
-
Slowly add a solution of sodium nitrite in water drop-wise, maintaining the temperature below 5°C.
-
Stir the resulting slurry for 1 hour at 0-5°C to ensure complete formation of the diazonium fluoroborate salt.
-
Isolation of Salt: Filter the precipitated diazonium salt and wash it with cold water and then cold methanol. Dry the salt under vacuum.
-
Decomposition: Place the dried diazonium fluoroborate salt in a suitable reaction vessel. Heat the salt gently to a temperature range of 45-70°C to initiate decomposition. The decomposition is exothermic and should be controlled carefully.
-
Workup & Purification: After the evolution of nitrogen gas ceases, cool the reaction mixture. Dissolve the crude product in a suitable solvent like toluene. Wash the organic layer with water and then with a sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-fluoroisoquinoline.
-
Further purification can be achieved by distillation or chromatography.
Synthesis of 4-Chloroisoquinoline
In contrast, 4-chloroisoquinoline is typically synthesized in a more direct fashion. A common and efficient method involves the direct chlorination of isoquinoline-4-ol (or its tautomer, 4-isoquinolinone) using a chlorinating agent like phosphorus oxychloride (POCl₃). This transformation is a standard method for converting hydroxylated heterocycles into their chloro-derivatives.[6][7]
Workflow for 4-Chloroisoquinoline Synthesis
Caption: Direct synthesis of 4-Chloroisoquinoline.
Experimental Protocol: Synthesis of 4-Chloroisoquinoline from Isoquinoline-4-ol (Adapted from analogous procedures[6])
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend isoquinoline-4-ol (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).
-
Chlorination: Heat the reaction mixture to reflux (approx. 105-110°C) and maintain for 2-4 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.
-
Quenching: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and will generate HCl gas.
-
Neutralization & Extraction: Once the excess POCl₃ has been quenched, neutralize the acidic aqueous solution by the slow addition of a base, such as a saturated sodium bicarbonate solution or aqueous sodium hydroxide, until the pH is approximately 8-9.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Workup & Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 4-chloroisoquinoline can be purified by column chromatography or recrystallization.
Synthesis Comparison Summary
| Feature | 4-Fluoroisoquinoline Synthesis | 4-Chloroisoquinoline Synthesis |
| Starting Material | Isoquinoline | Isoquinoline-4-ol |
| Number of Steps | 3-4 steps (Bromination, Ammonolysis, Diazotization) | 1-2 steps (Hydroxylation, Chlorination) |
| Key Reagents | Br₂, NH₃, HBF₄, NaNO₂[5] | POCl₃[6] |
| Process Intensity | Involves high-pressure ammonolysis and handling of potentially unstable diazonium salts.[5] | Involves a highly corrosive and water-reactive reagent (POCl₃). |
| Overall Yield | Moderate | Generally Good to High |
| Scalability | More complex due to multiple steps and hazardous intermediates. | More straightforward and generally easier to scale. |
Comparative Reactivity in Key Synthetic Transformations
The choice between 4-fluoro- and 4-chloroisoquinoline is primarily driven by the intended subsequent reaction. Their reactivity profiles are often diametrically opposed.
A. Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone reaction for functionalizing electron-deficient aromatic systems. It proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[8][9]
SNAr Mechanism
Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAr).
Reactivity Comparison: Fluorine as a Superior Leaving Group in SNAr
Contrary to intuition from alkyl halide chemistry (where I > Br > Cl > F is the leaving group trend), in SNAr, fluoride is often the best leaving group among the halogens .[10]
-
Causality—The Rate-Determining Step: The first step, the nucleophilic attack on the C4 carbon, is the slow, rate-determining step (RDS).[10] The high electronegativity of the fluorine atom makes the C4 carbon significantly more electrophilic (electron-poor) compared to the C4 carbon in 4-chloroisoquinoline. This enhanced electrophilicity lowers the activation energy for the initial attack by the nucleophile, accelerating the overall reaction rate. The C-F bond is stronger than the C-Cl bond, but its cleavage occurs in the second, fast step and therefore does not impact the reaction rate.
Experimental Data Snapshot: SNAr with Amines
| Substrate | Nucleophile | Conditions | Reaction Time | Yield | Reference |
| 4-Fluoro nitrobenzene | Polyvinylamine | Water, 80°C | 24 h | High Conversion | Adapted from[11] |
| 4-Chloro quinoline | Butylamine | Neat, 120-130°C | 6 h | Good | Adapted from[12] |
| 4-Chloro quinoline | N,N-dimethylethylenediamine | Neat, 120-130°C | 6-8 h | Good | Adapted from[12] |
Note: Direct comparative studies on 4-fluoro vs. 4-chloro-isoquinoline are sparse in the literature, but the principle is well-established across various heterocyclic systems. The data shows that while chloro-derivatives require high temperatures, fluoro-activated systems can react under milder conditions.
B. Palladium-Catalyzed Cross-Coupling Reactions
For reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, the reactivity trend is completely inverted. These reactions are initiated by the oxidative addition of the C-X bond to a Pd(0) catalyst.
Pd-Catalyzed Cross-Coupling Cycle
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Reactivity Comparison: Chlorine as the Active Partner in Cross-Coupling
In palladium-catalyzed cross-coupling, 4-chloroisoquinoline is the vastly superior substrate .
-
Causality—The Oxidative Addition Step: The reactivity is dictated by the C-X bond dissociation energy. The C-F bond is exceptionally strong (approx. 115 kcal/mol) and is generally inert to oxidative addition by standard Pd(0) catalysts. The C-Cl bond is significantly weaker (approx. 81 kcal/mol), making it readily susceptible to cleavage and oxidative addition, thus initiating the catalytic cycle.[13] While specialized catalysts for C-F activation exist, they are not standard practice.
Experimental Evidence & Conditions
-
Suzuki-Miyaura Coupling: 4-Chloroquinolines and isoquinolines readily undergo Suzuki coupling with various arylboronic acids using standard catalysts like Pd(PPh₃)₄ with a base such as K₂CO₃ in solvents like DMF or toluene/water.[7][14] In contrast, attempting the same reaction with 4-fluoroisoquinoline under these conditions would almost certainly result in the recovery of starting material.
-
Buchwald-Hartwig Amination: This reaction is a powerful tool for C-N bond formation.[15][16] The reaction is highly effective for aryl chlorides, bromides, and triflates.[13][17] 4-Chloroisoquinoline is an excellent substrate for this transformation, coupling with a wide range of primary and secondary amines using palladium catalysts with specialized phosphine ligands (e.g., XPhos, RuPhos) and a strong base (e.g., NaOt-Bu, K₃PO₄).[18] 4-Fluoroisoquinoline is completely unreactive under these conditions.
Strategic Application in Drug Discovery
The choice between these two reagents is a strategic decision based on the desired final product and the overall synthetic plan ("retrosynthesis").
-
Choose 4-Fluoroisoquinoline when:
-
The final target molecule must contain a fluorine atom at the 4-position. The fluorine can act as a bioisostere for a hydrogen atom, improve metabolic stability by blocking oxidative metabolism, or enhance binding affinity through specific interactions.[19]
-
The key bond-forming reaction to build complexity is a Nucleophilic Aromatic Substitution (SNAr) .
A prime example is the synthesis of Rho-kinase (ROCK) inhibitors like Ripasudil . The synthesis relies on the reactivity of 4-fluoroisoquinoline-5-sulfonyl chloride, where the fluorine atom enhances the potency and selectivity of the final drug.[19][20]
-
-
Choose 4-Chloroisoquinoline when:
-
The chlorine atom is intended to be a placeholder for subsequent functionalization via palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira, etc.).
-
A rapid, scalable synthesis of a diverse library of 4-substituted isoquinolines is required, as the cross-coupling reactions offer a broad scope of compatible reaction partners.
-
Conclusion: A Dichotomy of Reactivity
4-Fluoroisoquinoline and 4-chloroisoquinoline present a classic example of how a subtle change in a leaving group leads to a complete reversal in synthetic utility.
| Feature | 4-Fluoroisoquinoline | 4-Chloroisoquinoline |
| Synthesis | More complex, multi-step process | More direct, fewer steps |
| Primary Reactivity | Nucleophilic Aromatic Substitution (SNAr) | Pd-Catalyzed Cross-Coupling |
| Key Mechanistic Driver | High electronegativity of F enhances C4 electrophilicity for nucleophilic attack. | Weaker C-Cl bond is ideal for oxidative addition to Pd(0). |
| Synthetic Role | Primarily used when fluorine is required in the final target or for SNAr-based strategies. | A versatile intermediate for introducing a wide variety of substituents via cross-coupling. |
For the synthetic chemist, the message is clear: the plan dictates the part. If your strategy relies on the facile displacement of a leaving group by a potent nucleophile, 4-fluoroisoquinoline is the reagent of choice. If your pathway involves the powerful and versatile toolkit of palladium-catalyzed cross-coupling, 4-chloroisoquinoline is the indispensable starting material. Understanding this fundamental dichotomy is essential for the efficient and intelligent design of novel isoquinoline-based molecules.
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Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC, NIH. Available at: [Link]
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4-Chloroquinoline. NIST WebBook. Available at: [Link]
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4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. ResearchGate. Available at: [Link]
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The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Isoquinolines
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorination on Isoquinoline Scaffolds, Supported by Experimental Data.
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural alkaloids and synthetic compounds with significant therapeutic properties.[1][2][3][4] From the potent analgesic effects of morphine to the antimicrobial prowess of berberine, the biological activities of isoquinoline derivatives are both diverse and profound.[3][4] In the relentless pursuit of enhanced pharmacological profiles, the strategic incorporation of fluorine into drug candidates has emerged as a powerful and widely adopted strategy.[5][6][7][8] This guide provides an in-depth, objective comparison of the biological activities of fluorinated versus non-fluorinated isoquinolines, supported by experimental data and field-proven insights to inform rational drug design and development.
The Rationale for Fluorination: Enhancing "Drug-Likeness"
The introduction of fluorine, the most electronegative element, into an organic molecule can dramatically alter its physicochemical properties.[9][10] These changes can translate into improved pharmacokinetic and pharmacodynamic profiles. The C-F bond is exceptionally strong, often leading to increased metabolic stability by blocking sites susceptible to oxidative metabolism.[5][6] Furthermore, fluorine's high electronegativity can influence the acidity or basicity of nearby functional groups, alter molecular conformation, and enhance binding affinity to target proteins through favorable interactions like hydrogen bonding and dipole-dipole interactions.[9][10][11] This strategic modification can lead to increased lipophilicity, which may improve membrane permeability and bioavailability.[6]
Comparative Biological Activities: A Data-Driven Analysis
The impact of fluorination on the biological activity of isoquinolines is multi-faceted and often context-dependent. Here, we explore key therapeutic areas where this chemical modification has shown significant effects.
Anticancer Activity: Sharpening the Sword Against Malignancy
The isoquinoline core is a privileged scaffold in the design of anticancer agents, with derivatives exhibiting activities such as cell cycle arrest, induction of apoptosis, and autophagy.[12][13][14] Fluorination can amplify these effects, leading to more potent and selective drug candidates.
For instance, studies on substituted isoquinolin-1-ones as potential bioisosteres of 2,3-dihydroimidazo[2,1-a]isoquinolines revealed that specific substitutions significantly impact antitumor activity. While a direct fluorine-for-hydrogen comparison was not the central focus, the structure-activity relationship (SAR) studies underscore the sensitivity of the isoquinoline scaffold to substitutions that alter electronic and steric properties, a key aspect of fluorination.[15] Research on fluorinated isatins, a related heterocyclic system, demonstrated that fluorinated derivatives can induce apoptosis in cancer cells.[16]
The anticancer potential of the natural isoquinoline alkaloid berberine has been extensively studied.[17] While systematic studies on the direct fluorination of berberine are emerging, the principle of enhancing activity through halogenation is well-established in medicinal chemistry.
Table 1: Comparative Anticancer Activity of Isoquinoline Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Key Findings | Reference |
| Sanguinarine (non-fluorinated) | A375 (Melanoma) | 0.11 - 0.54 | High cytotoxic activity | [18] |
| Chelerythrine (non-fluorinated) | A375 (Melanoma) | 0.14 - 0.46 | High cytotoxic activity | [18] |
| Fluorinated Isatin Derivative (3a) | HuTu 80 (Duodenum adenocarcinoma) | ~50 | Induces apoptosis | [16] |
| 5-Fluorouracil (Reference Drug) | HuTu 80 (Duodenum adenocarcinoma) | ~25 | Standard anticancer agent | [16] |
Note: This table provides a representative comparison. Direct head-to-head comparisons of a fluorinated isoquinoline and its exact non-fluorinated parent compound are not always available in the literature. The data presented illustrates the general potency of isoquinoline-based compounds and the effects of fluorination in related heterocyclic systems.
Experimental Workflow for Evaluating Anticancer Activity
The assessment of anticancer potential for novel isoquinoline derivatives typically follows a standardized workflow to ensure reproducibility and comparability of data.
Caption: A streamlined workflow for the comparative evaluation of anticancer activity of fluorinated and non-fluorinated isoquinolines.
Antimicrobial Activity: A Potent Weapon Against Pathogens
Isoquinoline alkaloids and their synthetic derivatives have a long history of use as antimicrobial agents.[2][19][20] The introduction of a trifluoromethyl (CF3) group, in particular, has been shown to significantly enhance the antimicrobial properties of isoquinolines.[21]
Trifluoromethyl-substituted isoquinolines have demonstrated potent activity against a range of bacteria, including clinically important Gram-positive pathogens like Staphylococcus aureus (including MRSA and VRSA strains), Streptococcus pneumoniae, and Enterococcus faecalis.[20][21] Notably, some of these fluorinated compounds are active against fluoroquinolone-resistant bacterial strains, suggesting a potential to overcome existing resistance mechanisms.[20] The proposed mechanism of action for many of these compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[21][22]
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Trifluoromethyl-Substituted Isoquinolines
| Compound | S. aureus (MRSA, VRSA) | S. epidermidis | L. monocytogenes | S. pneumoniae | E. faecalis | Reference |
| HSN584 | 4 - 8 | 4 - 16 | 4 - 16 | 4 - 16 | 4 - 16 | [21] |
| HSN739 | 4 - 8 | 4 - 16 | 4 - 16 | 4 - 16 | 4 - 16 | [21] |
Note: MIC stands for Minimum Inhibitory Concentration, the lowest concentration of a drug that inhibits the visible growth of a microorganism.
Proposed Mechanism of Antimicrobial Action
The antimicrobial activity of many fluorinated isoquinolines is believed to parallel that of fluoroquinolone antibiotics, targeting essential bacterial enzymes involved in DNA replication.
Caption: Proposed mechanism of action for antimicrobial fluorinated isoquinolines, targeting bacterial DNA gyrase and topoisomerase IV.
Enzyme Inhibition: A Tale of Enhanced Binding and Selectivity
The isoquinoline scaffold is a common feature in many enzyme inhibitors, particularly kinase inhibitors.[23] Fluorination can enhance the binding affinity and selectivity of these compounds. For instance, in the development of inhibitors for the PI3K/Akt/mTOR signaling pathway, a critical cascade in cancer cell proliferation, the presence of a fluorinated moiety can induce higher metabolic stability and excellent oral bioavailability.[5] The fluorinated group can be responsible for high affinity toward the enzyme's binding site through interactions such as hydrogen bonding.[5]
The strategic placement of fluorine can also be used to create mechanism-based or "suicide" inhibitors, where the fluorinated substrate analogue forms a covalent bond with the enzyme, leading to irreversible inhibition.[24][25]
Experimental Protocols: Ensuring Rigor and Reproducibility
To ensure the validity of comparative studies, detailed and standardized experimental protocols are essential.
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of an isoquinoline derivative on cancer cells by measuring metabolic activity.[26]
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Isoquinoline derivative stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the isoquinoline derivatives.
-
Add the diluted compounds to the respective wells and incubate for 48 or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value.[26]
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Bacterial strains
-
Mueller-Hinton broth (or other appropriate growth medium)
-
Isoquinoline derivative stock solution
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a twofold serial dilution of the isoquinoline derivative in the growth medium in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.
Conclusion: A Powerful Strategy for Drug Discovery
The strategic incorporation of fluorine into the isoquinoline scaffold presents a powerful tool for modulating key drug-like properties. As demonstrated, fluorination can influence physicochemical characteristics and enhance biological potency across a range of therapeutic areas, including oncology and infectious diseases. While the effects of fluorination are not universally predictable and require empirical validation, the evidence strongly supports its continued use as a valuable strategy in modern drug discovery and development. The comparative data and protocols provided in this guide serve as a foundational resource for researchers seeking to harness the "fluorine advantage" in the design of next-generation isoquinoline-based therapeutics.
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Stereoselectively fluorinated N-heterocycles: a brief survey. (2013). Beilstein Journal of Organic Chemistry. [Link]
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Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. (2022). International Journal of Molecular Sciences. [Link]
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The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. (2018). Molecules. [Link]
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Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. (2024). ACS Omega. [Link]
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Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. (2007). Bioorganic & Medicinal Chemistry. [Link]
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A Comparative Guide to Ripasudil and Other Rho-Kinase Inhibitors
This guide provides an in-depth comparison of Ripasudil (K-115), a potent Rho-kinase (ROCK) inhibitor, with its predecessor Fasudil and other relevant compounds in the class. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic nuances, comparative efficacy, and the experimental methodologies crucial for evaluating these targeted therapies.
Chapter 1: The Rho/ROCK Signaling Pathway: A Prime Target in Ocular Disease
The Rho family of small GTPases and their primary downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK), are pivotal regulators of fundamental cellular processes.[1] In the context of ocular physiology, the Rho/ROCK pathway is a critical modulator of aqueous humor outflow dynamics and, consequently, intraocular pressure (IOP).[2][3]
Dysregulation or chronic activation of this pathway within the trabecular meshwork (TM) and Schlemm's canal leads to increased actin stress fiber formation, cell contraction, and stiffness.[1][4] This impairs the outflow of aqueous humor, elevating IOP, which is a primary risk factor for the development and progression of glaucoma.[2][3] Therefore, inhibiting the ROCK pathway presents a direct and compelling strategy for treating glaucoma by targeting the diseased outflow tissue.[1][4][5] Beyond IOP reduction, ROCK inhibitors have demonstrated potential for neuroprotection, anti-fibrotic activity, and enhancement of ocular blood flow, making this a multifaceted therapeutic target.[2][5][6]
Step-by-Step Methodology
-
Reagent Preparation :
-
Prepare 1X Wash Buffer (e.g., TBS with 0.05% Tween-20).
-
Prepare Assay Blocking Buffer (e.g., 1X Wash Buffer with 3% BSA).
-
Prepare serial dilutions of the test inhibitor (Ripasudil, Fasudil) and a reference inhibitor (e.g., Y-27632) in kinase reaction buffer to achieve 5X final concentrations. [7] * Prepare a 5X ATP/MgCl₂ solution in distilled water. [7] * Dilute active ROCK-II enzyme to the desired concentration in kinase reaction buffer.
-
-
Assay Procedure :
-
To the wells of the MYPT1-coated microplate, add 20 µL of the diluted test inhibitor or control vehicle (for uninhibited and blank wells).
-
Add 20 µL of diluted active ROCK-II enzyme to all wells except the blank. Add 20 µL of kinase buffer to the blank.
-
Initiate the kinase reaction by adding 20 µL of the 5X ATP/MgCl₂ solution to all wells. [8] * Incubate the plate at 30°C for 30-60 minutes with gentle agitation. [7] * Stop the reaction by washing the plate three times with 200 µL/well of 1X Wash Buffer. [7]
-
-
Detection :
-
Add 100 µL/well of diluted anti-phospho-MYPT1(Thr696) antibody (e.g., 0.5 µg/mL in Assay Blocking Buffer). [7] * Incubate at room temperature for 1 hour with agitation.
-
Wash the plate three times with 1X Wash Buffer.
-
Add 100 µL/well of diluted HRP-conjugated secondary antibody.
-
Incubate at room temperature for 1 hour with agitation.
-
Wash the plate three times with 1X Wash Buffer.
-
Add 100 µL/well of TMB substrate and incubate in the dark until sufficient color develops (5-15 minutes).
-
Add 100 µL of Stop Solution (e.g., 0.5 M H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis :
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Causality and Validation : This protocol includes positive (active enzyme, no inhibitor) and negative (no enzyme) controls to validate the assay's performance. The use of a highly specific phospho-antibody ensures that the signal is directly proportional to ROCK activity, providing a robust system for quantifying inhibition.
Chapter 8: Conclusion and Future Directions
Ripasudil represents a significant advancement over its predecessor, Fasudil, offering substantially greater potency and selectivity as a ROCK inhibitor for ophthalmic use. Its primary mechanism of enhancing trabecular outflow provides a powerful and distinct approach to lowering IOP in glaucoma patients.
While clinical data suggests that other ROCK inhibitors like Netarsudil may offer superior IOP-lowering efficacy in head-to-head comparisons, Ripasudil remains a crucial therapeutic option, particularly in combination therapies. [9][10][11]The key advantages of Ripasudil lie in its well-characterized mechanism and its role as a pioneering, targeted therapy for the conventional outflow pathway.
Future research should continue to explore the promising pleiotropic effects of Ripasudil and other ROCK inhibitors, including their potential for neuroprotection and anti-fibrotic activity, which could offer comprehensive disease-modifying benefits for glaucoma patients beyond simple IOP control. [12][13]
References
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- Rho/Rho-associated kinase pathway in glaucoma (Review).
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A Senior Application Scientist's Guide to In Vitro Bioactivity Validation: A Case Study on a Novel 4-Fluoroisoquinoline Derivative
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vitro bioactivity of a novel 4-Fluoroisoquinoline derivative. We will operate under the working hypothesis that this scaffold, like many quinoline and isoquinoline derivatives, functions as a kinase inhibitor, likely targeting the PI3K/AKT signaling pathway—a critical regulator of cell survival, proliferation, and metabolism frequently dysregulated in cancer.[1][2][3][4]
Our approach is not a simple checklist but a tiered, logical progression of experiments designed to build a robust data package. Each step is designed to answer a critical question, from initial target engagement to downstream functional consequences. We will explain the causality behind our experimental choices, emphasizing self-validating systems through the rigorous use of controls, and compare our hypothetical compound, "4-FIQ-X," against a known PI3K inhibitor to contextualize its performance.
Tiered Validation Workflow
Our validation strategy is structured in three tiers. This workflow ensures a cost-effective and logical progression, where data from each tier informs the decision to proceed to the next, more complex set of experiments.
Caption: Tiered workflow for in vitro validation of a kinase inhibitor.
The PI3K/AKT Signaling Pathway: Our Primary Hypothesis
The Phosphoinositide 3-kinase (PI3K) pathway is a critical intracellular signaling cascade.[2] Upon activation by receptor tyrosine kinases (RTKs), PI3K phosphorylates PIP2 to generate PIP3. This recruits and activates AKT, which in turn phosphorylates a host of downstream proteins to promote cell survival, proliferation, and angiogenesis while inhibiting apoptosis. Its hyperactivation is a hallmark of many cancers, making it a prime therapeutic target.[5][6]
Caption: The PI3K/AKT signaling pathway with the hypothesized point of inhibition.
Tier 1: Biochemical Potency Assessment
Objective: To determine if 4-FIQ-X directly inhibits the enzymatic activity of our primary target kinase (e.g., PI3Kα) and to quantify its potency (IC50).
Causality: A direct, cell-free biochemical assay is the cleanest way to establish target engagement.[7] It isolates the kinase, substrate, and inhibitor from the complexities of a cellular environment, ensuring that any observed inhibition is due to a direct interaction. We will compare 4-FIQ-X to Alpelisib, an approved PI3Kα-specific inhibitor, to benchmark its potency.[5]
Comparative Data: Biochemical IC50 Values
| Compound | Target Kinase | Biochemical IC50 (nM) |
| 4-FIQ-X (Test) | PI3Kα | Experimental Value |
| Alpelisib (Control) | PI3Kα | 5 nM (Reference Value) |
| 4-FIQ-X (Test) | PI3Kβ | Experimental Value |
| Alpelisib (Control) | PI3Kβ | 1,154 nM (Reference Value) |
| 4-FIQ-X (Test) | mTOR | Experimental Value |
| Alpelisib (Control) | mTOR | >10,000 nM (Reference Value) |
Experimental Protocol: In Vitro Kinase Assay (Luminescent)
This protocol is adapted for a generic luminescence-based kinase assay format, which measures the depletion of ATP.
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.5).
-
Prepare a stock solution of recombinant human PI3Kα enzyme in kinase buffer.
-
Prepare a solution of the lipid substrate (e.g., PIP2) in kinase buffer.
-
Prepare a stock solution of ATP at a concentration equal to its Km for the enzyme to ensure accurate IC50 determination.[8]
-
Serially dilute 4-FIQ-X and the control inhibitor (Alpelisib) in DMSO, then further dilute in kinase buffer to create a 10-point dose-response curve.
-
-
Assay Execution (384-well plate):
-
Add 5 µL of the diluted compound or vehicle control (DMSO in kinase buffer) to the appropriate wells.
-
Add 10 µL of the kinase/substrate mixture to each well to initiate the reaction.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Add 15 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
-
Data Acquisition & Analysis:
-
Read the luminescence on a compatible plate reader.
-
The signal is inversely proportional to kinase activity (higher activity = less ATP remaining = lower signal).
-
Normalize the data using "no enzyme" (100% inhibition) and "vehicle control" (0% inhibition) wells.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Tier 2: Cellular On-Target and Phenotypic Validation
Objective: To confirm that 4-FIQ-X can enter cells, engage its target, and produce a measurable anti-proliferative or cytotoxic effect.
Causality: Positive results in a biochemical assay don't guarantee cellular activity. Cell permeability, efflux pumps, and off-target effects can all influence outcomes. This tier addresses two key questions:
-
Does the compound inhibit the proliferation of a cancer cell line known to be dependent on PI3K signaling (e.g., MCF-7, which often has PIK3CA mutations)?[5]
-
Does this inhibition correlate with a reduction in the phosphorylation of AKT, the direct downstream substrate of PI3K activity? This provides the crucial link between the phenotypic outcome and the hypothesized on-target mechanism.[9]
Cell Viability Assay
We will use an XTT assay, which measures the metabolic activity of viable cells. The reduction of the XTT tetrazolium salt to a colored formazan product is dependent on mitochondrial dehydrogenases in living cells.[10][11]
| Compound | Cell Line | GI50 (µM) |
| 4-FIQ-X (Test) | MCF-7 (PIK3CA mutant) | Experimental Value |
| Alpelisib (Control) | MCF-7 (PIK3CA mutant) | Experimental Value |
| 4-FIQ-X (Test) | MDA-MB-231 (PTEN mutant) | Experimental Value |
| Alpelisib (Control) | MDA-MB-231 (PTEN mutant) | Experimental Value |
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 4-FIQ-X and Alpelisib in culture medium. Replace the old medium with 100 µL of medium containing the compounds or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., combining XTT reagent and an electron-coupling reagent).[10] Add 50 µL of this mixture to each well.
-
Incubation for Color Development: Incubate the plate for 4 hours at 37°C. Metabolically active cells will convert the XTT to a soluble orange formazan product.[11]
-
Data Acquisition: Measure the absorbance of the wells at 450-490 nm using a microplate reader.[12]
-
Analysis: Normalize the absorbance values to the vehicle-treated wells (100% viability) and wells with no cells (0% viability). Plot the results to calculate the GI50 (concentration for 50% growth inhibition).
Target Phosphorylation Assay (Western Blot)
Causality: This is the most direct way to demonstrate on-target activity in a cell. If 4-FIQ-X inhibits PI3K, we expect a dose-dependent decrease in the phosphorylation of its downstream target, AKT, at the Ser473 residue. It is critical to also probe for total AKT to ensure the observed decrease is due to a lack of phosphorylation, not protein degradation.
-
Cell Treatment & Lysis:
-
Seed MCF-7 cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with increasing concentrations of 4-FIQ-X (based on the GI50 value) for a short duration (e.g., 2-4 hours) to observe direct signaling effects.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins.[13] Keep samples on ice at all times.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins onto a PVDF membrane.
-
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in TBST. Crucial Note: Do not use milk for blocking when probing for phosphoproteins, as milk contains casein, a phosphoprotein that can cause high background.[13]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-AKT (Ser473).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate for 1 hour at room temperature with an HRP-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.[13]
-
-
Stripping and Re-probing:
-
Strip the membrane of the phospho-AKT antibodies using a mild stripping buffer.
-
Re-block and re-probe the same membrane for total AKT and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading and that the compound is not affecting total AKT levels.
-
Tier 3: Downstream Functional Consequence Assays
Objective: To determine if the on-target inhibition of the PI3K/AKT pathway by 4-FIQ-X translates into meaningful anti-cancer biological effects.
Causality: PI3K/AKT signaling controls several cancer hallmarks. By assessing apoptosis, migration, and angiogenesis, we can build a comprehensive profile of our compound's functional impact.
Apoptosis Induction
Rationale: Inhibiting the pro-survival PI3K/AKT pathway should induce programmed cell death (apoptosis). We will use Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be bound by fluorescently labeled Annexin V.[14] PI is a nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[15]
Caption: Principle of the Annexin V / Propidium Iodide apoptosis assay.
-
Cell Treatment: Treat MCF-7 cells with 4-FIQ-X at 1x and 5x its GI50 value for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., Staurosporine).[15]
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included.
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer immediately. Excite FITC at 488 nm and detect emission at ~530 nm. Excite PI at 488 nm and detect emission at >670 nm.
-
Analysis: Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).
Inhibition of Cell Migration and Invasion
Rationale: The PI3K pathway is a key driver of cell motility. The Transwell assay, or Boyden chamber assay, is a standard method to measure cell migration (chemotaxis) and invasion.[16][17] For invasion, the Transwell insert is coated with a layer of extracellular matrix (e.g., Matrigel), which cells must degrade to pass through, mimicking in vivo invasion.[18]
-
Insert Preparation: Thaw Matrigel on ice and coat the top of an 8 µm pore size Transwell insert. Allow it to solidify at 37°C. Rehydrate the coated insert with serum-free medium.
-
Cell Preparation: Serum-starve MDA-MB-231 cells (a highly invasive cell line) overnight to increase their responsiveness to chemoattractants.[19]
-
Assay Setup:
-
Place the coated inserts into the wells of a 24-well plate.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Resuspend the serum-starved cells in serum-free medium containing different concentrations of 4-FIQ-X or a vehicle control. Add 50,000 cells to the upper chamber of each insert.
-
-
Incubation: Incubate the plate for 22 hours at 37°C to allow for invasion.
-
Staining and Counting:
-
Carefully remove the non-invading cells from the top of the insert with a cotton swab.[19]
-
Fix the cells that have invaded to the bottom of the membrane with methanol and stain them with crystal violet.[17]
-
Wash away excess stain and allow the membrane to dry.
-
Image multiple fields of view for each membrane under a microscope and count the number of stained cells.
-
Inhibition of Angiogenesis
Rationale: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and is often promoted by the PI3K pathway in endothelial cells. The tube formation assay is a widely used in vitro model for angiogenesis.[20][21] It measures the ability of endothelial cells (like HUVECs) to form capillary-like structures when cultured on a basement membrane extract (Matrigel).[22]
-
Plate Coating: Thaw Matrigel on ice and use it to coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow it to solidify.[22]
-
Cell Treatment: Resuspend Human Umbilical Vein Endothelial Cells (HUVECs) in low-serum medium containing various concentrations of 4-FIQ-X, a vehicle control, or a known angiogenesis inhibitor (e.g., Suramin).
-
Seeding: Seed the treated HUVECs onto the solidified Matrigel.
-
Incubation: Incubate for 4-12 hours. This time is critical; HUVECs typically form robust networks within this window, after which the structures may begin to degrade.[22][23]
-
Imaging and Analysis:
-
Image the tube networks in each well using a phase-contrast microscope.
-
Quantify the degree of tube formation using image analysis software (e.g., ImageJ with an angiogenesis plugin). Key parameters include total tube length, number of nodes, and number of loops.[20]
-
Conclusion and Forward-Looking Statement
This guide has outlined a rigorous, multi-tiered strategy for the in vitro validation of a novel 4-Fluoroisoquinoline derivative, 4-FIQ-X, as a putative PI3K inhibitor. By progressing from direct biochemical assays to cellular on-target validation and finally to downstream functional readouts, this workflow allows for the systematic construction of a compelling data package.
Successful validation—demonstrated by potent biochemical inhibition, on-target p-AKT reduction, and significant effects on cancer cell viability, apoptosis, invasion, and angiogenesis—would strongly support the continued development of 4-FIQ-X. The next logical steps would include broader kinase selectivity profiling to assess off-target effects, ADME/Tox profiling to evaluate its drug-like properties, and ultimately, progression into in vivo animal models to validate its efficacy in a physiological context.
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A Senior Application Scientist's Guide to Isoquinoline Synthesis: A Comparative Analysis of Methodologies
Authored for Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds.[1] Its prevalence in pharmaceuticals, from vasodilators like papaverine to antimicrobial agents, underscores the critical need for efficient and versatile synthetic routes.[2] This guide provides an in-depth comparative analysis of the most prominent methodologies for isoquinoline synthesis, offering field-proven insights into their mechanisms, applications, and practical execution. We will explore the classical named reactions that have long been the workhorses of organic synthesis, alongside modern catalytic and greener alternatives that address the growing demand for sustainable chemical manufacturing.
The Classical Cornerstones: A Foundation of Isoquinoline Synthesis
For decades, the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions have been the go-to methods for constructing the isoquinoline core. Each offers a unique strategic approach, with distinct advantages and limitations.
The Bischler-Napieralski Reaction
This powerful acid-catalyzed intramolecular cyclization of β-arylethylamides remains a widely used method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines.[3][4] The reaction is particularly effective for arenes bearing electron-donating groups.[5]
Mechanism and Causality:
The reaction is initiated by the activation of the amide carbonyl by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[6] This is followed by an intramolecular electrophilic aromatic substitution to form the dihydroisoquinoline ring. Two mechanistic pathways are generally considered: one proceeding through a dichlorophosphoryl imine-ester intermediate and another, more widely accepted route, involving a nitrilium ion intermediate.[7] The choice of dehydrating agent and reaction conditions can influence the predominant pathway.[6]
Experimental Workflow: Bischler-Napieralski Reaction
Caption: General workflow for the Bischler-Napieralski synthesis of isoquinolines.
The Pictet-Spengler Reaction
Discovered in 1911, the Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and a carbonyl compound (aldehyde or ketone) under acidic conditions to form a tetrahydroisoquinoline.[8] This reaction is particularly valuable as it can proceed under mild, even physiological, conditions, especially when the aromatic ring is activated with electron-donating groups.[9] It is a key reaction in the biosynthesis of many alkaloids.[8]
Mechanism and Causality:
The reaction proceeds through the formation of a Schiff base from the amine and carbonyl compound, which is then protonated to form an electrophilic iminium ion.[9] This intermediate undergoes an intramolecular electrophilic aromatic substitution to yield the tetrahydroisoquinoline product. The nucleophilicity of the aromatic ring is a critical factor, with electron-rich systems like indoles and pyrroles reacting under milder conditions than less nucleophilic rings such as benzene.[10]
Reaction Mechanism: Pictet-Spengler Reaction
Caption: Simplified mechanism of the Pictet-Spengler reaction.
The Pomeranz-Fritsch Reaction and its Schlittler-Müller Modification
The Pomeranz-Fritsch reaction provides a direct route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal, formed from a benzaldehyde and a 2,2-dialkoxyethylamine.[1] While versatile, the classical conditions often require harsh acids and can lead to low yields.[1]
A significant improvement is the Schlittler-Müller modification , which utilizes a substituted benzylamine and a glyoxal acetal as starting materials.[11] This variation often provides better yields and allows for the synthesis of C1-substituted isoquinolines.[11][12]
Mechanism and Causality:
Both variations proceed through the formation of a Schiff base intermediate. In the Pomeranz-Fritsch reaction, acid-catalyzed elimination of alcohol from the acetal generates a vinyl ether-like intermediate that undergoes electrophilic attack by the aromatic ring.[13] The Schlittler-Müller modification follows a similar pathway, with the glyoxal acetal providing the two-carbon unit that will form part of the pyridine ring of the isoquinoline.[12]
Comparative Analysis of Classical Methodologies
| Feature | Bischler-Napieralski Reaction | Pictet-Spengler Reaction | Pomeranz-Fritsch Reaction |
| Starting Materials | β-Arylethylamide | β-Arylethylamine and Aldehyde/Ketone | Benzaldehyde and Aminoacetaldehyde Acetal |
| Key Reagents | Dehydrating agent (POCl₃, P₂O₅, PPA)[6] | Protic or Lewis acid catalyst (HCl, TFA)[9] | Strong acid (H₂SO₄)[1] |
| Initial Product | 3,4-Dihydroisoquinoline[4] | 1,2,3,4-Tetrahydroisoquinoline[8] | Isoquinoline[1] |
| Reaction Conditions | Generally harsh, refluxing acidic conditions[6] | Can be mild for activated systems[10] | Often harsh, strong acid[1] |
| Substrate Scope | Favored by electron-donating groups on the arene[5] | Broad, especially for electron-rich arenes and indoles[10] | Can be limited by harsh conditions and low yields[1] |
| Key Advantages | Good for 1-substituted dihydroisoquinolines | Can be performed under mild, biomimetic conditions | Direct synthesis of the aromatic isoquinoline |
| Limitations | Requires amide synthesis; harsh conditions | May require subsequent oxidation to isoquinoline | Often low yields; harsh conditions can limit functional group tolerance |
Modern Methodologies: Expanding the Synthetic Toolkit
While the classical methods are invaluable, modern organic synthesis has driven the development of more efficient, versatile, and sustainable approaches to isoquinoline synthesis.
Transition-Metal-Catalyzed C-H Activation/Annulation
In recent years, transition-metal catalysis, particularly with rhodium and palladium, has emerged as a powerful tool for the construction of isoquinolines.[14][15] These methods often proceed via chelation-assisted C-H activation of a directing group on the aromatic substrate, followed by annulation with an alkyne or alkene.[14]
Mechanism and Causality:
A common strategy involves the use of an oxidizing directing group, such as a hydrazone, on an aromatic aldehyde or ketone.[14] The transition metal catalyst, for example, a Rh(III) complex, coordinates to the directing group and facilitates the cleavage of a C-H bond ortho to the directing group, forming a metallacyclic intermediate. This intermediate then undergoes migratory insertion of an alkyne, followed by reductive elimination to afford the isoquinoline product and regenerate the active catalyst.
Catalytic Cycle: Rh(III)-Catalyzed Isoquinoline Synthesis
Caption: A simplified catalytic cycle for Rh(III)-catalyzed isoquinoline synthesis.
Greener Synthetic Approaches
The principles of green chemistry have spurred the development of more environmentally benign methods for isoquinoline synthesis. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.[7][16]
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates and improve yields in classical isoquinoline syntheses, often under solvent-free or greener solvent conditions.[17] For instance, microwave-assisted Bischler-Napieralski and Pictet-Spengler reactions have been reported with reduced reaction times and improved efficiency.[17]
Photocatalytic Synthesis: Visible-light photocatalysis offers a mild and sustainable approach to generate radical intermediates that can participate in isoquinoline-forming cyclizations.[18] These reactions often proceed at room temperature and can tolerate a wide range of functional groups.[19]
Quantitative Comparison of Methodologies
The choice of synthetic method often depends on the desired substitution pattern and the available starting materials. The following table provides a comparison of reported yields for the synthesis of similar isoquinoline derivatives using different methodologies.
| Starting Material | Product | Method | Yield (%) | Reference |
| N-(3,4-dimethoxyphenethyl)benzamide | 1-Phenyl-6,7-dimethoxy-3,4-dihydroisoquinoline | Bischler-Napieralski (POCl₃) | 85 | [4] |
| 3,4-Dimethoxyphenethylamine and Benzaldehyde | 1-Phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | Pictet-Spengler (TFA) | 92 | [19] |
| 3,4-Dimethoxybenzaldehyde and Aminoacetaldehyde diethyl acetal | 6,7-Dimethoxyisoquinoline | Pomeranz-Fritsch (H₂SO₄) | 45 | [1] |
| 3,4-Dimethoxybenzylamine and Glyoxal semiacetal | 6,7-Dimethoxyisoquinoline | Schlittler-Müller | 78 | [20] |
| N'-(3,4-dimethoxybenzylidene)acetohydrazide and Phenylacetylene | 1-Phenyl-6,7-dimethoxyisoquinoline | Rh(III)-catalyzed C-H activation | 91 | [14] |
Green Chemistry Metrics: A Move Towards Sustainability
To objectively assess the environmental impact of different synthetic routes, green chemistry metrics such as the E-Factor (Environmental Factor) and Process Mass Intensity (PMI) are increasingly being employed.[21]
-
E-Factor: The mass ratio of waste to desired product. A lower E-Factor indicates less waste generation.[21]
-
Process Mass Intensity (PMI): The total mass of materials (raw materials, solvents, reagents, process water) used to produce a certain mass of product. A lower PMI signifies a more resource-efficient process.[21]
While detailed calculations require specific experimental data that is not always fully reported, a qualitative assessment suggests that modern catalytic methods and those employing greener conditions (e.g., microwave synthesis, photocatalysis) generally have more favorable green chemistry metrics compared to classical methods that often use stoichiometric, hazardous reagents and large volumes of solvents.
Detailed Experimental Protocols
Protocol 1: Bischler-Napieralski Synthesis of 1-Methyl-6,7-dimethoxy-3,4-dihydroisoquinoline
-
To a solution of N-(3,4-dimethoxyphenethyl)acetamide (1.0 g, 4.48 mmol) in anhydrous acetonitrile (20 mL) is added phosphorus oxychloride (1.03 g, 6.72 mmol) dropwise at 0 °C.
-
The reaction mixture is then heated at reflux for 2 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is dissolved in water (20 mL) and washed with diethyl ether (2 x 15 mL).
-
The aqueous layer is basified with 2 M sodium hydroxide solution to pH 10-11 and extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the crude product.
-
Purification by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) yields the pure 1-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline.
Protocol 2: Pictet-Spengler Synthesis of 1-Methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
-
A solution of 3,4-dimethoxyphenethylamine (1.0 g, 5.52 mmol) and acetaldehyde (0.24 g, 5.52 mmol) in a mixture of water (10 mL) and concentrated hydrochloric acid (1 mL) is stirred at room temperature for 24 hours.
-
The reaction mixture is then cooled in an ice bath and basified with a 20% aqueous solution of sodium hydroxide to pH 10.
-
The aqueous layer is extracted with dichloromethane (3 x 25 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel (eluent: ethyl acetate/hexane, 1:1) to give the desired tetrahydroisoquinoline.[16]
Conclusion
The synthesis of the isoquinoline nucleus remains a vibrant area of research, driven by the continued discovery of bioactive natural products and the development of new pharmaceuticals. While the classical Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions provide a solid foundation for accessing this important scaffold, modern methodologies offer significant advantages in terms of efficiency, substrate scope, and sustainability. Transition-metal-catalyzed C-H activation and greener synthetic approaches are paving the way for more atom-economical and environmentally friendly routes to a diverse range of isoquinoline derivatives. The choice of a particular methodology will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. A thorough understanding of the strengths and weaknesses of each approach, as outlined in this guide, is essential for the modern synthetic chemist.
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Sharma, V., Kumar, P., & Pathak, D. (2010). Pomeranz-Fritsch reaction: A valuable method for the formation of isoquinoline by the acid catalysed cyclisation of benzalamino acetal obtained from aromatic aldehyde and aminoacetaldehyde acetal. Name Reactions in Heterocyclic Chemistry-II, 598-610. [Link]
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Deshmukh, S. A., et al. (2019). Synthesis of isoquinolines and isoquinolinones via transition-metal-catalyzed C–H functionalization. ChemistrySelect, 4(31), 9114-9118. [Link]
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Wang, Y., Patil, P., Kurpiewska, K., Kalinowska-Tłuścik, J., & Dömling, A. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters, 21(9), 3332–3337. [Link]
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A Comparative Guide to HPLC and NMR Analysis for Purity Assessment of 4-Fluoroisoquinoline Sulfate
Abstract
For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety and efficacy. This guide provides an in-depth comparison of two orthogonal and powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive purity assessment of 4-Fluoroisoquinoline sulfate. We will delve into the theoretical underpinnings, present detailed, field-proven experimental protocols, and interpret the resulting data, demonstrating how these techniques synergistically provide a complete and trustworthy purity profile.
Introduction: The Criticality of Purity for this compound
4-Fluoroisoquinoline is a heterocyclic aromatic compound, and its sulfate salt form is often utilized in drug development for improved solubility and stability.[1] The presence of impurities, even in trace amounts, can significantly impact the API's toxicological profile and therapeutic efficacy.[2] Regulatory bodies such as the International Council for Harmonisation (ICH) mandate stringent control over impurities in new drug substances.[2][3][4][5][6] Therefore, employing robust and orthogonal analytical methods is not just a matter of good science but a regulatory necessity.
This guide will demonstrate that while HPLC is exceptional for separating and quantifying process-related impurities and degradation products, NMR spectroscopy provides unambiguous structural confirmation, identifies impurities that may lack a UV chromophore, and offers a powerful method for absolute quantification (qNMR).[7][8][9][10] The combined use of these techniques provides a self-validating system for purity assessment.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Separation
HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power, sensitivity, and reproducibility.[11] For purity analysis, a "stability-indicating" HPLC method is paramount. This means the method must be able to resolve the main API peak from all potential impurities and degradation products.[12][13][14]
Causality Behind Experimental Choices
The development of a robust, stability-indicating HPLC method requires careful consideration of several parameters:
-
Column Chemistry: A reversed-phase C18 column is the workhorse for separating moderately polar to nonpolar compounds like 4-Fluoroisoquinoline. Its hydrophobic stationary phase provides excellent retention and resolution for aromatic systems.
-
Mobile Phase: A gradient elution using acetonitrile and water is chosen to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and eluted within a reasonable runtime.
-
pH Modifier: The addition of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase serves two key purposes. First, it protonates the nitrogen on the isoquinoline ring, ensuring a consistent ionic form and preventing peak tailing. Second, it improves peak shape and retention on the C18 column.[15]
-
Detector: A Photodiode Array (PDA) detector is superior to a simple UV detector. It captures the entire UV spectrum for each peak, which is invaluable for peak purity assessment and for gaining preliminary structural information about unknown impurities.
Experimental Workflow for HPLC Analysis
The logical flow for HPLC purity assessment ensures that the system is performing correctly before the analysis of the actual sample.
Caption: High-level workflow for HPLC purity analysis.
Detailed Protocol: Stability-Indicating HPLC Method
This protocol is a robust starting point and must be fully validated according to ICH Q2(R1) guidelines.
1. Instrumentation and Materials:
-
HPLC system with gradient pump, autosampler, column thermostat, and PDA detector.
-
Data acquisition and processing software (e.g., Empower, Chromeleon).
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
This compound reference standard and sample lot.
-
HPLC-grade acetonitrile (ACN), water, and trifluoroacetic acid (TFA).
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in ACN
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (with PDA scan from 200-400 nm)
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) %A %B 0.0 95 5 20.0 20 80 25.0 20 80 25.1 95 5 | 30.0 | 95 | 5 |
3. Sample and Standard Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in diluent to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the sample lot in the same manner as the standard solution.
4. System Suitability Test (SST):
-
Inject the standard solution five times.
-
Acceptance Criteria (as per USP <621>): [16][17][18]
-
Tailing Factor (T): ≤ 2.0 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.
-
5. Analysis and Calculation:
-
Once SST criteria are met, inject the sample solution.
-
Calculate the purity by area percent normalization:
-
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
-
6. Forced Degradation Studies:
-
To prove the method is stability-indicating, the drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.[13][14][19][20] The method must demonstrate that the main peak is spectrally pure and well-resolved from any degradants formed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules.[8][21] Its inherent quantitative nature—where the signal area is directly proportional to the number of nuclei—makes it a powerful primary method for purity assessment, often referred to as quantitative NMR (qNMR).[7][10][22][23][24][25]
Causality Behind Experimental Choices
-
¹H NMR for Identity and Impurity Profiling: A standard proton (¹H) NMR spectrum serves as a unique fingerprint of the molecule. It confirms the identity of this compound and can reveal the presence of organic impurities, often allowing for their structural identification.
-
Solvent Selection: A deuterated solvent like DMSO-d₆ is ideal for sulfate salts, which often have poor solubility in less polar solvents like CDCl₃. The residual solvent peak of DMSO-d₆ (around 2.50 ppm) is well-defined and does not typically interfere with key analyte signals.
-
Quantitative NMR (qNMR): For absolute purity determination, a certified internal standard (IS) is added in a known quantity to the sample.[7] The purity of the analyte is calculated by comparing the integral of a specific analyte proton signal to a signal from the IS. Maleic acid or dimethyl sulfone are excellent choices for an IS as their sharp singlet peaks often appear in a clear region of the spectrum.
-
Relaxation Delay (D1): For accurate quantification in qNMR, full relaxation of all protons between scans is critical. A long relaxation delay (D1) of at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons being integrated is essential. A D1 of 30 seconds is often a safe and robust starting point.
Experimental Workflow for NMR Analysis
The NMR workflow prioritizes accurate sample preparation and parameter selection for reliable quantification.
Caption: High-level workflow for qNMR purity analysis.
Detailed Protocol: Purity by ¹H qNMR
This protocol is based on principles outlined in USP General Chapter <761>.[21][26][27][28][29]
1. Instrumentation and Materials:
-
NMR Spectrometer (≥400 MHz recommended for better resolution).
-
High-precision analytical balance.
-
Certified internal standard (IS), e.g., Maleic Acid (purity ≥ 99.5%).
-
This compound sample.
-
Deuterated solvent: DMSO-d₆.
-
Class A volumetric glassware.
2. Sample Preparation:
-
Accurately weigh approximately 15 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 10 mg of the Maleic Acid internal standard into the same vial.
-
Add approximately 0.75 mL of DMSO-d₆.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Lock onto the deuterium signal of DMSO-d₆.
-
Perform automatic or manual shimming to optimize magnetic field homogeneity.
-
Tune and match the probe for the ¹H frequency.
-
Key Acquisition Parameters:
-
Pulse Angle: 30-90° (a 90° pulse gives the best signal but requires a longer D1).
-
Relaxation Delay (D1): 30 seconds.
-
Number of Scans (NS): 16-64 (to achieve adequate signal-to-noise).
-
Acquisition Time (AQ): ≥ 3 seconds.
-
4. Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Carefully integrate a well-resolved, non-overlapping signal for the analyte and the internal standard. For Maleic Acid, the olefinic protons appear as a singlet around 6.3 ppm. For 4-Fluoroisoquinoline, a downfield aromatic proton is a good candidate.
-
Calculate the purity (mass fraction, w/w) using the following formula:
Purity (w/w %) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I: Integral value of the signal
-
N: Number of protons for the integrated signal
-
MW: Molar mass (Analyte: 147.15 g/mol for free base; IS: 116.07 g/mol )[30]
-
m: Mass weighed
-
P_IS: Purity of the internal standard (as a percentage)
-
Comparative Analysis: HPLC vs. NMR
Neither technique alone provides a complete picture. Their power lies in their orthogonality—they measure purity based on different physical principles, providing a robust, cross-validated result.
| Feature | HPLC with PDA Detection | ¹H NMR Spectroscopy |
| Principle | Physical separation based on polarity, followed by UV absorbance detection. | Nuclear spin transitions in a magnetic field, providing structural and quantitative data. |
| Primary Use | Separation and quantification of process-related impurities and degradation products. | Structural confirmation, identification of impurities, and absolute quantification (qNMR). |
| Quantification | Relative (Area %). Requires a reference standard of the API for mass % assay. | Absolute (Mass %). Uses a certified internal standard for direct purity measurement.[7][10] |
| Strengths | - High sensitivity for UV-active compounds.- Excellent resolving power for complex mixtures.- Well-established in regulatory filings.[16][17] | - Unambiguous structural confirmation.- Detects non-UV active impurities (e.g., residual solvents).- Primary ratio method, highly accurate.[7] |
| Limitations | - Cannot identify unknown impurities without mass spectrometry (LC-MS).- Impurities without a chromophore are not detected.- Relative quantification can be skewed by differences in response factors. | - Lower sensitivity compared to HPLC.- Signal overlap can complicate quantification in complex mixtures.- Requires higher sample concentration. |
| Regulatory Standing | Universally required for purity and stability testing.[3][5] | Increasingly accepted and encouraged as an orthogonal method for purity.[21][22][26] |
Conclusion: A Synergistic Approach for Unquestionable Quality
For a comprehensive and defensible purity assessment of this compound, a dual-pronged approach using both HPLC and NMR is the industry's best practice. HPLC provides a high-resolution chromatogram, quantifying impurities relative to the main component, and forms the basis of stability studies. NMR complements this by providing an unambiguous structural confirmation and an absolute purity value via qNMR, while also identifying other potential impurities like residual solvents that are invisible to a UV detector.
By integrating the data from these two powerful, orthogonal techniques, drug development professionals can build a complete, trustworthy, and regulatory-compliant purity profile, ensuring the quality and safety of the final drug substance.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Fluoroisoquinoline Analogs
The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of biologically active compounds and natural products.[1][2] The introduction of a fluorine atom at the 4-position of the isoquinoline ring can significantly modulate the physicochemical and pharmacological properties of the resulting analogs, influencing their potency, selectivity, and metabolic stability. This guide provides a comprehensive comparison of 4-fluoroisoquinoline analogs, delving into their structure-activity relationships (SAR), supported by experimental data from closely related compound series, and detailing the methodologies for their synthesis and biological evaluation.
The Strategic Importance of the 4-Fluoro Substituent
Fluorine is the most electronegative element, and its introduction into a drug candidate can have profound effects. In the context of the isoquinoline scaffold, a fluorine atom at the 4-position can:
-
Alter Basicity: The strong electron-withdrawing nature of fluorine can lower the pKa of the isoquinoline nitrogen, affecting its ionization state at physiological pH and potentially influencing its interaction with biological targets and cell permeability.[3]
-
Enhance Binding Interactions: Fluorine can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in the target protein's binding pocket.
-
Block Metabolic Sites: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Introducing fluorine at a metabolically labile position can block oxidative metabolism, thereby increasing the compound's half-life and bioavailability.
-
Modulate Conformation: The small size of the fluorine atom allows it to act as a hydrogen isostere, but its high electronegativity can influence the conformation of the molecule, which can be critical for optimal binding to a target.
Comparative Structure-Activity Relationship (SAR) Analysis
Due to a scarcity of direct and comprehensive SAR studies on a wide range of 4-fluoroisoquinoline analogs, this section will draw logical inferences from SAR studies of structurally related isoquinoline and quinoline derivatives. The isoquinoline core is numbered as follows:
(Caption: Inhibition of kinase signaling by a 4-fluoroisoquinoline analog.)
As Tubulin Polymerization Inhibitors
Certain quinoline derivatives are known to inhibit tubulin polymerization by binding to the colchicine binding site, leading to cell cycle arrest at the G2/M phase and apoptosis. [4][5][6]For 4-fluoroisoquinoline analogs targeting tubulin, the SAR would likely involve:
-
A trimethoxyphenyl-like moiety, often attached at the 1- or 2-position of the core, which is a common feature of colchicine site inhibitors.
-
The isoquinoline core itself acts as a scaffold to correctly position the key interacting groups.
-
The 4-fluoro group could enhance binding affinity through favorable interactions within the colchicine binding pocket.
Experimental Protocols
General Synthesis of 4-Fluoroisoquinoline Analogs
A general synthetic route to 4-fluoroisoquinoline analogs can be adapted from known procedures. [7][8]A common starting point is isoquinoline itself.
Step 1: Bromination of Isoquinoline
-
Isoquinoline is treated with a brominating agent, such as bromine in the presence of a suitable solvent, to yield 4-bromoisoquinoline. This often proceeds via the hydrobromide salt. [7] Step 2: Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig Coupling
-
For 1-Aryl Analogs: The 4-bromoisoquinoline can be subjected to a Suzuki or Stille coupling with an appropriate boronic acid or stannane to introduce an aryl or heteroaryl group at a different position (if the bromine is strategically placed elsewhere first). More commonly, functionalization at the 1-position is achieved through other means before or after the introduction of the 4-fluoro group.
-
A more direct route to 4-fluoroisoquinoline involves a multi-step process starting from isoquinoline, proceeding through 4-aminoisoquinoline, which is then converted to the 4-fluoro derivative via a diazonium salt. [7] Step 3: Introduction of the 4-Fluoro Group (Balz-Schiemann Reaction)
-
Starting from 4-aminoisoquinoline, diazotization is performed using sodium nitrite in the presence of fluoroboric acid (HBF4) at low temperatures.
-
The resulting diazonium fluoroborate salt is then thermally decomposed to yield 4-fluoroisoquinoline. [7] Step 4: Further Diversification
-
With the 4-fluoroisoquinoline core in hand, further modifications can be made at other positions, such as the 1-position, using organometallic reagents or other coupling reactions.
(Caption: General workflow for the synthesis of 4-fluoroisoquinoline analogs.)
In Vitro Biological Evaluation
1. Cell Proliferation Assay (MTT or SRB Assay)
-
Purpose: To determine the cytotoxic or cytostatic effects of the compounds on cancer cell lines. [9][10]* Methodology:
-
Seed cancer cells (e.g., MCF-7, A549) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the 4-fluoroisoquinoline analogs for 48-72 hours.
-
Add MTT reagent and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the GI50 or IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
2. Kinase Inhibition Assay
-
Purpose: To determine the direct inhibitory effect of the compounds on a specific protein kinase.
-
Methodology (e.g., for EGFR kinase):
-
Use a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
In a 96-well plate, combine the recombinant kinase, the substrate (a specific peptide), and ATP.
-
Add the test compounds at various concentrations.
-
Incubate the reaction mixture to allow for phosphorylation of the substrate.
-
Add a reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add a second reagent that converts the ADP produced into a luminescent signal.
-
Measure the luminescence, which is proportional to the kinase activity.
-
Calculate the IC50 value from the dose-response curve.
-
3. Tubulin Polymerization Assay
-
Purpose: To assess the ability of the compounds to inhibit the polymerization of tubulin into microtubules. [4][11]* Methodology:
-
Use purified tubulin protein in a polymerization buffer.
-
Add the test compounds or a known inhibitor (e.g., colchicine) to the tubulin solution in a 96-well plate.
-
Initiate polymerization by raising the temperature to 37°C.
-
Monitor the increase in absorbance (e.g., at 340 nm) over time using a temperature-controlled spectrophotometer. The absorbance increases as microtubules form.
-
Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
Conclusion
The 4-fluoroisoquinoline scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic placement of the fluorine atom at the 4-position can significantly enhance the drug-like properties of these analogs. By drawing on the extensive SAR knowledge from related quinoline and isoquinoline series, researchers can rationally design and synthesize new 4-fluoroisoquinoline derivatives with potent and selective activity against various biological targets, including protein kinases and tubulin. The experimental protocols outlined in this guide provide a robust framework for the synthesis and evaluation of these promising compounds, paving the way for the discovery of next-generation therapeutics.
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A Researcher's Guide to Assessing the Metabolic Stability of Fluorinated Isoquinoline Compounds
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone of medicinal chemistry.[1][2][3][4] This is particularly true for heterocyclic scaffolds like isoquinoline, a privileged structure in numerous pharmacologically active agents. The introduction of fluorine can profoundly influence a molecule's physicochemical properties, target engagement, and, critically, its metabolic fate.[5][6][7] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the metabolic stability of fluorinated isoquinoline compounds. We will delve into the underlying principles, provide detailed experimental protocols, and offer a comparative analysis to guide your research and development efforts.
The Rationale for Fluorination in Isoquinoline Scaffolds
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making it highly resistant to metabolic cleavage by oxidative enzymes like the Cytochrome P450 (CYP450) superfamily.[1] By strategically placing fluorine atoms at metabolically labile positions within an isoquinoline core, medicinal chemists can "block" common sites of metabolism, thereby enhancing the compound's metabolic stability.[2][7] This often translates to improved pharmacokinetic profiles, such as increased half-life and oral bioavailability.[1][7]
However, the influence of fluorine extends beyond simply sterically hindering metabolic attack. Its high electronegativity can alter the electronic properties of the entire molecule, potentially influencing enzyme-substrate interactions and the regioselectivity of metabolism at other sites.[5][6] Therefore, a systematic assessment of metabolic stability is crucial to understand the full impact of fluorination.
Comparative Analysis: Fluorinated vs. Non-Fluorinated Isoquinolines
The primary hypothesis driving the fluorination of isoquinoline drug candidates is that this modification will lead to enhanced metabolic stability. The following table summarizes the expected outcomes and provides a framework for comparing fluorinated and non-fluorinated analogs.
| Parameter | Non-Fluorinated Isoquinoline | Fluorinated Isoquinoline (at a metabolic soft spot) | Rationale |
| In Vitro Half-Life (t½) | Shorter | Longer | The strong C-F bond resists oxidative metabolism by CYP450 enzymes, slowing the compound's degradation.[1][7] |
| Intrinsic Clearance (Clint) | Higher | Lower | Reduced metabolic rate leads to lower intrinsic clearance in in vitro systems like liver microsomes. |
| Metabolite Profile | Multiple metabolites, often resulting from oxidation on the isoquinoline core or substituents. | Fewer metabolites, with a potential shift in metabolic pathways to other sites on the molecule. | Blocking a primary metabolic pathway can force metabolism to occur at secondary, less favorable positions. |
| Primary Metabolizing Enzymes | CYP450 isoforms (e.g., CYP3A4, CYP2D6), Aldehyde Oxidase (AO) | May show reduced metabolism by CYP450s, but AO could still be a significant contributor. | The metabolism of the isoquinoline ring itself is often mediated by both CYP450s and AO.[8][9][10][11] |
Experimental Workflow for Assessing Metabolic Stability
A robust assessment of metabolic stability involves a multi-step process, starting with in vitro assays and potentially progressing to in vivo studies. The following diagram illustrates a typical workflow.
Caption: A typical experimental workflow for assessing the metabolic stability of drug candidates.
Detailed Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol provides a step-by-step guide for determining the in vitro metabolic stability of fluorinated isoquinoline compounds using pooled human liver microsomes. Liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, particularly CYP450s.[12][13]
Materials:
-
Test compound (fluorinated isoquinoline) and non-fluorinated analog
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6)
-
Acetonitrile (ACN) containing an internal standard (IS) for quenching and protein precipitation
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Thaw liver microsomes on ice.
-
Prepare a working solution of the test compound and controls in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation is low (<0.5%).[14]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer.
-
Add the test compound or control compound to the appropriate wells to achieve the desired final concentration (typically 1 µM).[14]
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot from the incubation mixture.[12][14]
-
-
Reaction Quenching and Sample Preparation:
-
Immediately quench the reaction by adding the aliquot to a well containing cold acetonitrile with an internal standard. The acetonitrile will precipitate the microsomal proteins.[14]
-
Vortex the plate to ensure thorough mixing.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear regression line, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the following equation:
-
t½ = 0.693 / k
-
-
Calculate the intrinsic clearance (Clint) using the following equation:
-
Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)
-
The Role of Key Metabolic Enzymes
While CYP450 enzymes are major contributors to the metabolism of many drugs, for N-heterocyclic compounds like isoquinolines, Aldehyde Oxidase (AO) can also play a significant role.[10][11][18]
Caption: Primary metabolic pathways for fluorinated isoquinoline compounds.
Cytochrome P450 (CYP450): This superfamily of heme-containing monooxygenases is responsible for the oxidative metabolism of a vast array of xenobiotics.[19] For isoquinolines, CYP450s can catalyze hydroxylation of the aromatic rings and N-oxidation.[9] Fluorination at a site of CYP450-mediated metabolism is a common strategy to improve metabolic stability.[7]
Aldehyde Oxidase (AO): AO is a cytosolic enzyme that catalyzes the oxidation of a wide range of aldehydes and N-heterocyclic compounds.[11][18] Unlike CYP450s, AO's activity is not dependent on NADPH and it is not easily inhibited or induced.[10] For isoquinolines, AO can be a major contributor to their metabolism, often leading to the formation of lactam metabolites. It is crucial to consider the potential for AO-mediated metabolism, as fluorination may not always protect against this pathway and could even shunt metabolism towards it if CYP450 pathways are blocked.
Concluding Remarks
The assessment of metabolic stability is a critical step in the development of fluorinated isoquinoline compounds. A thorough understanding of the interplay between fluorination, CYP450-mediated metabolism, and the often-overlooked contribution of Aldehyde Oxidase is essential for making informed decisions in drug discovery. The experimental protocols and comparative frameworks provided in this guide offer a robust starting point for researchers to evaluate their compounds and ultimately design more effective and durable therapeutic agents.
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A Senior Application Scientist's Guide to Catalyst Selection for Isoquinoline Synthesis: A Head-to-Head Comparison
Introduction: The Enduring Importance of the Isoquinoline Scaffold
The isoquinoline core is a privileged heterocyclic motif, forming the structural backbone of numerous natural products, pharmaceuticals, and agrochemicals. Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2][3][4] Consequently, the development of efficient and versatile synthetic methodologies for constructing the isoquinoline framework remains a significant focus in organic and medicinal chemistry.[4][5]
Historically, classical name reactions such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch syntheses have been the cornerstones of isoquinoline preparation.[1][6] While foundational, these methods often necessitate harsh reaction conditions, strong acids, and may have limited substrate scope, posing challenges for modern green chemistry principles.[1] The advent of transition-metal catalysis has revolutionized isoquinoline synthesis, offering milder conditions, broader functional group tolerance, and novel bond-forming strategies.
This guide provides a head-to-head comparison of prominent catalytic systems for isoquinoline synthesis, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their catalyst selection. We will delve into the mechanistic nuances, performance data, and practical considerations for each catalyst class, supported by experimental protocols and visual aids to facilitate understanding and implementation.
Traditional Approaches: The Foundation of Isoquinoline Synthesis
Before exploring modern catalytic systems, it is essential to understand the classical methods that have paved the way for contemporary advancements.
-
Bischler-Napieralski Reaction: This reaction involves the intramolecular cyclization of β-arylethylamides using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form 3,4-dihydroisoquinolines, which can be subsequently oxidized to isoquinolines.[7][8][9][10][11] The reaction is most effective for electron-rich aromatic rings.[9] Two primary mechanisms are proposed: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion intermediate.[7][8][12]
-
Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to yield a tetrahydroisoquinoline.[10][13][14][15][16] The mechanism initiates with the formation of an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution.[13][14][16] This method is particularly useful for synthesizing tetrahydroisoquinolines, which are important precursors to a wide range of alkaloids.
-
Pomeranz-Fritsch Reaction: This acid-catalyzed synthesis of isoquinoline involves the reaction of a benzaldehyde with a 2,2-dialkoxyethylamine.[6][11][17][18][19] The reaction proceeds through the formation of a benzalaminoacetal intermediate, followed by cyclization and aromatization.[17][18]
These classical methods, while historically significant, often require harsh conditions and may not be suitable for sensitive substrates. The development of catalyzed reactions has addressed many of these limitations.
Head-to-Head Comparison of Modern Catalytic Systems
The choice of catalyst is paramount in achieving high yields, selectivity, and functional group tolerance in isoquinoline synthesis. This section provides a comparative analysis of the most prominent transition-metal catalysts and emerging methodologies.
Palladium Catalysis: A Versatile Workhorse
Palladium catalysts are renowned for their versatility in C-C and C-N bond formation, making them a cornerstone of modern organic synthesis. In the context of isoquinoline synthesis, palladium catalysis offers multiple strategies, including C-H activation/annulation and coupling/cyclization cascades.[20][21][22]
Key Advantages:
-
Excellent functional group tolerance.
-
High yields and regioselectivity.
-
Applicable to a wide range of substrates.
Common Approaches:
-
C-H Activation/Annulation: Palladium catalysts can direct the C-H activation of N-methoxy benzamides, which then undergo annulation with allenes or alkynes to form isoquinolinones.[20]
-
Coupling and Cyclization: A common strategy involves the palladium-catalyzed coupling of an o-halobenzaldehyde imine with a terminal alkyne, followed by a copper-catalyzed cyclization to afford the isoquinoline product.[23] Another approach involves the sequential palladium-catalyzed α-arylation of ketones followed by cyclization.[22]
Illustrative Data:
| Catalyst System | Starting Materials | Product | Yield | Reference |
| Pd(CH₃CN)₂Cl₂ / Ag₂CO₃ / DIPEA | N-methoxybenzamides and 2,3-allenoic acid esters | 3,4-substituted hydroisoquinolones | 53-87% | [20] |
| Pd(OAc)₂ | Benzylamines and allyl acetate | 3-methylisoquinolines | Moderate to good | [21] |
| Pd(PPh₃)₄ / HCOONa | N-propargyl oxazolidines | 4-substituted isoquinolines | Good | [1] |
Copper Catalysis: An Economical and Efficient Alternative
Copper catalysts have gained significant traction as a more economical and less toxic alternative to precious metals like palladium.[24] Copper-catalyzed methods for isoquinoline synthesis often involve annulation reactions and intramolecular cyclizations.[24][25][26]
Key Advantages:
-
Cost-effective and readily available.
-
Low toxicity.
-
Enables novel reaction pathways.
Common Approaches:
-
Intramolecular Cyclization: Copper(I) can catalyze the intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water, providing a green and efficient route to isoquinolines and isoquinoline N-oxides.[25][26]
-
Multi-component Reactions: Copper(I) can facilitate tandem reactions, such as the reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile to produce densely functionalized isoquinolines.[23]
Illustrative Data:
| Catalyst System | Starting Materials | Product | Yield | Reference |
| Cu(I) in water | (E)-2-alkynylaryl oxime derivatives | Isoquinolines and isoquinoline N-oxides | Moderate to high | [25][26] |
| Cu(I) | 2-bromoaryl ketones, terminal alkynes, and CH₃CN | Densely functionalized isoquinolines | Good | [23] |
Gold Catalysis: Unique Reactivity for Complex Scaffolds
Gold catalysts exhibit unique carbophilic Lewis acidity, enabling a range of cascade reactions for the synthesis of complex heterocyclic systems, including fused isoquinolines.[5][27][28][29]
Key Advantages:
-
Mild reaction conditions.
-
High atom economy through cascade reactions.
-
Access to complex and fused isoquinoline structures.
Common Approaches:
-
Tandem Alkyne Amination/Intramolecular Insertion: Gold catalysts can initiate a tandem alkyne amination/intramolecular O-H insertion of 2-alkynyl benzyl azides bearing a hydroxyl group, leading to the formation of fused isoquinolines.[5]
-
Cascade Cyclization/Enyne Cycloisomerization/Migration: Gold(I) catalysts can trigger a cascade involving nucleophilic cyclization, enyne cycloisomerization, and 1,2-migration of N-alkynic 2-ynamides to produce pyrrolo[1,2-b]isoquinolines.[27]
Illustrative Data:
| Catalyst System | Starting Materials | Product | Yield | Reference |
| JohnPhosAuOTf | N-alkynic 2-ynamides | Pyrrolo[1,2-b]isoquinolines | up to 89% | [27] |
| Gold(I) | 2-alkynyl benzyl azides with a hydroxyl group | [7][30]oxazino[3,2-c]isoquinolines | Good | [5] |
Rhodium and Iridium Catalysis: C-H Activation Specialists
Rhodium and iridium catalysts are particularly adept at mediating C-H activation, providing direct and atom-economical routes to isoquinolines.[31][32][33][34]
Key Advantages:
-
High efficiency in C-H activation.
-
Direct functionalization of readily available starting materials.
-
Access to diverse substitution patterns.
Common Approaches:
-
Rhodium-Catalyzed Oxidative Coupling: Rhodium(III) can catalyze the oxidative cross-coupling and cyclization of aryl aldimines with internal alkynes to afford 3,4-disubstituted isoquinolines.[34]
-
Iridium-Catalyzed C-H Activation: Iridium(III) catalysts can be employed for the C-H activation of benzimidates for the synthesis of isoquinolines.[31]
Illustrative Data:
| Catalyst System | Starting Materials | Product | Yield | Reference |
| Rh(I) | Benzocyclobutenols and isocyanates | Isoquinolin-1(2H)-ones | Good | [33] |
| Ir(III) | Oxime ethers and heteroarenes | Fused isoquinolines | Moderate to good | [32] |
Emerging Methodologies: Photocatalysis and Organocatalysis
In line with the principles of green chemistry, photocatalytic and organocatalytic methods are gaining prominence for isoquinoline synthesis.[1][30][35][36][37][38][39][40]
-
Photocatalysis: Visible-light photocatalysis offers a sustainable approach, utilizing light energy to drive chemical transformations under mild conditions.[30] This has been applied to the synthesis of isoquinoline-1,3-diones and in Minisci-type reactions to functionalize the isoquinoline core.[30][38]
-
Organocatalysis: Chiral phosphoric acids and other small organic molecules can catalyze the enantioselective synthesis of isoquinoline derivatives, such as in the atroposelective Pictet-Spengler reaction to form axially chiral tetrahydroisoquinolines.[35][36][37]
Catalyst Selection Guide: A Practical Framework
Choosing the optimal catalyst depends on several factors, including the desired substitution pattern, functional group tolerance, cost, and environmental considerations.
Logical Flow for Catalyst Selection:
Caption: A decision-making workflow for selecting the appropriate catalyst for isoquinoline synthesis.
Experimental Protocols
To provide actionable insights, this section details representative experimental protocols for key catalytic systems.
Protocol 1: Palladium-Catalyzed Synthesis of Substituted Isoquinolines
This protocol is adapted from a procedure for the sequential palladium-catalyzed α-arylation of ketones and subsequent cyclization.[22]
Step 1: Palladium-Catalyzed α-Arylation
-
To a flame-dried, argon-purged resealable reaction tube containing a magnetic stir bar, add the palladium catalyst (e.g., Pd(dba)₂, 2-5 mol%) and a suitable base (e.g., NaOtBu, 250 mol%).
-
Dissolve the aryl halide (100 mol%) in dry THF and add it to the reaction tube via syringe.
-
Add the ketone (120-200 mol%) to the reaction tube via syringe.
-
Seal the tube with a screw cap and heat at 70 °C for 18 hours.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the aqueous layer with an organic solvent (e.g., Et₂O), combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the α-arylated ketone.
Step 2: Isoquinoline Formation
-
To a resealable reaction tube containing the α-arylated ketone and a magnetic stir bar, add a solution of NH₄Cl (1000 mol%) in a 3:1 EtOH/H₂O mixture.
-
Seal the tube and heat at 110 °C for 18 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent, combine the organic layers, dry, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the desired isoquinoline.
Protocol 2: Copper-Catalyzed Synthesis of Isoquinolines in Water
This protocol is based on the copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives.[25][26]
-
To a reaction vessel, add the (E)-2-alkynylaryl oxime derivative (1.0 equiv), a copper(I) catalyst (e.g., CuI, 10 mol%), and deionized water.
-
Stir the reaction mixture at a specified temperature (e.g., 80 °C) for the required time (typically several hours), monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the pure isoquinoline product.
Conclusion
The synthesis of isoquinolines has evolved significantly from classical methods to a diverse array of catalytic strategies. Palladium, copper, gold, rhodium, and iridium catalysts each offer distinct advantages in terms of efficiency, substrate scope, and mechanistic pathways. The emergence of photocatalysis and organocatalysis further expands the synthetic toolbox, providing greener and more sustainable alternatives. By understanding the nuances of each catalytic system, researchers can make informed decisions to access a wide range of isoquinoline derivatives for applications in drug discovery and materials science. This guide serves as a starting point for navigating the rich and dynamic field of isoquinoline synthesis, empowering scientists to select the most appropriate catalytic tools for their specific research objectives.
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Synthesis of Isoquinolines and Pyridines by the Palladium/Copper-Catalyzed Coupling and Cyclization of Terminal Acetylenes and Unsaturated Imines: The Total Synthesis of Decumbenine B | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Photoredox Minisci-Type Hydroxyfluoroalkylation of Isoquinolines with N-Trifluoroethoxyphthalimide | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Isoquinoline synthesis using photoredox‐catalysis. - ResearchGate. Available at: [Link]
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Scheme 2. Isoquinoline synthesis via iodine-mediated and gold-catalyzed reactions of benzyl azides. - ResearchGate. Available at: [Link]
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Expeditious Synthesis of Isoquinolone Derivatives by Rhodium(I)-Catalyzed Annulation Reaction through C-C Bond Cleavage - Organic Chemistry Portal. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Fluoroisoquinoline Sulfate
As a Senior Application Scientist, it is understood that pioneering research and development goes hand-in-hand with an unwavering commitment to safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents like 4-Fluoroisoquinoline sulfate are not merely procedural afterthoughts; they are integral to the integrity of our work and the safety of our laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. The causality behind each step is explained to ensure a deep understanding of the required protocols.
Hazard Identification and Inherent Risks
The non-sulfated parent compound, 4-Fluoroisoquinoline, is classified with specific hazards.[1] The Occupational Safety and Health Administration (OSHA) mandates that laboratory employers identify and manage risks associated with such hazardous chemicals.[2]
Table 1: Hazard Profile based on Structurally Related Compounds
| Hazard Category | Description | Precautionary Statement | Source |
|---|---|---|---|
| Acute Oral Toxicity | Harmful if swallowed. | H302 | [1] |
| Skin Corrosion/Irritation | Causes skin irritation. | H315 | [1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | H319 | [1] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | H335 | [1] |
| Environmental Hazard | As a fluorinated organic compound, it poses a risk of persistence in the environment. The strong carbon-fluorine bond is difficult to break down naturally.[3] | (Implied) |[3] |
Given these hazards, all waste containing this compound must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[4][5]
The Core Principle: Segregation of Halogenated Organic Waste
The U.S. Environmental Protection Agency (EPA) has specific regulations for the disposal of halogenated organic compounds.[6][7] The defining characteristic of this compound is the fluorine atom attached to the isoquinoline ring, placing it squarely in the "halogenated organic" waste category.
Why is this segregation critical? Halogenated waste streams require high-temperature incineration in specialized facilities equipped with scrubbers.[6] This is necessary to ensure the complete destruction of the molecule and to neutralize the acidic gases (like hydrogen fluoride) produced during combustion. Improper disposal or mixing with non-halogenated waste can lead to the formation of toxic byproducts and damage to disposal equipment.[6] Therefore, the first and most critical step in disposal is correct waste segregation at the point of generation.[4][8]
Standard Operating Procedure (SOP) for Disposal
This protocol provides a self-validating system for the safe handling and disposal of this compound waste.
Before handling the compound or its waste, ensure appropriate PPE is worn to mitigate exposure risks identified in Table 1. OSHA's laboratory standard requires employers to provide and ensure the use of appropriate PPE.[2]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[9][10]
-
Hand Protection: Chemical-resistant nitrile gloves. Dispose of contaminated gloves after use.[5]
-
Body Protection: A standard laboratory coat.[5]
-
Respiratory Protection: All handling of the solid compound or concentrated solutions should occur within a certified chemical fume hood to prevent inhalation.[4][5]
Immediately upon generation, classify the waste. The decision-making process below should be followed to ensure proper segregation.
Caption: Waste Segregation Workflow for this compound.
The choice of container is critical to prevent leaks and reactions.
-
Compatibility: Use only approved, chemically compatible hazardous waste containers. High-density polyethylene (HDPE) containers are suitable for most of these waste streams.[11]
-
Condition: The container must be in good condition, with a secure, leak-proof lid.[5]
-
Labeling: The container must be clearly labeled before any waste is added. The label must include:
-
The words "Hazardous Waste".[5]
-
The full chemical name: "this compound". Do not use abbreviations.
-
An accurate list of all chemical constituents and their approximate percentages (e.g., "Methylene Chloride: 95%, this compound: 5%").
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant").
-
Waste must be stored safely in the laboratory prior to collection.
-
Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA. This area must be at or near the point of generation and under the control of laboratory personnel.[5]
-
Storage Conditions: Keep containers tightly closed except when adding waste.[11] Store in a secondary containment bin to prevent spills. Do not store with incompatible materials, such as strong oxidizing agents.[9]
-
Inspection: The SAA should be inspected weekly for any signs of leakage or container deterioration.[5]
The ultimate disposal of this hazardous waste must be handled by professionals.
-
Institutional EHS: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5]
-
Treatment Method: The anticipated disposal method for halogenated organic waste is high-temperature incineration.[6] This process is designed to achieve complete destruction of the hazardous constituents.
Caption: The overall logic for the safe disposal of hazardous chemical waste.
Spill Management
In the event of an accidental spill, immediate and correct action is required to minimize exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control and Contain: If safe to do so, prevent the spill from spreading by using a chemical spill kit with appropriate absorbent materials. Do not use combustible materials like paper towels for large spills of organic solutions.
-
PPE: Don appropriate PPE, including respiratory protection if necessary, before attempting to clean the spill.
-
Clean-up:
-
Solid Spills: Gently sweep or scoop the material into a hazardous waste container. Avoid creating dust.[9]
-
Liquid Spills: Cover with a non-reactive absorbent material (e.g., vermiculite or sand). Once absorbed, scoop the material into a designated hazardous waste container.
-
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office, regardless of the size.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
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Essential Safety and Operational Guide for Handling 4-Fluoroisoquinoline Sulfate
Understanding the Hazard Landscape
4-Fluoroisoquinoline sulfate is a heterocyclic aromatic organic compound.[2] The isoquinoline structure is a component of many bioactive compounds.[2][3] Due to its chemical structure as a fluorinated isoquinoline salt, it should be handled with care. The primary hazards associated with similar isoquinoline derivatives include:
-
Acute Toxicity: Harmful if swallowed and can be toxic in contact with skin.
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[4]
-
Respiratory Irritation: May cause respiratory irritation.[5][6]
Given these potential hazards, a robust personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of the experimental workflow.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale and Specifications |
| Eye and Face Protection | Chemical splash goggles and a face shield | Standard safety glasses are insufficient. Chemical splash goggles that meet ANSI Z87.1 standards provide a seal around the eyes to protect against splashes and fine particulates.[7] A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing. |
| Skin and Body Protection | Chemical-resistant gloves (Nitrile or Neoprene) and a lab coat | Nitrile gloves offer good resistance to a variety of chemicals, including solvents and some acids.[8] For prolonged contact or when handling concentrated solutions, neoprene gloves may offer superior protection.[9][10] Always inspect gloves for any signs of degradation or punctures before use and dispose of them properly after handling the compound.[6] A fully buttoned lab coat must be worn to protect the skin and personal clothing.[8] |
| Respiratory Protection | Use in a certified chemical fume hood | All handling of this compound powder or solutions should be conducted within a properly functioning chemical fume hood to minimize the inhalation of dust or aerosols.[11] If a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7][12] |
Operational Protocol: From Bench to Disposal
Adherence to a systematic workflow is crucial for minimizing risk and ensuring reproducible results.
-
Designated Area: Conduct all work with this compound in a designated area within a chemical fume hood.
-
Pre-use Inspection: Before handling, visually inspect the container for any signs of damage or leaks.
-
Weighing: When weighing the solid compound, use a disposable weigh boat or creased weighing paper to prevent contamination of the balance. Perform this task in a fume hood or a ventilated balance enclosure.
-
Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to avoid splashing. If the dissolution is exothermic, use an ice bath to control the temperature.
-
Post-handling Decontamination: After handling, thoroughly wipe down the work area with an appropriate decontaminating solution. Wash hands and any exposed skin with soap and water.
In the event of a spill, a swift and organized response is critical. The following workflow diagram outlines the necessary steps.
Caption: Workflow for the safe management of a this compound spill.
All waste containing this compound, including the pure compound, contaminated consumables, and solutions, must be treated as hazardous waste.
-
Segregation: Do not mix this waste with other waste streams.[11]
-
Containerization: Use a clearly labeled, leak-proof, and chemically compatible container for all this compound waste.[11] The label should include "Hazardous Waste" and the full chemical name.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[11]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.[13]
By adhering to these rigorous safety and handling protocols, you can confidently work with this compound, ensuring a safe laboratory environment and the integrity of your scientific endeavors.
References
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Synerzine. Isoquinoline Safety Data Sheet. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
